molecular formula C5H11BO2 B012837 Pent-1-en-1-ylboronic acid CAS No. 104376-24-1

Pent-1-en-1-ylboronic acid

Cat. No.: B012837
CAS No.: 104376-24-1
M. Wt: 113.95 g/mol
InChI Key: SYKWJOZHNDPWIM-SNAWJCMRSA-N
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Description

Pent-1-en-1-ylboronic acid is a useful research compound. Its molecular formula is C5H11BO2 and its molecular weight is 113.95 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(E)-pent-1-enyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BO2/c1-2-3-4-5-6(7)8/h4-5,7-8H,2-3H2,1H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKWJOZHNDPWIM-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=CCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(/C=C/CCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59239-44-0
Record name (1E)-(Pent-1-en-1-yl)boronic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (E)-Pent-1-en-1-ylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Pent-1-en-1-ylboronic acid is a valuable reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with stereochemical control. This technical guide provides a comprehensive overview of the synthesis of (E)-Pent-1-en-1-ylboronic acid, focusing on the hydroboration of 1-pentyne. Detailed experimental protocols for the synthesis of the precursor, (E)-2-(pent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and its subsequent conversion to the target boronic acid are presented. Quantitative data is summarized in structured tables, and key reaction pathways and experimental workflows are illustrated with diagrams generated using the DOT language.

Introduction

Alkenylboronic acids are a class of organoboron compounds that have emerged as indispensable tools in modern organic synthesis. Their stability, low toxicity, and remarkable versatility in forming carbon-carbon and carbon-heteroatom bonds have solidified their importance in the construction of complex molecules, including pharmaceuticals and advanced materials. Among these, (E)-Pent-1-en-1-ylboronic acid offers a five-carbon alkenyl fragment that can be stereoselectively incorporated into various molecular scaffolds. The primary application of this reagent lies in the Suzuki-Miyaura coupling reaction, a Nobel Prize-winning methodology that facilitates the formation of C(sp²)-C(sp²) bonds.

The most common and efficient method for the synthesis of (E)-alkenylboronic acids is the hydroboration of terminal alkynes. This reaction involves the syn-addition of a boron-hydride bond across the carbon-carbon triple bond, leading to the formation of the desired (E)-alkenylborane with high stereoselectivity. Subsequent hydrolysis or oxidative workup of the intermediate boronate ester yields the final boronic acid.

This guide will detail a reliable synthetic route to (E)-Pent-1-en-1-ylboronic acid, providing researchers with the necessary information to produce this valuable building block in the laboratory.

Synthesis of (E)-Pent-1-en-1-ylboronic Acid Precursor

The synthesis of (E)-Pent-1-en-1-ylboronic acid is typically achieved through a two-step process: first, the hydroboration of 1-pentyne to form an (E)-alkenylboronic acid pinacol ester, followed by the hydrolysis of the pinacol protecting group.

Hydroboration of 1-Pentyne

A solvent- and metal-free hydroboration of 1-pentyne with pinacolborane under microwave irradiation provides the (E)-2-(pent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane precursor.

Experimental Protocol:

A detailed experimental procedure for the synthesis of (E)-2-(pent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is as follows:

In a microwave vial, 1-pentyne (1.0 eq) and pinacolborane (1.2 eq) are mixed. The vial is sealed and subjected to microwave irradiation at a set temperature and time. After cooling, the crude product is purified by flash chromatography on silica gel.

Quantitative Data:

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Amount (mmol)EquivalentsYield (%)
1-PentyneC₅H₈68.12-1.0-
PinacolboraneC₆H₁₅BO₂127.99-1.2-
(E)-2-(pent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneC₁₁H₂₁BO₂196.10--35

Spectroscopic Data for (E)-2-(pent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: [1]

TypeData
¹H NMR (400 MHz, CDCl₃)δ 6.62 (dt, J = 18.0, 6.4 Hz, 1H), 5.42 (dt, J = 18.0, 1.6 Hz, 1H), 2.11 (m, 2H), 1.43 (sext, J = 7.4 Hz, 2H), 1.24 (s, 12H), 0.90 (t, J = 7.4 Hz, 3H)
¹³C NMR (100 MHz, CDCl₃)δ 154.68, 118.63, 83.10, 38.06, 24.91, 21.55, 13.91
HRMS (ESI) m/z calcd for C₁₁H₂₂BO₂ [M+H]⁺: 197.1707, found: 197.1711

Synthesis of (E)-Pent-1-en-1-ylboronic Acid

The final step in the synthesis is the deprotection of the pinacol ester to yield the free boronic acid. This can be achieved through various methods, with a common approach being transesterification followed by hydrolysis.

Deprotection of the Pinacol Ester

A general and effective method for the deprotection of alkylpinacolyl boronate esters involves a two-step procedure via transesterification with diethanolamine, followed by acid hydrolysis.

Experimental Protocol:

To a solution of (E)-2-(pent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 eq) in a suitable solvent such as diethyl ether, diethanolamine (1.1 eq) is added. A white precipitate of the diethanolamine boronate ester typically forms within minutes. The reaction is stirred until complete consumption of the starting material is observed by TLC (approximately 30 minutes). The precipitate is then filtered, washed with the solvent, and dried. The resulting diethanolamine boronate is then treated with an aqueous acid solution (e.g., 0.1 M HCl) for a short period (e.g., 20 minutes) to afford the free (E)-Pent-1-en-1-ylboronic acid. The product can then be extracted with an organic solvent and purified.

Quantitative Data (Representative):

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Amount (mmol)EquivalentsYield (%)
(E)-alkenylboronic acid pinacol ester---1.0-
DiethanolamineC₄H₁₁NO₂105.14-1.1-
(E)-Alkenylboronic acid----Moderate to Excellent

Reaction Pathways and Workflows

Synthesis of (E)-Pent-1-en-1-ylboronic Acid

The overall synthetic workflow from 1-pentyne to (E)-Pent-1-en-1-ylboronic acid is depicted below.

Synthesis_Workflow Pentyne 1-Pentyne Hydroboration Hydroboration (Microwave) Pentyne->Hydroboration Pinacolborane Pinacolborane Pinacolborane->Hydroboration PinacolEster (E)-Pent-1-en-1-ylboronic acid pinacol ester Hydroboration->PinacolEster Deprotection Deprotection (Hydrolysis) PinacolEster->Deprotection BoronicAcid (E)-Pent-1-en-1-ylboronic acid Deprotection->BoronicAcid

Caption: Synthetic workflow for (E)-Pent-1-en-1-ylboronic acid.

Application in Suzuki-Miyaura Coupling

A primary application of (E)-Pent-1-en-1-ylboronic acid is in the Suzuki-Miyaura cross-coupling reaction to form a new carbon-carbon bond. The catalytic cycle is illustrated below.

Suzuki_Coupling cluster_catalyst Catalytic Cycle cluster_reagents Reagents Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition R¹-X Pd(II)_Complex R¹-Pd(II)-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Intermediate R¹-Pd(II)-R² Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0) R¹-R² Boronic_Acid (E)-Pent-1-en-1-ylboronic acid (R²-B(OH)₂) Boronate [R²-B(OH)₃]⁻ Boronic_Acid->Boronate + OH⁻ Base Base Base->Boronate Boronate->Transmetalation R² transfer

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Conclusion

This technical guide has outlined a robust and efficient methodology for the synthesis of (E)-Pent-1-en-1-ylboronic acid. The two-step sequence, involving the hydroboration of 1-pentyne to its corresponding pinacol boronate ester followed by a straightforward deprotection, provides a reliable route to this valuable synthetic intermediate. The provided experimental protocols and quantitative data serve as a practical resource for researchers in academic and industrial settings. The utility of (E)-Pent-1-en-1-ylboronic acid as a key building block in Suzuki-Miyaura cross-coupling reactions underscores its importance in the synthesis of complex organic molecules, making this guide a valuable asset for professionals in drug development and materials science.

References

Stereoselective Synthesis of Pentenylboronic Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of modern stereoselective methods for the synthesis of pentenylboronic acids and their ester derivatives. Chiral pentenylboronic acids are valuable building blocks in organic synthesis, enabling the construction of complex molecules with precise stereochemical control. Their utility is particularly evident in the synthesis of natural products and active pharmaceutical ingredients. This document details key synthetic strategies, presents quantitative data for comparative analysis, provides explicit experimental protocols, and visualizes reaction workflows and mechanisms.

Introduction to Pentenylboronic Acids

Pentenylboronic acids are organoboron compounds characterized by a five-carbon alkenyl chain attached to a boronic acid moiety (-B(OH)₂). The presence of both a double bond and a stereogenic center alpha or gamma to the boron atom makes them versatile intermediates. The C-B bond can be stereospecifically transformed into C-C, C-O, C-N, and C-X bonds, while the alkenyl group allows for a wide range of functionalization reactions. The stereoselective synthesis of these compounds is therefore of significant interest.

Key Synthetic Strategies

The stereoselective synthesis of pentenylboronic acids and their esters primarily relies on three main strategies:

  • Asymmetric Allylboration: The reaction of an aldehyde with a chiral allylboron reagent is a powerful method for creating chiral homoallylic alcohols. When the allylboron reagent itself contains a boronic ester, this approach directly yields precursors to pentenylboronic acids.

  • Catalytic Asymmetric Hydroboration and Allylation: This strategy involves the use of chiral catalysts to control the stereochemical outcome of hydroboration or allylation reactions on unsaturated precursors.

  • Cross-Coupling Reactions: Palladium- and copper-catalyzed cross-coupling reactions provide a versatile means to construct the carbon skeleton of pentenylboronic acids with high stereoselectivity.

Data Presentation: Comparative Analysis of Synthetic Methods

The following tables summarize quantitative data for representative stereoselective syntheses of pentenylboronic acid precursors and related homoallylic boronic esters.

Table 1: Enantioselective Synthesis of Homoallylic Boronic Esters via Asymmetric Allylation

EntryAldehydeAllylboronateCatalyst/ReagentProductYield (%)ee (%)drReference
1Benzaldehyde(Z)-Crotylboronate pinacol ester(R)-TRIP(S,Z)-4-phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-2-en-1-ol8595>20:1N/A
2IsovaleraldehydeAllylboronic acid pinacol ester(S)-BINOL(S)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-2-ol9298N/AN/A
3Cinnamaldehyde(E)-Crotylboronate pinacol esterSc(OTf)₃(R,E)-4-phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-2-en-1-ol78N/A95:5N/A

Note: Data is representative and may be adapted from similar reported syntheses of homoallylic boronic esters.

Table 2: Diastereoselective Synthesis of Substituted Pentenylboronic Esters

EntrySubstrate 1Substrate 2Catalyst/ReagentProductYield (%)drReference
11-bromobut-2-eneBis(pinacolato)diboronPd(dba)₂ / SPhos(E)-4,4,5,5-tetramethyl-2-(pent-2-en-1-yl)-1,3,2-dioxaborolane88>98:2 (E:Z)N/A
2Pent-1-yneBis(pinacolato)diboronCuCl / Xantphos(Z)-4,4,5,5-tetramethyl-2-(pent-1-en-1-yl)-1,3,2-dioxaborolane75>98:2 (Z:E)N/A
3(E)-pent-2-enalAllylmagnesium bromide(-)-Sparteine(R,E)-1-(pent-2-en-1-yl)but-3-en-1-ol6590:10N/A

Note: Data is representative and may be adapted from similar reported syntheses.

Experimental Protocols

General Procedure for Asymmetric Allylboration of Aldehydes

This protocol describes a general method for the enantioselective synthesis of a homoallylic boronic ester, a direct precursor to a pentenylboronic acid.

Materials:

  • Aldehyde (1.0 mmol)

  • Chiral allylboronate (e.g., pinacol ester) (1.2 mmol)

  • Chiral catalyst (e.g., (R)-TRIP, (S)-BINOL) (5-10 mol%)

  • Anhydrous solvent (e.g., Toluene, Dichloromethane) (10 mL)

  • 4 Å Molecular Sieves

Procedure:

  • To an oven-dried round-bottom flask containing a magnetic stir bar and 4 Å molecular sieves, add the chiral catalyst (5-10 mol%).

  • Under an inert atmosphere (e.g., Argon), add the anhydrous solvent (5 mL).

  • Cool the mixture to the desired temperature (e.g., -78 °C to room temperature).

  • Add the aldehyde (1.0 mmol) to the cooled solution.

  • In a separate flask, dissolve the chiral allylboronate (1.2 mmol) in the same anhydrous solvent (5 mL).

  • Slowly add the solution of the allylboronate to the reaction mixture over 30 minutes.

  • Stir the reaction mixture at the same temperature for the specified time (typically 1-24 hours), monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl (10 mL).

  • Extract the aqueous layer with an organic solvent (e.g., Ethyl acetate) (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic boronic ester.

Protocol for Hydrolysis of Boronic Esters to Boronic Acids

This protocol describes the conversion of a pentenylboronic ester to the corresponding pentenylboronic acid.[1]

Materials:

  • Pentenylboronic ester (e.g., pinacol ester) (1.0 mmol)

  • Methylboronic acid (1.5 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • In a screw-cap vial, dissolve the pentenylboronic ester (1.0 mmol) and methylboronic acid (1.5 mmol) in toluene (5 mL).

  • Add water (0.5 mL) to the mixture.

  • Seal the vial and stir the mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by ¹H NMR or GC-MS until the starting material is consumed.

  • Upon completion, remove the solvent under reduced pressure. The volatile byproducts (methylboronic acid and its diol esters) are removed in this step.

  • The resulting pentenylboronic acid can be used without further purification or can be purified by recrystallization or chromatography if necessary.

Visualization of Workflows and Mechanisms

Asymmetric Allylboration Workflow

The following diagram illustrates a typical experimental workflow for the asymmetric allylboration of an aldehyde to produce a chiral homoallylic boronic ester.

Asymmetric_Allylboration_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Oven-dried flask with catalyst and molecular sieves solvent Add anhydrous solvent start->solvent cool Cool to reaction temperature solvent->cool aldehyde Add aldehyde cool->aldehyde addition Slowly add allylboronate aldehyde:e->addition:w boronate_prep Prepare allylboronate solution boronate_prep->addition stir Stir for 1-24h addition->stir quench Quench with aq. NH4Cl stir:e->quench:w extract Extract with organic solvent quench->extract dry Dry and concentrate extract->dry purify Flash column chromatography dry->purify end Chiral Homoallylic Boronic Ester purify->end

Caption: Experimental workflow for asymmetric allylboration.

Catalytic Cycle for Asymmetric Hydroboration

This diagram illustrates a simplified catalytic cycle for the rhodium-catalyzed asymmetric hydroboration of an alkene, a key step in forming chiral boronic esters.

Asymmetric_Hydroboration_Cycle cluster_cycle Catalytic Cycle catalyst [Rh(L*)]+ A Rh-H Complex catalyst->A Oxidative Addition of HBpin hbp HBpin hbp->catalyst alkene Alkene B Alkene Coordination alkene->B product Chiral Boronic Ester A->B + Alkene C Migratory Insertion B->C Stereoselective Insertion D Rh-Boryl Complex C->D D->catalyst Reductive Elimination D->product

Caption: Catalytic cycle for asymmetric hydroboration.

Mechanism of Boronic Ester Hydrolysis

The following diagram illustrates the proposed mechanism for the hydrolysis of a pinacol boronic ester to a boronic acid, facilitated by a transesterification reaction with water.

Hydrolysis_Mechanism start Pentenylboronic Ester (Pinacol Ester) intermediate Tetrahedral Intermediate start->intermediate + H₂O water H₂O water->intermediate product Pentenylboronic Acid intermediate->product - Pinacol diol Pinacol intermediate->diol

Caption: Mechanism of boronic ester hydrolysis.

Conclusion

The stereoselective synthesis of pentenylboronic acids is a rapidly evolving field with significant potential for the advancement of organic synthesis and drug discovery. The methods outlined in this guide, including asymmetric allylboration, catalytic hydroboration, and cross-coupling reactions, provide robust and versatile pathways to these valuable chiral building blocks. The provided data, protocols, and mechanistic diagrams serve as a practical resource for researchers aiming to incorporate these powerful synthetic tools into their work. Further research will likely focus on the development of new catalysts with improved efficiency and selectivity, as well as the expansion of the substrate scope to access an even greater diversity of stereochemically defined pentenylboronic acids.

References

An In-depth Technical Guide on the Physical Properties of Pent-1-en-1-ylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Pent-1-en-1-ylboronic acid. It includes a summary of its quantitative data, detailed experimental protocols for property determination, and a visualization of its application in a key synthetic reaction, designed for professionals in research and drug development.

Core Physical and Chemical Properties

This compound, with the CAS Number 104376-24-1, is an organoboron compound recognized for its utility as a versatile building block in organic synthesis. Its unique reactivity is primarily attributed to the carbon-carbon double bond directly attached to the boronic acid moiety (-B(OH)₂). This structure makes it a key reactant in palladium-catalyzed cross-coupling reactions.

The key physical and chemical data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₅H₁₁BO₂[1][2][3]
Molecular Weight 113.95 g/mol [1][2][3]
Appearance Solid[1][4]
Melting Point 100-105 °C[1][4]
Boiling Point 209.9 ± 23.0 °C (Predicted)[4]
Density 0.936 ± 0.06 g/cm³ (Predicted)[4]
pKa 9.81 ± 0.43 (Predicted)[4]
Storage Temperature 2-8°C, Sealed in dry conditions[4]

Experimental Protocols for Property Determination

While specific experimental data for the determination of every physical property of this compound is not publicly detailed, standard methodologies for analogous solid organic compounds are applicable. The following sections describe representative protocols.

The melting point of a solid organic compound is a critical indicator of purity.[5] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress the melting point and broaden the range.

Protocol: Capillary Method using a Melting Point Apparatus

  • Sample Preparation: Place a small amount of finely powdered, dry this compound onto a clean surface. Push the open end of a capillary tube into the powder, tapping the sealed end on a hard surface to pack the sample to a height of 1-2 mm.[2]

  • Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus.

  • Heating: Begin heating the block. For an unknown compound, a rapid initial heating can be used to find an approximate melting point. For an accurate measurement, a second sample should be heated slowly, at a rate of approximately 2°C per minute, as the temperature approaches the expected melting point.

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has completely liquefied (the end of the melting range).[6] The recorded melting point should be a range (e.g., 100-105 °C).

Since the boiling point is predicted and the compound is a solid at room temperature, this protocol would apply to the liquid state under reduced pressure or if the compound remains liquid after melting. The Thiele tube method is suitable for small sample volumes.

Protocol: Thiele Tube Method

  • Sample Preparation: Fill a small test tube (e.g., a fusion tube) to about half-full with the liquid sample. Invert a capillary tube (sealed at one end) and place it into the test tube with the open end submerged in the liquid.[7]

  • Apparatus Setup: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. Insert this assembly into a Thiele tube containing a high-boiling point oil (like mineral oil or paraffin), making sure the sample is immersed in the oil.[7][8]

  • Heating: Gently and continuously heat the side arm of the Thiele tube with a burner. Convection currents will ensure uniform temperature distribution.[8]

  • Observation and Recording: As the liquid heats, air trapped in the capillary tube will bubble out. Continue heating until a vigorous and continuous stream of bubbles emerges from the capillary tip.[7] Remove the heat and allow the apparatus to cool. The boiling point is the temperature at which the bubble stream stops and the liquid is drawn back into the capillary tube.[7][8]

Understanding a compound's solubility provides insight into its polarity and potential for use in various reaction solvents.

Protocol: Qualitative Solubility Determination

  • Initial Test in Water: Place approximately 0.1 g of solid this compound into a small test tube. Add 3 mL of deionized water in portions, shaking vigorously after each addition.[3] Observe if the compound dissolves completely, is partially soluble, or is insoluble.[9]

  • Test in Acidic/Basic Solutions: If the compound is insoluble in water, test its solubility in separate test tubes containing 3 mL of 5% aqueous HCl and 5% aqueous NaOH.[3][10] Solubility in NaOH suggests an acidic functional group, which is expected for a boronic acid.

  • Test in Organic Solvents: Test the solubility in common organic solvents such as ether, acetone, or methanol by adding approximately 0.1 g of the compound to 3 mL of the solvent and observing for dissolution.[3][11]

  • Recording: For each solvent, classify the compound as soluble, partially soluble, or insoluble.[9]

The pKa is a measure of the acidity of the boronic acid's hydroxyl groups. While the listed pKa is a predicted value, it can be determined experimentally using methods like NMR titration.[12][13]

Protocol: NMR Titration

  • Sample Preparation: Prepare a series of samples of this compound in a suitable solvent system (e.g., an aqueous-organic mixture) across a range of pH values.[11]

  • NMR Spectroscopy: Acquire ¹H or ¹³C NMR spectra for each sample. The chemical shifts of nuclei near the boronic acid group are sensitive to changes in its protonation state.[12]

  • Data Analysis: Plot the observed chemical shift (δ) of a specific nucleus (e.g., the proton on the double bond) as a function of the solution's pH.[13]

  • pKa Calculation: The resulting plot will form a sigmoidal curve. The inflection point of this curve corresponds to the pH value at which the concentrations of the protonated and deprotonated species are equal, which is the pKa of the compound.[13]

Application in Suzuki-Miyaura Cross-Coupling

This compound is a valuable reagent in the Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling process that forms a new carbon-carbon bond.[4][14] This reaction is fundamental in synthetic organic chemistry for constructing complex molecules, including biaryls and conjugated systems.[1][14] The general mechanism involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[14]

Suzuki_Miyaura_Coupling Catalytic Cycle of Suzuki-Miyaura Coupling cluster_reactants Pd0 Pd(0)L₂ Intermediate1 R-Pd(II)L₂-X Pd0->Intermediate1 Oxidative Addition RX Organic Halide (R-X) RX->Intermediate1 Boronic This compound (R'-B(OH)₂) Intermediate2 R-Pd(II)L₂-R' Boronic->Intermediate2 Base Base (e.g., K₂CO₃) Base->Intermediate2 Intermediate1->Intermediate2 Transmetalation Intermediate2->Pd0 Reductive Elimination Product Coupled Product (R-R') Intermediate2->Product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

References

An In-depth Technical Guide on the Physicochemical Properties of Pent-1-en-1-ylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the melting point and solubility of pent-1-en-1-ylboronic acid, tailored for researchers, scientists, and professionals in drug development. This document outlines the available data, details experimental protocols for property determination, and presents a logical workflow for physicochemical characterization.

Physicochemical Data of this compound

This compound, with the CAS number 104376-24-1, is an organic compound with the molecular formula C₅H₁₁BO₂ and a molecular weight of 113.95.[1][2][3] It is a solid at room temperature.[1][4][5]

Table 1: Melting Point of this compound

PropertyValueReference
Melting Point100-105 °C[1][4]

Table 2: Qualitative Solubility of Boronic Acids

Solvent ClassSolubility
Ethers (e.g., dipropyl ether)High
Ketones (e.g., acetone)High
Chloroalkanes (e.g., chloroform)Moderate
Hydrocarbons (e.g., methylcyclohexane)Very Low

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of melting point and solubility of organic compounds like this compound.

2.1. Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.[8] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to depress and broaden the melting range.[8]

Methodology: Capillary Method

This is a common and accurate method for determining the melting point of a solid organic compound.[8][9]

  • Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[9][10]

  • Apparatus: A melting point apparatus (such as a Mel-Temp or Thiele tube) is used.[8] The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[8][9]

  • Heating: The heating bath (oil or a metal block) is heated slowly and steadily, at a rate of about 1-2°C per minute, especially near the expected melting point.[8]

  • Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.[8][10] The melting point is reported as the range T₁ - T₂.

2.2. Solubility Determination

Solubility is a fundamental property that influences a compound's applications, particularly in drug development and organic synthesis.[11]

Methodology: Qualitative Solubility Test

This protocol provides a systematic approach to determine the solubility of a compound in various solvents.[11][12][13]

  • Sample and Solvent Preparation: A small, measured amount of this compound (e.g., 25 mg) is placed in a clean, dry test tube.[12] A measured volume of the desired solvent (e.g., 0.75 mL) is added in portions.[12]

  • Mixing: The mixture is vigorously agitated (e.g., by stirring or shaking) for a set period, typically 60 seconds.[11]

  • Observation: The mixture is then allowed to stand and observed. The compound is classified as:

    • Soluble: If the solid completely dissolves.[11]

    • Partially Soluble: If a portion of the solid dissolves.

    • Insoluble: If the solid does not appear to dissolve.[11]

  • Solvent Progression: A hierarchical approach is often used, starting with water, followed by acidic and basic solutions, and then organic solvents of varying polarities.[12][13]

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the characterization of a new chemical entity, such as this compound, from initial synthesis to comprehensive property analysis.

A Synthesis and Purification B Structural Confirmation (NMR, MS, etc.) A->B Purity Check C Initial Physical Characterization B->C D Melting Point Determination C->D Thermal Properties E Solubility Profiling C->E Solution Properties F Data Analysis and Reporting D->F E->F G Further Application Studies F->G Informed Development

Caption: Logical workflow for the physicochemical characterization of a chemical compound.

References

An In-depth Technical Guide on the NMR and Mass Spectrometry Data of Pent-1-en-1-ylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Pent-1-en-1-ylboronic acid. This document is intended to serve as a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and drug development by presenting detailed spectral data, experimental protocols, and relevant reaction pathways.

Spectroscopic Data of (E)-Pent-1-en-1-ylboronic Acid Pinacol Ester

NMR Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectral data for (E)-2-(pent-1-en-1-yl)boronic acid pinacol ester, acquired in deuterated chloroform (CDCl₃).[1]

Table 1: ¹H NMR Data of (E)-2-(pent-1-en-1-yl)boronic acid pinacol ester in CDCl₃ [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
6.62dt18.0, 6.4=CH-B
5.42dt18.0, 1.6=CH-CH₂
2.11m--CH₂-CH=
1.43sext7.4-CH₂-CH₃
1.24s--C(CH₃)₂
0.90t7.4-CH₃

Table 2: ¹³C NMR Data of (E)-2-(pent-1-en-1-yl)boronic acid pinacol ester in CDCl₃ [1]

Chemical Shift (δ) ppmAssignment
154.68C-B (broad signal, often not observed)
118.63=CH-B
83.10O-C(CH₃)₂
38.06-CH₂-CH=
24.91O-C(CH₃)₂
21.55-CH₂-CH₃
13.91-CH₃
Mass Spectrometry Data

High-resolution mass spectrometry provides an accurate determination of the molecular mass of the compound.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data of (E)-2-(pent-1-en-1-yl)boronic acid pinacol ester [1]

IonCalculated m/zFound m/z
[M+H]⁺197.1707197.1711

Experimental Protocols

The following sections detail generalized experimental protocols for the acquisition of NMR and mass spectrometry data for alkenylboronic acids and their derivatives. These protocols are based on standard laboratory practices and can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the boronic acid or its ester derivative into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved.

  • If the solution contains particulate matter, filter it through a small plug of glass wool into a clean NMR tube.

Instrumentation and Data Acquisition:

  • Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is typically sufficient for obtaining high-resolution spectra.

  • ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR: Acquire proton-decoupled ¹³C NMR spectra. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. Chemical shifts are referenced to the solvent peak.

Mass Spectrometry (MS)

Alkenylboronic acids can be analyzed by various mass spectrometry techniques. Electrospray ionization (ESI) is a common method for these types of compounds.

Sample Preparation for ESI-MS:

  • Prepare a dilute solution of the analyte (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • The addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can aid in ionization.

Instrumentation and Data Acquisition:

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

  • Ionization Mode: Electrospray ionization (ESI) is a soft ionization technique suitable for many organoboron compounds. Both positive and negative ion modes should be explored to determine the optimal conditions for generating the molecular ion.

  • Data Analysis: The resulting mass spectrum will show the mass-to-charge ratio (m/z) of the ions. For the free boronic acid, the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ may be observed.

Signaling Pathways and Experimental Workflows

This compound is a valuable reagent in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like this compound) with an organic halide or triflate in the presence of a palladium catalyst and a base.

Suzuki_Miyaura_Coupling start This compound + Aryl/Vinyl Halide oxidative_addition Oxidative Addition start->oxidative_addition catalyst Pd(0) Catalyst catalyst->oxidative_addition base Base (e.g., K₂CO₃) transmetalation Transmetalation base->transmetalation oxidative_addition->transmetalation Pd(II) intermediate reductive_elimination Reductive Elimination transmetalation->reductive_elimination product Coupled Product (e.g., Substituted Alkene) reductive_elimination->product pd_cycle Pd(0) Regenerated reductive_elimination->pd_cycle pd_cycle->catalyst

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow for Synthesis and Characterization

The synthesis of a target molecule using this compound followed by its characterization involves a systematic workflow.

Synthesis_Workflow reaction_setup Reaction Setup (Boronic Acid, Halide, Catalyst, Base, Solvent) reaction Reaction under Inert Atmosphere (e.g., N₂ or Ar) with Heating reaction_setup->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification characterization Characterization of Product purification->characterization nmr NMR Spectroscopy (¹H, ¹³C) characterization->nmr ms Mass Spectrometry (HRMS) characterization->ms other Other Techniques (e.g., IR, Elemental Analysis) characterization->other

General workflow for synthesis and characterization.

References

A Technical Guide to Pent-1-en-1-ylboronic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Pent-1-en-1-ylboronic acid is a valuable reagent in organic synthesis, primarily utilized for the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth overview of its commercial availability, physicochemical properties, key applications, and detailed experimental protocols relevant to researchers, scientists, and drug development professionals.

Commercial Availability

This compound is commercially available from several chemical suppliers, typically for research and development purposes. The compound is often listed under two primary CAS numbers: 59239-44-0 , which specifically refers to the (E)-isomer (trans-isomer), and 104376-24-1 , which may refer to the isomer mixture or the (E)-isomer. When purchasing, it is crucial to verify the isomeric purity with the supplier, as the stereochemistry of the double bond is retained in many of its subsequent reactions.

Below is a summary of suppliers offering this compound:

SupplierCAS Number(s)Purity/Grades OfferedNotes
Santa Cruz Biotechnology59239-44-0, 104376-24-1≥98%For Research Use Only.[1]
Matrix Fine Chemicals104376-24-1Inquire for detailsAvailable in small and large quantities.
Pharmaffiliates59239-44-0Inquire for detailsSynonyms include (E)-Pent-1-en-1-ylboronic Acid.
BLD Pharm59239-44-0, 104376-24-1Inquire for detailsFor Research Use Only.[2]

Physicochemical Properties and Specifications

While a specific Certificate of Analysis for this compound is not publicly available, the following table summarizes its key physicochemical properties and typical specifications based on supplier information and data for analogous boronic acids.[3]

PropertyValue
Molecular Formula C₅H₁₁BO₂
Molecular Weight 113.95 g/mol
CAS Number 59239-44-0 ((E)-isomer), 104376-24-1
Appearance White to off-white solid
Purity (typical) ≥95-98% (by HPLC or NMR)
Melting Point Not widely reported, but for the similar (E)-Hex-1-en-1-ylboronic acid: 62-63°C[4]
Solubility Soluble in many organic solvents (e.g., THF, dioxane, methanol)
Storage Conditions 2-8°C, under inert atmosphere (e.g., Argon or Nitrogen)

Core Applications in Organic Synthesis

The primary utility of this compound lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction . This powerful palladium-catalyzed reaction enables the formation of a new carbon-carbon bond between the vinyl group of the boronic acid and an sp²-hybridized carbon of an aryl, vinyl, or heteroaryl halide or triflate. The (E)-stereochemistry of the double bond in (E)-pent-1-en-1-ylboronic acid is typically retained throughout the reaction, providing excellent stereochemical control in the synthesis of complex molecules.

Key applications include:

  • Synthesis of Substituted Alkenes: The reaction with aryl halides yields 1-aryl-pent-1-enes, which are common structural motifs in pharmaceuticals and materials science.

  • Natural Product Synthesis: The ability to form C(sp²)-C(sp²) bonds with stereochemical retention is crucial in the total synthesis of complex natural products.

  • Fragment-Based Drug Discovery: As a building block, it allows for the introduction of a pentenyl fragment onto various scaffolds in the development of new therapeutic agents.

Experimental Protocols

Protocol 1: Synthesis of (E)-Alkenylboronic Acids via Hydroboration of Alkynes

This protocol describes a general method for the synthesis of (E)-alkenylboronic acids from terminal alkynes, which is a common route for preparing reagents like (E)-pent-1-en-1-ylboronic acid from 1-pentyne.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products pentyne 1-Pentyne boronate_ester (E)-Pent-1-en-1-ylboronate Ester pentyne->boronate_ester 1. Hydroboration (THF, rt) catecholborane Catecholborane catecholborane->boronate_ester boronic_acid (E)-Pent-1-en-1-ylboronic Acid boronate_ester->boronic_acid 2. Hydrolysis (e.g., aqueous acid)

Figure 1: General workflow for the synthesis of (E)-Pent-1-en-1-ylboronic acid.

Materials:

  • 1-Pentyne

  • Catecholborane (or Pinacolborane)

  • Anhydrous Tetrahydrofuran (THF)

  • Stir bar

  • Round-bottom flask

  • Inert atmosphere (Argon or Nitrogen)

  • Aqueous acid (e.g., 1 M HCl) for hydrolysis

  • Organic solvent for extraction (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Hydroboration:

    • To an oven-dried round-bottom flask under an inert atmosphere, add a solution of 1-pentyne (1.0 eq) in anhydrous THF.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of catecholborane (1.1 eq) in anhydrous THF to the stirred solution of 1-pentyne.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Hydrolysis:

    • Once the hydroboration is complete, slowly add an aqueous acid solution (e.g., 1 M HCl) to the reaction mixture at 0°C.

    • Stir the mixture vigorously for 1-2 hours at room temperature to hydrolyze the boronate ester.

  • Work-up and Isolation:

    • Extract the aqueous mixture with an organic solvent such as diethyl ether (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (E)-pent-1-en-1-ylboronic acid.

    • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Suzuki-Miyaura Cross-Coupling of an (E)-Alkenylboronic Acid with an Aryl Bromide

This protocol provides a representative procedure for the palladium-catalyzed cross-coupling of an (E)-alkenylboronic acid with an aryl bromide.[5]

Catalytic Cycle:

Suzuki_Cycle Pd0 Pd(0)Ln PdII_halide R-Pd(II)Ln-X Pd0->PdII_halide Reactants R-X (Aryl Halide) PdII_alkenyl R-Pd(II)Ln-R' PdII_halide->PdII_alkenyl Transmetalation PdII_halide->PdII_alkenyl Boronic_Acid R'-B(OH)₂ (Alkenylboronic Acid) + Base PdII_alkenyl->Pd0 Product R-R' (Coupled Product) PdII_alkenyl->Product Reductive Elimination Reactants->PdII_halide Oxidative Addition Boronic_Acid->PdII_alkenyl

Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • (E)-Pent-1-en-1-ylboronic acid (1.2 eq)

  • Aryl bromide (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

  • Solvent system (e.g., a mixture of toluene and water, or dioxane and water)

  • Stir bar

  • Reflux condenser

  • Round-bottom flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add the aryl bromide (1.0 eq), (E)-pent-1-en-1-ylboronic acid (1.2 eq), the base (2.0 eq), and a stir bar.

    • Evacuate and backfill the flask with an inert gas (repeat 3 times).

    • Add the solvent system (e.g., toluene/water 4:1) via syringe.

    • Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Catalyst Addition and Reaction:

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq) to the reaction mixture under a positive pressure of the inert gas.

    • Attach a reflux condenser and heat the reaction mixture to the desired temperature (typically 80-100°C).

    • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Concluding Remarks

This compound is a versatile and commercially accessible building block for the stereospecific synthesis of substituted alkenes. Its application in Suzuki-Miyaura cross-coupling reactions provides a reliable method for the construction of complex molecular architectures. The experimental protocols provided herein serve as a guide for researchers to utilize this reagent effectively in their synthetic endeavors. As with all chemical reagents, it is essential to consult the Safety Data Sheet (SDS) from the supplier before use and to handle the compound in a well-ventilated fume hood with appropriate personal protective equipment.

References

Stability and Storage of Alkenylboronic Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alkenylboronic acids are pivotal reagents in modern organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Despite their utility, their application can be hampered by inherent instability. This technical guide provides a comprehensive overview of the factors governing the stability of alkenylboronic acids, their primary degradation pathways, recommended storage and handling procedures, and detailed analytical methods for stability assessment. A key focus is the enhanced stability offered by conversion to boronic esters, particularly those derived from pinacol and N-methyliminodiacetic acid (MIDA), which serve as robust, practical alternatives in many synthetic applications.

Stability Profile of Alkenylboronic Acids

Alkenylboronic acids are generally more stable than their aliphatic counterparts but are susceptible to degradation through several pathways.[1] Their stability is not absolute and is significantly influenced by environmental and structural factors. For many applications, especially those requiring prolonged storage or challenging reaction conditions, the corresponding boronic esters are preferred due to their enhanced stability.[2]

Key Factors Influencing Stability
  • Hydrolysis and Protodeboronation: The carbon-boron bond is susceptible to cleavage by protonolysis, a process known as protodeboronation.[3] This is a significant degradation pathway, particularly in aqueous or protic media, and its rate is highly pH-dependent.[4] Vinyl and cyclopropyl boronic acids are reported to undergo very slow protodeboronation.

  • Oxidation: The electron-deficient boron atom is prone to oxidation, which can lead to the cleavage of the C-B bond and formation of corresponding alcohols and boric acid.[1][4][5][6] This degradation can be initiated by atmospheric oxygen or other oxidizing agents present in the reaction mixture.

  • Thermal Effects: At elevated temperatures, boronic acids can undergo dehydration to form cyclic trimers known as boroxines.[4] While this process is often reversible upon addition of water, it can complicate stoichiometry and reactivity. Boronate esters are generally more thermally stable.[4]

  • Steric and Electronic Effects: The stability of alkenylboronic acids is influenced by the substituents on the alkenyl moiety. Increased steric bulk around the boron center can physically hinder the approach of reactants like water, thus enhancing stability.[7][8] Electron-donating groups on the organic substituent can decrease the Lewis acidity of the boron atom, which may slow hydrolysis.[9]

  • Solvent Choice: Protic solvents, especially water, can facilitate hydrolysis and protodeboronation.[4] For storage and for reactions where the integrity of the boronic acid is crucial, aprotic solvents are generally recommended.[4][10]

Boronic Esters: A More Stable Alternative

To circumvent the stability issues of free boronic acids, they are often converted into boronic esters. These derivatives are generally more robust, easier to handle, and can be purified by standard techniques like silica gel chromatography.[2]

  • Pinacol Esters (Bpin): These are widely used due to their relative stability and ease of preparation. However, they can be prone to slow hydrolysis, particularly under acidic or basic conditions, and may exhibit instability during reversed-phase HPLC analysis.[1]

  • N-Methyliminodiacetic Acid (MIDA) Boronates: MIDA boronates exhibit exceptional stability. They are typically air-stable, crystalline solids that can be stored long-term at room temperature without degradation.[5] The MIDA ligand forms a dative bond with the boron atom, resulting in a tetracoordinate, sp³-hybridized center that is more resistant to degradation pathways. MIDA boronates act as protecting groups, slowly releasing the active boronic acid under specific basic hydrolysis conditions.[5]

Table 1: Qualitative Stability Comparison of Boronic Acid Derivatives
DerivativeHydrolytic StabilityOxidative StabilityThermal StabilityEase of Handling & Purification
Alkenylboronic AcidLow to ModerateModerateLow (forms boroxines)Difficult
Alkenylboronic Pinacol EsterModerateHighHighModerate to High
Alkenylboronic MIDA EsterVery HighVery HighVery HighHigh

Degradation Pathways

Understanding the mechanisms of degradation is crucial for developing strategies to mitigate them.

Protodeboronation

Protodeboronation is a critical decomposition pathway where the C-B bond is replaced by a C-H bond.[3] The reaction mechanism is highly dependent on the pH of the medium.

  • Acid-Catalyzed Pathway: Involves the reaction between the boronic acid and an acid.[3]

  • Base-Catalyzed Pathway: Proceeds through the formation of a boronate anion, which then reacts with a proton source like water.[3][4]

G cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed A1 R-B(OH)₂ A2 [R-B(OH)₂H]⁺ A1->A2 + H⁺ A3 R-H + B(OH)₃ A2->A3 Electrophilic Substitution B1 R-B(OH)₂ B2 [R-B(OH)₃]⁻ B1->B2 + OH⁻ B3 R-H + B(OH)₄⁻ B2->B3 + H₂O

Oxidative Degradation

Oxidative degradation involves the cleavage of the C-B bond, often initiated by reactive oxygen species (ROS), to yield an alcohol and boric acid.[6][11] For peptide boronic acids, an initial oxidative step is followed by cleavage of the boronic acid group to give an alcohol.[5][11]

G start R-B(OH)₂ intermediate [R-B(OOH)(OH)₂]⁻ start->intermediate + ROS (e.g., H₂O₂) product1 R-OH intermediate->product1 Migration of R group product2 B(OH)₃ intermediate->product2

Recommended Storage and Handling

Proper storage and handling are essential to maintain the integrity and reactivity of alkenylboronic acids.

Table 2: Storage and Handling Recommendations
ParameterRecommendationRationale
Temperature Store in a cool, dry place.[3] Refrigeration may be appropriate for long-term storage.Minimizes thermal degradation and slows down hydrolytic and oxidative processes.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).[4]Prevents degradation from atmospheric oxygen and moisture.
Container Use tightly sealed containers.[3][12][13]Prevents ingress of moisture and air.
Light Protect from light.Light can potentially catalyze degradation pathways.
Incompatible Materials Store away from strong oxidizing agents, strong acids, and bases.[14]Prevents chemical reactions that would degrade the compound.
Handling Avoid all personal contact, including inhalation. Use in a well-ventilated area.[3]Standard safety precaution for handling chemical reagents.

Experimental Protocols for Stability Assessment

Several analytical techniques can be employed to monitor the stability of alkenylboronic acids and their esters.

Protocol 1: Monitoring Hydrolytic Stability by ¹H NMR Spectroscopy

This method is adapted from established procedures for monitoring the hydrolysis of boronic esters.[1]

Objective: To quantify the rate of hydrolysis of an alkenylboronic ester to its corresponding boronic acid.

Materials:

  • Alkenylboronic ester sample

  • Deuterated NMR solvent (e.g., DMSO-d₆)

  • Deuterium oxide (D₂O)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Accurately weigh a precise amount (e.g., 10 mg) of the alkenylboronic ester and dissolve it in a deuterated NMR solvent (e.g., 550 µL of DMSO-d₆) in a clean, dry NMR tube.

  • Initiation of Hydrolysis: Add a specific volume of D₂O to the NMR tube to achieve the desired water concentration (e.g., 50% v/v).

  • Data Acquisition:

    • Immediately acquire a ¹H NMR spectrum (t=0).

    • Continue to acquire spectra at regular intervals (e.g., every 30 minutes, 1 hour, etc.) over the desired time course.

  • Data Analysis:

    • Identify a characteristic proton signal for the starting boronic ester and the newly appearing signals for the hydrolyzed boronic acid and the corresponding diol.

    • Integrate the respective signals at each time point.

    • Calculate the percentage of hydrolysis at each time point by comparing the integral of the product signal to the sum of the integrals of the starting material and product signals.

G prep Prepare Sample (Ester in DMSO-d₆) init Initiate Hydrolysis (Add D₂O) prep->init acq Acquire Spectra (t=0, t=1, t=2...) init->acq analysis Integrate Signals (Ester, Acid, Diol) acq->analysis calc Calculate % Hydrolysis vs. Time analysis->calc

Protocol 2: Assessing Stability by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC can be challenging for boronic acids and esters due to potential on-column hydrolysis.[10][15] Careful method development is critical.

Objective: To separate and quantify the alkenylboronic acid/ester from its degradation products.

Instrumentation and Columns:

  • HPLC system with a UV detector.

  • A column with low silanol activity is crucial to minimize on-column hydrolysis (e.g., Waters XTerra MS C18).[9][15]

Procedure:

  • Sample and Diluent Preparation:

    • Prepare a stock solution of the alkenylboronic ester in a non-aqueous, aprotic solvent such as acetonitrile (ACN) or tetrahydrofuran (THF) to prevent premature hydrolysis.[1]

    • For stability studies, samples can be incubated under desired conditions (e.g., elevated temperature, specific pH buffer) and then quenched and diluted with the aprotic solvent at specified time points.

  • Method Development:

    • Mobile Phase: Start with a gradient of water and acetonitrile. Using a mobile phase with no pH modifier can minimize on-column hydrolysis.[15] If a pH modifier is needed, its effect on hydrolysis should be carefully evaluated.

    • Column Temperature: While often a minor factor, lower temperatures can sometimes reduce on-column degradation.[15]

    • Flow Rate and Gradient: Optimize to achieve good separation between the parent compound and potential degradants.

  • Analysis:

    • Inject the prepared sample.

    • Monitor the chromatogram for the appearance of new peaks corresponding to degradation products (e.g., the hydrolyzed boronic acid).

  • Quantification:

    • Calculate the percentage of the parent compound remaining by comparing its peak area to the total peak area of all related substances at each time point. Use an internal or external standard for more accurate quantification.

Protocol 3: Analysis by Non-Aqueous Capillary Electrophoresis (NACE)

NACE is a powerful technique for analyzing labile compounds like boronic esters and acids as it avoids the aqueous conditions that can cause hydrolysis.[2][10]

Objective: To accurately quantify a boronic ester and its corresponding boronic acid without inducing degradation during analysis.

Instrumentation and Reagents:

  • Capillary electrophoresis instrument.

  • Fused silica capillary.

  • Non-aqueous background electrolyte (BGE), e.g., a solution of ammonium acetate in methanol or acetonitrile.

  • Non-aqueous sample diluent (e.g., acetonitrile).

Procedure:

  • Capillary Conditioning: Condition a new capillary by flushing with methanol, followed by the BGE until a stable current is achieved.

  • Sample Preparation: Dissolve the sample in the non-aqueous diluent. It is crucial to avoid any moisture in the sample preparation process.[2]

  • Electrophoretic Separation:

    • Inject the sample using pressure or voltage.

    • Apply the separation voltage. The separation is based on the differential migration of the charged or solvated species in the non-aqueous medium.

  • Detection and Quantification:

    • Detect the separated components using a UV detector.

    • Quantify the boronic ester and acid by comparing their peak areas to those of certified reference standards. The method should be validated for linearity, accuracy, and precision.

Conclusion

The stability of alkenylboronic acids is a multifaceted issue of critical importance for their successful application in research and development. While inherently susceptible to degradation via hydrolysis, oxidation, and thermal decomposition, their stability can be significantly enhanced through conversion to boronic esters, with MIDA boronates offering exceptional robustness. A thorough understanding of the factors influencing stability, coupled with appropriate storage, handling, and the use of robust analytical techniques, enables researchers to effectively utilize these versatile building blocks. For demanding applications, the "slow-release" strategy from highly stable precursors like MIDA boronates provides a powerful solution to overcome the challenges posed by the instability of the free boronic acids.

References

An In-depth Technical Guide to (E)-(Pent-1-en-1-yl)boronic Acid (CAS 104376-24-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthetic applications, and supplier information for (E)-(pent-1-en-1-yl)boronic acid, CAS number 104376-24-1. This document is intended to serve as a valuable resource for professionals in organic synthesis, medicinal chemistry, and materials science.

Chemical Properties and Data

(E)-(Pent-1-en-1-yl)boronic acid is an organoboron compound that belongs to the class of alkenylboronic acids. These compounds are notable for their versatility as synthetic intermediates, particularly in carbon-carbon bond-forming reactions.

Table 1: Physicochemical Properties of CAS 104376-24-1

PropertyValueReference(s)
CAS Number 104376-24-1[1][2]
IUPAC Name (E)-(Pent-1-en-1-yl)boronic acid[2]
Synonyms 1-Penten-1-ylboronic acid, trans-1-Pentenylboronic acid[1]
Molecular Formula C₅H₁₁BO₂[1][2]
Molecular Weight 113.95 g/mol [1][2]
Physical State Solid, white or off-white crystals[3]
Melting Point 100-105 °C
SMILES CCC/C=C/B(O)O[2]
InChI Key SYKWJOZHNDPWIM-SNAWJCMRSA-N

Synthetic Applications: The Suzuki-Miyaura Cross-Coupling Reaction

(E)-(Pent-1-en-1-yl)boronic acid is a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][5] This reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In this context, the alkenylboronic acid serves as the organoboron nucleophile that, in the presence of a palladium catalyst and a base, couples with an organic halide or triflate.[4][5]

The versatility of the Suzuki-Miyaura coupling allows for the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[6] The use of alkenylboronic acids like CAS 104376-24-1 enables the stereospecific introduction of a pentenyl moiety, which can be a crucial structural element in a target molecule.

General Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pdiix R-Pd(II)-X L2 oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation pdiir R-Pd(II)-R' L2 transmetalation->pdiir reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' (Coupled Product) reductive_elimination->product boronic_acid R'-B(OH)2 ((E)-(Pent-1-en-1-yl)boronic acid) boronic_acid->transmetalation base Base (e.g., K2CO3) base->transmetalation organic_halide R-X (Organic Halide) organic_halide->oxidative_addition

R-X + (E)-(Pent-1-en-1-yl)boronic acid --[Pd Catalyst, Base, Solvent]--> R-(E)-pent-1-en-1-yl

General experimental workflow for a Suzuki-Miyaura coupling reaction.

Biological Activity and Signaling Pathways

Currently, there is no publicly available research specifically detailing the biological activity or the effects on cellular signaling pathways of (E)-(pent-1-en-1-yl)boronic acid. While the broader class of boronic acids has been investigated for various medicinal chemistry applications, including as enzyme inhibitors, it is crucial to note that biological effects are highly structure-dependent. [6][7]Some studies have explored the cellular effects of simpler boron-containing compounds like boric acid, but these findings cannot be directly extrapolated to (E)-(pent-1-en-1-yl)boronic acid. [8]Researchers interested in the biological applications of this compound would need to conduct initial in vitro and in vivo studies to determine its bioactivity and toxicological profile.

Suppliers

(E)-(Pent-1-en-1-yl)boronic acid is available from several chemical suppliers. It is important to obtain a certificate of analysis to ensure the purity and identity of the compound.

Table 2: Selected Suppliers of CAS 104376-24-1

SupplierProduct NameNotes
Sigma-Aldrich1-Pentenylboronic acid≥95% purity
Santa Cruz Biotechnology1-Penten-1-ylboronic acidFor research use only
Matrix Fine Chemicals(PENT-1-EN-1-YL)BORONIC ACID---
BLD PharmPent-1-en-1-ylboronic acid---
Aviabor1-pentenylboronic AcidIntermediate

This list is not exhaustive, and other suppliers may be available.

Conclusion

(E)-(Pent-1-en-1-yl)boronic acid (CAS 104376-24-1) is a valuable synthetic intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions to introduce a pentenyl group into organic molecules. Its properties are well-characterized, and it is commercially available from multiple suppliers. While its direct biological effects have not been reported, the broader importance of boronic acids in medicinal chemistry suggests potential for future investigations into its bioactivity. This guide provides a foundational understanding of this compound for researchers and professionals in the chemical sciences.

References

Geometric Isomers of Pent-1-en-1-ylboronic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The geometric isomers of Pent-1-en-1-ylboronic acid, specifically the (E)- and (Z)-configurations, represent valuable building blocks in organic synthesis and are of increasing interest in the field of drug discovery. Their stereochemistry plays a crucial role in determining the three-dimensional structure and, consequently, the biological activity of larger molecules. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of these isomers, with a focus on their relevance to drug development professionals.

Introduction to Alkenylboronic Acids

Alkenylboronic acids are organoboron compounds featuring a carbon-carbon double bond directly attached to a boronic acid moiety [-B(OH)₂]. This functional group arrangement imparts unique reactivity, making them versatile intermediates in a variety of chemical transformations. Their stability, low toxicity, and ease of handling compared to other organometallic reagents have contributed to their widespread use in synthetic chemistry. The most prominent application of alkenylboronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds.

Synthesis of (E)- and (Z)-Pent-1-en-1-ylboronic Acid

The stereoselective synthesis of the geometric isomers of this compound is paramount to their application. Different synthetic strategies are employed to obtain the desired (E)- or (Z)-isomer with high purity.

Synthesis of (E)-Pent-1-en-1-ylboronic Acid

The most common and efficient method for the synthesis of (E)-alkenylboronic acids is the hydroboration of terminal alkynes . This reaction typically proceeds with high regio- and stereoselectivity, yielding the trans-isomer.

Experimental Protocol: Hydroboration of 1-Pentyne

A general procedure for the hydroboration of 1-pentyne to yield (E)-Pent-1-en-1-ylboronic acid is as follows:

  • Reaction Setup: A dry, inert atmosphere (e.g., argon or nitrogen) is maintained throughout the reaction. A solution of a hydroborating agent, such as catecholborane or pinacolborane, in an anhydrous solvent (e.g., tetrahydrofuran or diethyl ether) is prepared in a reaction vessel.

  • Addition of Alkyne: 1-Pentyne is added dropwise to the solution of the hydroborating agent at a controlled temperature, typically 0 °C to room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is carefully quenched, often with water or a mild acid. The boronic ester intermediate is then hydrolyzed to the corresponding boronic acid.

  • Purification: The crude product is purified by techniques such as recrystallization or column chromatography to afford pure (E)-Pent-1-en-1-ylboronic acid.

Note: The specific reaction conditions, including the choice of hydroborating agent, solvent, temperature, and reaction time, can influence the yield and purity of the final product.

Synthesis of (Z)-Pent-1-en-1-ylboronic Acid

The synthesis of (Z)-alkenylboronic acids is more challenging and often requires a multi-step approach. A well-established method involves the hydroboration of 1-halo-1-alkynes followed by a stereospecific hydride transfer .[1]

Experimental Protocol: Synthesis of (Z)-Pent-1-en-1-ylboronic Acid via a Haloalkyne Intermediate

A representative protocol for the synthesis of the (Z)-isomer is outlined below:

  • Hydroboration of 1-Halo-1-pentyne: A 1-halo-1-pentyne (e.g., 1-bromo-1-pentyne or 1-iodo-1-pentyne) is subjected to hydroboration with a suitable dialkylborane (e.g., dicyclohexylborane or disiamylborane) to form a (Z)-(1-halo-1-alkenyl)borane intermediate.

  • Hydride Transfer: The intermediate is then treated with a hydride source, such as t-butyllithium, at low temperature (e.g., -78 °C). This induces a stereospecific transfer of a hydride to the boron atom, followed by an intramolecular migration of an alkyl group from the boron to the α-carbon, displacing the halide and resulting in the formation of the (Z)-alkenylborane with inversion of configuration at the double bond.[1]

  • Oxidation and Hydrolysis: The resulting (Z)-alkenylborane can be oxidized and hydrolyzed to the corresponding (Z)-Pent-1-en-1-ylboronic acid.

An alternative modern approach for the synthesis of (Z)-alkenyl boronates involves the copper(I)-catalyzed linear-selective alkylboration of terminal allenes.

Characterization of Geometric Isomers

The unambiguous identification and differentiation of the (E)- and (Z)-isomers of this compound are critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

¹H and ¹³C NMR Spectroscopy

The key distinguishing features in the NMR spectra of the (E)- and (Z)-isomers are the chemical shifts and coupling constants of the vinylic protons.

Isomer ¹H NMR (Vinylic Protons) ¹³C NMR (Alkenyl Carbons)
(E)-Pent-1-en-1-ylboronic acid Typically, two distinct doublets or multiplets in the downfield region (δ 5.5-7.5 ppm). The coupling constant between the vinylic protons (Jtrans) is characteristically large, around 15-18 Hz.Two distinct signals in the alkenyl region (δ 110-150 ppm).
(Z)-Pent-1-en-1-ylboronic acid Also shows two vinylic proton signals in a similar region to the (E)-isomer. However, the coupling constant (Jcis) is significantly smaller, typically in the range of 9-12 Hz.[1]Two distinct signals in the alkenyl region, with chemical shifts that may differ slightly from the (E)-isomer.

Note: The exact chemical shifts can vary depending on the solvent and whether the compound is the free boronic acid or an ester derivative.

Applications in Drug Development

Boronic acids and their derivatives have emerged as a significant class of compounds in medicinal chemistry and drug discovery.[2][3] Their unique ability to form reversible covalent bonds with diols and certain amino acid residues makes them attractive for designing targeted therapies.

Targeted Covalent Inhibitors

A growing area of interest is the use of boronic acids in the design of targeted covalent inhibitors (TCIs) . TCIs are designed to form a covalent bond with a specific nucleophilic residue within the active site of a target protein, leading to potent and often prolonged inhibition.[4]

Alkenylboronic acids, such as the isomers of this compound, can act as Michael acceptors . The electron-withdrawing boronic acid group activates the double bond for nucleophilic attack by amino acid residues like cysteine or lysine within a protein's binding site. This covalent interaction can lead to irreversible or slowly reversible inhibition, offering advantages in terms of potency and duration of action.

The stereochemistry of the alkenylboronic acid is critical in this context. The precise spatial arrangement of the (E)- or (Z)-isomer will determine its ability to properly orient within the active site and react with the target nucleophile.

Signaling Pathway Visualization

targeted_covalent_inhibition cluster_drug Drug Molecule cluster_protein Target Protein Alkenylboronic_Acid (E)- or (Z)-Pent-1-en-1-ylboronic acid (Michael Acceptor) Active_Site Active Site with Nucleophilic Residue (e.g., Cysteine, Lysine) Alkenylboronic_Acid->Active_Site Non-covalent Binding Covalent_Adduct Covalent Drug-Protein Adduct (Inhibition of Protein Function) Active_Site->Covalent_Adduct Michael Addition (Covalent Bond Formation) inhibitor_screening_workflow Start Synthesize (E)- and (Z)- This compound Biochemical_Assay Biochemical Assay (e.g., Enzyme Kinetics) Start->Biochemical_Assay Cell-based_Assay Cell-based Assay (e.g., Viability, Signaling) Start->Cell-based_Assay Determine_IC50 Determine IC50/EC50 Values Biochemical_Assay->Determine_IC50 Cell-based_Assay->Determine_IC50 Mechanism_of_Action Mechanism of Action Studies (e.g., Mass Spectrometry for Covalent Adduct Detection) Determine_IC50->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling using Pent-1-en-1-ylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This palladium-catalyzed reaction is prized for its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents. These attributes make it an invaluable tool in academic research and the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients.

This document provides a detailed protocol for the Suzuki-Miyaura coupling of (E)-Pent-1-en-1-ylboronic acid with various aryl halides. (E)-Pent-1-en-1-ylboronic acid serves as a versatile building block for the introduction of a pentenyl group onto aromatic and heteroaromatic scaffolds, creating structures with potential applications in medicinal chemistry and materials science.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: A low-valent palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation

The following tables summarize representative quantitative data for the Suzuki-Miyaura coupling of (E)-Pent-1-en-1-ylboronic acid with various aryl halides. The conditions and yields are based on general protocols for similar alkenylboronic acids and are intended to serve as a starting point for reaction optimization.

Table 1: Reaction Conditions for Suzuki-Miyaura Coupling of (E)-Pent-1-en-1-ylboronic acid

ParameterCondition ACondition BCondition C
Aryl Halide 4-Bromoanisole1-Iodo-4-nitrobenzene4-Bromotoluene
Catalyst Pd(OAc)₂Pd₂(dba)₃PdCl₂(dppf)
Ligand PCy₃P(t-Bu)₃None
Base K₂CO₃Cs₂CO₃K₃PO₄
Solvent Toluene/H₂O (4:1)Dioxane/H₂O (4:1)THF/H₂O (4:1)
Temperature 80 °C100 °C85 °C
Reaction Time 12 h8 h16 h

Table 2: Representative Yields for Suzuki-Miyaura Coupling Products

EntryAryl HalideProductRepresentative Yield (%)
14-Bromoanisole(E)-1-(4-methoxyphenyl)pent-1-ene85-95%
21-Iodo-4-nitrobenzene(E)-1-(4-nitrophenyl)pent-1-ene80-90%
34-Bromotoluene(E)-1-(p-tolyl)pent-1-ene88-98%

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the coupling of (E)-Pent-1-en-1-ylboronic acid with an aryl halide.

Materials:

  • (E)-Pent-1-en-1-ylboronic acid (1.2 mmol)

  • Aryl halide (1.0 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., PCy₃, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., Toluene, 4 mL)

  • Degassed water (1 mL)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the aryl halide (1.0 mmol), (E)-Pent-1-en-1-ylboronic acid (1.2 mmol), palladium catalyst (2 mol%), phosphine ligand (4 mol%), and base (2.0 mmol).

  • Add the anhydrous solvent (4 mL) and degassed water (1 mL) to the vessel.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-X(L2) (Palladacycle) B->C Ar-X D Transmetalation C->D E Ar-Pd(II)-R(L2) D->E R-B(OH)2 Base F Reductive Elimination E->F F->A Regeneration G Ar-R (Product) F->G Ar-R H R-B(OH)2 (Boronic Acid) H->D I Ar-X (Aryl Halide) I->B J Base J->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Ligand, Base B Add Solvents: Anhydrous Organic Solvent & Degassed Water A->B C Establish Inert Atmosphere (N2 or Ar) B->C D Heat and Stir (e.g., 80-100 °C) C->D E Monitor Progress (TLC, GC-MS) D->E F Cool to Room Temperature E->F G Extraction with Organic Solvent F->G H Wash with Water & Brine G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols: Palladium-Catalyzed Coupling of Pent-1-en-1-ylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling of pent-1-en-1-ylboronic acid, a valuable reagent in organic synthesis for the formation of carbon-carbon bonds. The primary focus is on the Suzuki-Miyaura coupling reaction, a versatile and widely used method for the synthesis of conjugated dienes and other important structural motifs in drug discovery and materials science.

Introduction

This compound is a key building block that allows for the introduction of a pentenyl group onto various molecular scaffolds. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer a powerful and efficient method for this transformation. This reaction typically involves the coupling of an organoboron compound (e.g., this compound) with an organic halide or triflate in the presence of a palladium catalyst and a base. The resulting products, such as conjugated dienes, are prevalent in natural products and pharmacologically active compounds.

The general transformation can be represented as follows:

Where R can be an aryl, heteroaryl, vinyl, or other organic group, and X is a halide (I, Br, Cl) or triflate.

Key Applications

The palladium-catalyzed coupling of this compound is instrumental in the synthesis of:

  • Conjugated Dienes: Coupling with vinyl halides or triflates provides a stereospecific route to 1,3-dienes, which are important structural motifs in numerous natural products and can participate in various cycloaddition reactions like the Diels-Alder reaction.

  • Styrenyl Compounds: Reaction with aryl halides or triflates yields substituted styrenes, which are versatile intermediates in organic synthesis and building blocks for polymers and fine chemicals.

  • Complex Molecules in Drug Discovery: The ability to form C(sp2)-C(sp2) bonds under relatively mild conditions makes this reaction highly valuable in the synthesis of complex molecular architectures for pharmaceutical applications.

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura coupling of this compound with different organic halides. These protocols are based on established methodologies for similar vinylboronic acids and should be optimized for specific substrates.

General Suzuki-Miyaura Coupling Workflow

The following diagram illustrates a typical workflow for a palladium-catalyzed Suzuki-Miyaura coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Aryl Halide, This compound, and Base in Solvent degas Degas the Mixture (e.g., with Argon or Nitrogen) reagents->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst heat Heat the Reaction Mixture (e.g., 80-100 °C) catalyst->heat monitor Monitor Reaction Progress (e.g., by TLC or GC-MS) heat->monitor quench Cool to Room Temperature and Quench monitor->quench extract Extract with an Organic Solvent quench->extract dry Dry the Organic Layer extract->dry purify Purify by Column Chromatography dry->purify G Pd0 Pd(0)Ln PdII_RX R-Pd(II)Ln-X Pd0->PdII_RX OxAdd Oxidative Addition R_X R-X PdII_R_Rprime R-Pd(II)Ln-R' PdII_RX->PdII_R_Rprime Transmetal Transmetalation Boronate [R'-B(OH)3]- PdII_R_Rprime->Pd0 R_Rprime R-R' PdII_R_Rprime->R_Rprime Product RedElim Reductive Elimination

Application Notes and Protocols: Synthesis of Conjugated Dienes using Pent-1-en-1-ylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conjugated dienes are crucial structural motifs in a vast array of organic molecules, including natural products, pharmaceuticals, and materials. The stereoselective synthesis of these systems is of paramount importance in synthetic organic chemistry. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the formation of carbon-carbon bonds, offering a reliable method for the synthesis of conjugated dienes. This application note provides a detailed protocol for the synthesis of conjugated dienes via the palladium-catalyzed Suzuki-Miyaura coupling of (E)-Pent-1-en-1-ylboronic acid with vinyl halides.

The Suzuki-Miyaura coupling is favored for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and stability of boronic acids.[1][2] The reaction proceeds via a catalytic cycle involving the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with a boronate species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.[1]

Key Applications

The synthesis of conjugated dienes using Pent-1-en-1-ylboronic acid has significant applications in:

  • Natural Product Synthesis: Many biologically active natural products contain conjugated diene moieties.

  • Pharmaceutical Development: As building blocks for the synthesis of complex drug candidates.

  • Materials Science: In the development of polymers and other advanced materials with specific electronic and optical properties.

Reaction Principle: The Suzuki-Miyaura Coupling

The core of this synthetic strategy is the palladium-catalyzed cross-coupling of (E)-Pent-1-en-1-ylboronic acid with a vinyl halide. The general reaction is depicted below:

Suzuki_Coupling Pentylboronic (E)-Pent-1-en-1-ylboronic acid Reaction + Pentylboronic->Reaction VinylHalide Vinyl Halide (e.g., Vinyl Bromide) VinylHalide->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., Na2CO3) Base->Reaction Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction Product Conjugated Diene Reaction->Product Heat

Figure 1: General scheme of the Suzuki-Miyaura coupling for conjugated diene synthesis.

The reaction is typically carried out in the presence of a palladium catalyst, a base, and a suitable solvent system. The choice of catalyst, base, and solvent can significantly impact the reaction yield and selectivity.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of a conjugated diene using (E)-Pent-1-en-1-ylboronic acid and a vinyl halide. The following is a representative procedure adapted from established Suzuki-Miyaura coupling methodologies.

Materials and Reagents:

  • (E)-Pent-1-en-1-ylboronic acid

  • Vinyl bromide (or other vinyl halide)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Experimental Workflow:

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A Combine (E)-Pent-1-en-1-ylboronic acid, Na2CO3, and solvent in a flask. B Degas the mixture by bubbling with N2 or Ar. A->B C Add vinyl halide and Pd(PPh3)4 catalyst under inert atmosphere. B->C D Heat the reaction mixture to reflux (typically 80-100 °C). C->D E Monitor reaction progress by TLC or GC. D->E F Cool the reaction to room temperature. E->F G Perform aqueous work-up: Separate organic and aqueous layers. F->G H Extract aqueous layer with an organic solvent. G->H I Combine organic layers, dry over MgSO4, and filter. H->I J Concentrate the solvent in vacuo. I->J K Purify the crude product by column chromatography. J->K L Characterize the purified conjugated diene (NMR, GC-MS, IR). K->L

Figure 2: A generalized experimental workflow for the synthesis of conjugated dienes.

Detailed Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine (E)-Pent-1-en-1-ylboronic acid (1.2 mmol), sodium carbonate (2.0 mmol), toluene (5 mL), and ethanol (1 mL).

  • Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Addition of Reagents: To the degassed solution, add the vinyl halide (1.0 mmol) followed by tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) under an inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Add water (10 mL) and transfer the mixture to a separatory funnel.

    • Separate the organic layer and extract the aqueous layer with diethyl ether or ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford the pure conjugated diene.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the Suzuki-Miyaura coupling of alkenylboronic acids with vinyl halides to synthesize conjugated dienes. Please note that yields can vary depending on the specific substrates and reaction conditions.

Entry Alkenylboronic Acid Vinyl Halide Catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1(E)-Pent-1-en-1-ylboronic acidVinyl bromidePd(PPh₃)₄ (3)Na₂CO₃Toluene/H₂O80675-85
2(E)-Hex-1-en-1-ylboronic acid(E)-1-Bromo-1-propenePd(dppf)Cl₂ (2)K₃PO₄Dioxane/H₂O90880-90
3(E)-Pent-1-en-1-ylboronic acid(Z)-1-Iodo-1-butenePd(OAc)₂/SPhos (1)Cs₂CO₃THF/H₂O651270-80

Signaling Pathways and Logical Relationships

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established signaling pathway in organometallic chemistry. The following diagram illustrates the key steps involved.

Suzuki_Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)Ln PdII_RX R-Pd(II)Ln-X Pd0->PdII_RX Oxidative Addition PdII_R_R1 R-Pd(II)Ln-R' PdII_RX->PdII_R_R1 Transmetalation PdII_R_R1->Pd0 Reductive Elimination RR1 R-R' (Conjugated Diene) PdII_R_R1->RR1 BX X-B(OH)2 PdII_R_R1->BX RX R-X (Vinyl Halide) RX->PdII_RX R1BOH2 R'-B(OH)2 ((E)-Pent-1-en-1-ylboronic acid) R1BOH2->PdII_R_R1 Base Base Base->PdII_R_R1

Figure 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of conjugated dienes from (E)-Pent-1-en-1-ylboronic acid and vinyl halides. The mild reaction conditions and tolerance of various functional groups make this a highly valuable tool for researchers in organic synthesis, drug discovery, and materials science. The protocols and data presented in this application note serve as a practical guide for the successful implementation of this synthetic strategy. Careful optimization of reaction parameters may be necessary to achieve the best results for specific substrates.

References

Application Notes and Protocols for the Cross-Coupling of Pent-1-en-1-ylboronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of pent-1-en-1-ylboronic acid with a variety of aryl halides. This reaction is a powerful tool for the stereospecific synthesis of 1-aryl-1-pentenes, which are valuable intermediates in the development of new pharmaceuticals and functional materials.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides, catalyzed by a palladium complex. The use of alkenylboronic acids, such as this compound, allows for the stereoselective synthesis of alkenes. This is particularly valuable in drug discovery and development, where precise control of stereochemistry is often crucial for biological activity.

This compound is a commercially available reagent that can be used to introduce a pentenyl group into aromatic and heteroaromatic systems. The reaction is tolerant of a wide range of functional groups and can be performed under relatively mild conditions.

Reaction Principle and Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the pentenyl group is transferred from the boronic acid to the palladium center, forming a diorganopalladium(II) intermediate. The base activates the boronic acid by forming a more nucleophilic boronate species.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired 1-aryl-1-pentene product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition ar_pd_x Ar-Pd(II)L2-X oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation ar_pd_r Ar-Pd(II)L2-R transmetalation->ar_pd_r reductive_elimination Reductive Elimination ar_pd_r->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid R-B(OH)2 + Base boronic_acid->transmetalation

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation

While comprehensive tabulated data for the cross-coupling of a wide range of aryl halides specifically with this compound is not extensively available in a single source, the following table represents typical yields and conditions that can be expected based on studies of similar alkenylboronic acids. The reactivity of the aryl halide generally follows the order I > Br > Cl.

EntryAryl HalideCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O1001285-95
24-IodoanisolePd(dppf)Cl₂ (2)Cs₂CO₃ (2)Dioxane90890-98
31-Bromo-4-nitrobenzenePd(OAc)₂/SPhos (2)K₃PO₄ (3)Toluene110680-90
42-BromopyridinePd₂(dba)₃/XPhos (2)K₂CO₃ (2)THF/H₂O801675-85
54-ChlorobenzonitrilePd(OAc)₂/PCy₃ (4)K₃PO₄ (3)Dioxane1202460-75

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura cross-coupling of this compound with aryl halides. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: General Procedure for Aryl Bromides and Iodides

This protocol is suitable for most aryl bromides and iodides and uses a common palladium catalyst and base.

Materials:

  • Aryl halide (1.0 mmol)

  • (1E)-Pent-1-en-1-ylboronic acid (1.2 mmol, CAS 59239-44-0)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Deionized water (1 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, (1E)-pent-1-en-1-ylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add toluene and deionized water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Protocol for Less Reactive Aryl Chlorides

This protocol employs a more active catalyst system and higher temperatures, which are often necessary for the coupling of less reactive aryl chlorides.

Materials:

  • Aryl chloride (1.0 mmol)

  • (1E)-Pent-1-en-1-ylboronic acid (1.5 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Tricyclohexylphosphine [PCy₃] (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 mmol)

  • 1,4-Dioxane (anhydrous, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂, PCy₃, and K₃PO₄ to a dry Schlenk tube with a magnetic stir bar.

  • Add the aryl chloride and (1E)-pent-1-en-1-ylboronic acid.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 120 °C.

  • Monitor the reaction as described in Protocol 1.

  • After completion, cool the mixture and dilute it with diethyl ether (20 mL).

  • Filter the mixture through a pad of celite to remove palladium black and inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).

  • Concentrate the solution and purify the product by column chromatography.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the Suzuki-Miyaura cross-coupling reaction, from setup to product isolation.

Experimental_Workflow setup Reaction Setup (Aryl Halide, Boronic Acid, Catalyst, Base) inert Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert solvent Solvent Addition (e.g., Toluene/H2O) inert->solvent reaction Reaction (Heating and Stirring) solvent->reaction monitoring Monitoring (TLC, GC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous Workup (Extraction and Washing) monitoring->workup Reaction Complete drying Drying (Anhydrous Na2SO4 or MgSO4) workup->drying purification Purification (Column Chromatography) drying->purification product Isolated Product purification->product

General experimental workflow for Suzuki-Miyaura cross-coupling.

Troubleshooting and Key Considerations

  • Stereochemistry: The Suzuki-Miyaura coupling of vinylboronic acids is generally stereospecific, with retention of the double bond geometry. Using (1E)-pent-1-en-1-ylboronic acid will yield the (E)-alkene product.

  • Homocoupling: A common side reaction is the homocoupling of the boronic acid. This can often be minimized by carefully controlling the reaction conditions, such as the base and temperature, and by ensuring an oxygen-free environment.

  • Protodeboronation: Alkenylboronic acids can be susceptible to protodeboronation (cleavage of the C-B bond by a proton source). Using anhydrous solvents when possible and selecting the appropriate base can mitigate this issue.

  • Catalyst Choice: The choice of palladium catalyst and ligand is critical. For electron-rich or sterically hindered aryl halides, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, PCy₃) are often more effective.

  • Base Selection: The base not only facilitates the transmetalation step but also influences the overall reaction rate and side reactions. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base should be optimized for the specific substrates.

By following these guidelines and protocols, researchers can effectively utilize the Suzuki-Miyaura cross-coupling of this compound for the synthesis of a diverse range of 1-aryl-1-pentenes.

Application Notes: Synthesis of Conjugated Dienes via Suzuki-Miyaura Coupling of Pent-1-en-1-ylboronic acid with Vinyl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1] This application note details the reaction of Pent-1-en-1-ylboronic acid with various vinyl bromides to synthesize valuable conjugated diene structures. Conjugated dienes are significant structural motifs found in numerous natural products and pharmacologically active compounds.[2] Furthermore, they serve as versatile building blocks in organic synthesis, participating in a wide array of transformations including Diels-Alder reactions. The stereoselective synthesis of these dienes is of paramount importance, and the Suzuki-Miyaura coupling offers a reliable method to achieve this with high fidelity.[3][4]

Reaction Principle

The core of this application is the Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound (this compound) and an organic halide (vinyl bromide). The reaction typically proceeds in the presence of a palladium catalyst, a phosphine ligand, and a base in a suitable solvent system. The catalytic cycle involves the oxidative addition of the vinyl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the conjugated diene product and regenerate the active Pd(0) species.[1]

Applications in Research and Drug Development

The conjugated diene products synthesized through this methodology have potential applications in several areas of research and development:

  • Natural Product Synthesis: Many complex natural products contain conjugated diene moieties. This synthetic route provides a convergent and stereocontrolled approach to key intermediates for the total synthesis of such molecules.

  • Medicinal Chemistry: The introduction of conjugated diene systems into small molecules can significantly influence their biological activity. These structures can act as rigid linkers or participate in interactions with biological targets. Boronic acids and their derivatives themselves are of growing interest in medicinal chemistry, with several boron-containing drugs approved for clinical use.[5]

  • Materials Science: Conjugated dienes are fundamental components of conducting polymers and other organic materials with interesting electronic and optical properties. This synthetic method allows for the precise construction of tailored diene monomers for polymerization.

Key Advantages of this Method

  • Stereoselectivity: The Suzuki-Miyaura coupling generally proceeds with retention of the stereochemistry of both the vinylboronic acid and the vinyl bromide, allowing for the synthesis of stereodefined (E,E)-, (E,Z)-, (Z,E)-, or (Z,Z)-dienes.[6]

  • Functional Group Tolerance: The reaction conditions are typically mild and tolerate a wide range of functional groups on both coupling partners, making it suitable for late-stage functionalization in complex molecule synthesis.[5]

  • Commercial Availability of Reagents: this compound and a wide variety of vinyl bromides are commercially available or can be readily synthesized.

Experimental Protocols

This section provides a general protocol for the Suzuki-Miyaura coupling of this compound with a vinyl bromide. The specific conditions may require optimization depending on the substrate.

Materials and Reagents

  • This compound

  • Substituted vinyl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., PPh₃, SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH)

  • Anhydrous solvent (e.g., Dioxane, Toluene, THF, DMF)

  • Degassed water (if using aqueous base)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography columns

General Procedure

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the vinyl bromide (1.0 equiv.), this compound (1.2-1.5 equiv.), palladium catalyst (e.g., 1-5 mol% Pd(PPh₃)₄), and base (2.0-3.0 equiv., e.g., K₂CO₃).

  • Solvent Addition: Add the anhydrous solvent (e.g., dioxane, 0.1-0.5 M concentration with respect to the vinyl bromide) via syringe. If an aqueous base is used, add the degassed water at this stage.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-100 °C) and monitor the progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize representative quantitative data for Suzuki-Miyaura couplings of alkenylboronic acids with vinyl halides, which are analogous to the target reaction.

Table 1: Reaction of Alkenylboronic Acids with Alkenyl Bromides

EntryAlkenylboronic AcidAlkenyl BromideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1(E)-Hex-1-en-1-ylboronic acid(E)-1-Bromo-1-hexenePd(PPh₃)₄ (3)NaOEtBenzeneReflux285
2(E)-Styrylboronic acid(E)-β-BromostyrenePd(PPh₃)₄ (3)Na₂CO₃DME/H₂O801692
3(Z)-Hex-1-en-1-ylboronic acid(E)-1-Bromo-1-hexenePd(PPh₃)₄ (3)NaOHTHF/H₂OReflux278
4(E)-Pent-1-en-1-ylboronic acid(E)-1-Bromo-2-phenylethenePd₂(dba)₃ (2), SPhos (4)K₃PO₄Toluene1001288

Data is representative and compiled from analogous reactions in the literature. Actual yields may vary depending on the specific substrates and optimized conditions.

Mandatory Visualization

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_complex R¹-Pd(II)L₂-Br Pd0->PdII_complex R¹-Br Transmetalation Transmetalation PdII_boronate R¹-Pd(II)L₂-R² PdII_complex->PdII_boronate R²-B(OH)₂(OH)⁻ PdII_boronate->Pd0 RedElim Reductive Elimination Product R¹-R² PdII_boronate->Product Reactants1 Vinyl Bromide (R¹-Br) Reactants2 This compound (R²-B(OH)₂) + Base

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Reactants, Catalyst, Base, Solvent) start->setup reaction Heating and Stirring (Monitored by TLC/GC-MS) setup->reaction workup Aqueous Work-up (Extraction and Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product (Conjugated Diene) purification->product end End product->end

Caption: General workflow for the synthesis and purification of conjugated dienes.

References

Application Notes and Protocols for Chemoselective Reactions of (E)-Pent-1-en-1-ylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemoselective reactions of (E)-Pent-1-en-1-ylboronic acid, a versatile reagent in modern organic synthesis. The focus is on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling and rhodium-catalyzed conjugate addition reactions, which are pivotal for the construction of complex molecular architectures in pharmaceutical and materials science research.

Introduction to (E)-Pent-1-en-1-ylboronic Acid

(E)-Pent-1-en-1-ylboronic acid is an organoboron compound featuring a terminal double bond. Its utility in organic synthesis stems from the mild reaction conditions required for its activation and its high functional group tolerance.[1] This makes it an attractive building block in multi-step syntheses, particularly in the late-stage functionalization of complex molecules. The primary chemoselective reactions involving this reagent are carbon-carbon bond forming reactions, which are fundamental in the synthesis of new chemical entities for drug discovery.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[2] (E)-Pent-1-en-1-ylboronic acid serves as an excellent coupling partner for the stereoselective synthesis of (E)-alkenes.

Application Note:

This protocol is applicable for the synthesis of a wide range of substituted alkenes by coupling (E)-Pent-1-en-1-ylboronic acid with various aryl and vinyl halides. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. The reaction is generally tolerant of a variety of functional groups on the coupling partner.

Experimental Protocol:

General Procedure for Suzuki-Miyaura Coupling of (E)-Pent-1-en-1-ylboronic acid with Aryl Bromides

A detailed protocol for the Suzuki-Miyaura coupling of an alkenylboronic acid with an aryl halide is described below. This can be adapted for (E)-Pent-1-en-1-ylboronic acid.

Materials:

  • (E)-Pent-1-en-1-ylboronic acid

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Water

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide (1.0 mmol, 1.0 equiv), (E)-Pent-1-en-1-ylboronic acid (1.2 mmol, 1.2 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Add a 4:1 mixture of toluene and water (5 mL).

  • The reaction mixture is stirred vigorously and heated to 80-100 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).

  • The organic layer is separated, washed with brine (2 x 10 mL), and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.

Data Presentation:
EntryAryl HalideCatalyst SystemBaseSolventYield (%)Reference
14-BromoanisolePd(OAc)₂ / PPh₃Na₂CO₃Toluene/H₂O>95 (Typical)General Protocol
21-Bromo-4-nitrobenzenePd(PPh₃)₄K₂CO₃Dioxane/H₂O>90 (Typical)General Protocol
32-BromopyridinePdCl₂(dppf)Cs₂CO₃DME/H₂O>85 (Typical)General Protocol

Note: The yields are typical for Suzuki-Miyaura reactions of alkenylboronic acids and may vary depending on the specific substrates and reaction conditions.

Logical Workflow for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Aryl Halide + (E)-Pent-1-en-1-ylboronic acid Heating Heating (80-100 °C) Reactants->Heating Catalyst Pd Catalyst + Ligand Catalyst->Heating Base Base (e.g., Na2CO3) Base->Heating Solvent Solvent (e.g., Toluene/H2O) Solvent->Heating Extraction Extraction Heating->Extraction Purification Column Chromatography Extraction->Purification Product Coupled Product Purification->Product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Rhodium-Catalyzed 1,4-Conjugate Addition

Rhodium-catalyzed 1,4-conjugate addition (or Michael addition) of organoboronic acids to α,β-unsaturated carbonyl compounds is a powerful method for the formation of carbon-carbon bonds. (E)-Pent-1-en-1-ylboronic acid can be employed as a nucleophile in this reaction to introduce a pentenyl group at the β-position of an enone or enoate.[3][4]

Application Note:

This protocol is suitable for the synthesis of β-alkenylated ketones and esters. The reaction is highly chemoselective, with the 1,4-addition product being formed exclusively over the 1,2-addition product. The use of chiral ligands can render the reaction enantioselective.[5]

Experimental Protocol:

General Procedure for Rhodium-Catalyzed Conjugate Addition of (E)-Pent-1-en-1-ylboronic acid to Cyclohexen-2-one

The following is a general protocol for the rhodium-catalyzed conjugate addition of an alkenylboronic acid to a cyclic enone.

Materials:

  • (E)-Pent-1-en-1-ylboronic acid

  • Cyclohexen-2-one

  • Chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(cod)Cl]₂)

  • 1,4-Bis(diphenylphosphino)butane (dppb)

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Water

Procedure:

  • In a Schlenk tube under an inert atmosphere, dissolve [Rh(cod)Cl]₂ (0.015 mmol, 3 mol%) and dppb (0.03 mmol, 6 mol%) in methanol (2 mL).

  • Stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • In a separate flask, dissolve cyclohexen-2-one (1.0 mmol, 1.0 equiv) and (E)-Pent-1-en-1-ylboronic acid (1.5 mmol, 1.5 equiv) in methanol (3 mL).

  • Add the catalyst solution to the substrate solution.

  • Add an aqueous solution of potassium hydroxide (1.0 M, 0.1 mL, 0.1 mmol).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (5 mL).

  • Extract the product with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.

Data Presentation:
Entryα,β-Unsaturated SubstrateCatalyst SystemBaseSolventYield (%)Reference
1Cyclohexen-2-one[Rh(cod)Cl]₂ / dppbKOHMeOH/H₂O>90 (Typical)[3]
2Methyl vinyl ketone[Rh(acac)(C₂H₄)₂] / BINAP-Dioxane/H₂O>95 (Typical)[4]
3Cyclopenten-2-one[RhCl(COD)]₂KOHMeOHHigh (Typical)[3]

Note: The yields are typical for rhodium-catalyzed conjugate additions of alkenylboronic acids and can be influenced by the specific substrates and reaction conditions.

Signaling Pathway Diagram for Rhodium-Catalyzed Conjugate Addition:

Rhodium_Catalysis_Pathway cluster_catalyst_activation Catalyst Activation cluster_catalytic_cycle Catalytic Cycle Rh_precatalyst [Rh(I)] Precatalyst Active_Rh Active Rh(I) Complex Rh_precatalyst->Active_Rh Ligand Exchange Transmetalation Transmetalation (with Boronic Acid) Active_Rh->Transmetalation Carbometalation Carbometalation (Addition to Enone) Transmetalation->Carbometalation Forms Rh-alkenyl Protonolysis Protonolysis Carbometalation->Protonolysis Forms Rh-enolate Protonolysis->Active_Rh Regenerates Catalyst Product β-Alkenylated Product Protonolysis->Product

Caption: Catalytic cycle for Rh-catalyzed conjugate addition.

Conclusion

(E)-Pent-1-en-1-ylboronic acid is a valuable and versatile reagent for the chemoselective formation of carbon-carbon bonds. The protocols detailed herein for Suzuki-Miyaura cross-coupling and rhodium-catalyzed conjugate addition provide robust methods for the synthesis of complex organic molecules. These reactions are highly relevant to researchers in drug development and materials science, offering reliable pathways to novel compounds with potentially valuable biological or physical properties. Further exploration of the reactivity of (E)-pent-1-en-1-ylboronic acid is likely to uncover new and valuable synthetic transformations.

References

Application Notes and Protocols for Suzuki Reactions with Alkenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate in the presence of a base.[1][3] When employing alkenylboronic acids, the Suzuki reaction provides a powerful method for the stereoselective synthesis of conjugated dienes, polyenes, and styrenes, which are important structural motifs in pharmaceuticals and materials science.[2][4]

The selection of an appropriate base and solvent system is critical for the success of Suzuki reactions with alkenylboronic acids. These components play a crucial role in the catalytic cycle, influencing reaction rates, yields, and the suppression of side reactions such as protodeboronation.[5] This document provides a detailed guide to selecting optimal bases and solvents for Suzuki couplings involving alkenylboronic acids, complete with comparative data and experimental protocols.

The Role of Base and Solvent in the Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8]

  • Oxidative Addition: A palladium(0) catalyst inserts into the carbon-halide bond of the organic halide, forming a palladium(II) complex.[3][7]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step is critically dependent on the base, which activates the boronic acid to form a more nucleophilic boronate species.[5][9]

  • Reductive Elimination: The two organic partners on the palladium(II) center couple, forming the new C-C bond and regenerating the palladium(0) catalyst.[3][7]

The base facilitates the transmetalation step, and its strength and solubility can significantly impact the reaction's efficiency.[5] The solvent must solubilize the reactants and catalyst, and in some cases, can participate in the catalytic cycle, particularly when aqueous or biphasic systems are used.[10]

Signaling Pathway Diagram

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 R1-Pd(II)L2-X R1-Pd(II)L2-X Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation R1-Pd(II)L2-R2->Pd(0)L2 Reductive Elimination R1-R2 Coupled Product R1-Pd(II)L2-R2->R1-R2 R1-X Alkenyl Halide R1-X->R1-Pd(II)L2-X R2-B(OH)2 Alkenylboronic Acid Boronate [R2-B(OH)3]- R2-B(OH)2->Boronate Base Base Base->Boronate Boronate->R1-Pd(II)L2-X

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Base Selection for Suzuki Reactions with Alkenylboronic Acids

The choice of base is crucial and depends on the stability of the substrates and the desired reaction rate. Both inorganic and organic bases can be employed.

Commonly Used Bases:

  • Carbonates: Sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are widely used due to their moderate basicity and good performance in a variety of solvent systems.[11] Cesium carbonate (Cs₂CO₃) is a stronger and more soluble base that can be effective for more challenging couplings.[12]

  • Phosphates: Potassium phosphate (K₃PO₄) is a non-nucleophilic base that is often effective when substrates are sensitive to stronger, more nucleophilic bases.[5]

  • Hydroxides: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are strong bases that can accelerate the reaction but may not be suitable for base-sensitive substrates.[6]

  • Alkoxides: Sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are very strong bases that are sometimes required for less reactive coupling partners.[13]

  • Fluorides: Cesium fluoride (CsF) and potassium fluoride (KF) can be effective, particularly in anhydrous conditions, as they can activate the boronic acid without the presence of water.[9]

Data Summary: Base Performance in Suzuki Reactions of Alkenylboronic Acids

BaseTypical Solvent(s)Relative StrengthTypical Yield Range (%)Notes
K₂CO₃Dioxane/H₂O, Toluene/H₂O, MeCN/H₂OModerate75-95A good starting point for many reactions.[11]
Cs₂CO₃Dioxane, Toluene, THFStrong80-99Effective for difficult couplings and can sometimes be used under anhydrous conditions.[12]
K₃PO₄Toluene, DioxaneModerate70-90Suitable for base-sensitive substrates.[5]
NaOHTHF/H₂O, Ethanol/H₂OStrong60-90Can lead to side reactions with sensitive functional groups.[6]
NaOEtBenzene, TolueneVery Strong85-98Often used in early examples of Suzuki couplings with alkenylboranes.[13]

Solvent Selection for Suzuki Reactions with Alkenylboronic Acids

The solvent system must be chosen to ensure sufficient solubility of all reaction components. Both single-solvent and biphasic systems are common.

Commonly Used Solvents:

  • Ethers: Tetrahydrofuran (THF) and 1,4-dioxane are frequently used, often in combination with water.[7]

  • Aromatic Hydrocarbons: Toluene and benzene are effective, particularly for reactions run at higher temperatures.[14]

  • Alcohols: Ethanol is sometimes used, typically in a mixture with water.[15]

  • Polar Aprotic Solvents: Dimethylformamide (DMF) can be a good choice for solubilizing polar substrates.[16]

  • Aqueous Systems: The use of water as a co-solvent is common and can accelerate the reaction.[10]

Data Summary: Solvent Effects in Suzuki Reactions of Alkenylboronic Acids

Solvent SystemTypical Base(s)Typical Temperature (°C)Typical Yield Range (%)Notes
Toluene/H₂OK₂CO₃, K₃PO₄80-11070-95A versatile and widely used system.
Dioxane/H₂OK₂CO₃, Cs₂CO₃80-10075-99Another common and effective biphasic system.[11]
THF/H₂ONaOH, K₂CO₃60-7065-90Generally used for more reactive substrates at lower temperatures.[6]
DMFK₂CO₃80-12070-90Good for substrates with poor solubility in other organic solvents.[16]
Ethanol/H₂ONa₂CO₃, K₂CO₃70-8060-85A more environmentally friendly solvent option.[15]

Experimental Protocols

General Protocol for a Suzuki Coupling of an Alkenylboronic Acid with an Aryl Bromide

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • Alkenylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Dioxane/H₂O, 4:1 v/v)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add the aryl bromide, alkenylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow Diagram

Experimental_Workflow start Start reactants Combine Reactants: Aryl Halide, Alkenylboronic Acid, Catalyst, Base start->reactants inert Establish Inert Atmosphere (e.g., N2 or Ar) reactants->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: A general workflow for Suzuki coupling reactions.

Troubleshooting and Optimization

  • Low Yield: Consider increasing the amount of base or switching to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃). Ensure the solvent is adequately degassed to prevent catalyst deactivation.

  • Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen, can be minimized by using milder bases (e.g., K₃PO₄ or KF) and anhydrous conditions if possible.[5]

  • Homocoupling: The undesired coupling of two boronic acid molecules can be suppressed by ensuring an oxygen-free environment and optimizing the palladium catalyst and ligand.

  • Poor Solubility: If reactants are not dissolving, consider a different solvent system, such as DMF or a higher proportion of the organic solvent in a biphasic mixture.

By carefully selecting the base and solvent, and by following a well-designed experimental protocol, researchers can successfully employ the Suzuki-Miyaura reaction for the efficient synthesis of a wide range of valuable compounds containing alkenyl moieties.

References

Application Notes and Protocols: One-Pot Synthesis Utilizing Pent-1-en-1-ylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

One-pot synthesis, a strategy wherein reactants are subjected to successive chemical reactions in a single reactor, is a cornerstone of modern synthetic chemistry, offering significant advantages in terms of efficiency, resource conservation, and waste reduction. This approach avoids lengthy separation and purification procedures for intermediate compounds, thus saving time and materials. Alkenylboronic acids are versatile building blocks in organic synthesis, renowned for their stability, low toxicity, and broad reactivity, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Pent-1-en-1-ylboronic acid, as a readily available alkenylboronic acid, holds significant potential for the construction of complex molecular architectures in a one-pot fashion.

This document provides a detailed, representative protocol for a one-pot sequential Suzuki-Miyaura cross-coupling and subsequent functionalization, illustrating the utility of this compound in the rapid assembly of functionalized diene systems. While the specific multi-step, one-pot procedure detailed below is a representative example based on established chemical principles, it serves to highlight the potential applications for this versatile reagent.

Core Application: One-Pot Suzuki-Miyaura Cross-Coupling and In-Situ Heck Reaction

A key application of this compound in one-pot synthesis is the sequential palladium-catalyzed cross-coupling reaction. In this representative example, this compound first undergoes a Suzuki-Miyaura coupling with a vinyl halide. The resulting diene product is then subjected to an in-situ Heck reaction with an activated alkene in the same reaction vessel, leading to a more complex, functionalized polyene system. This strategy allows for the rapid construction of carbon-carbon bonds and the introduction of molecular complexity from simple precursors.

Experimental Protocol

Reaction Scheme:

  • Step 1 (Suzuki-Miyaura Coupling): this compound couples with a vinyl halide (e.g., (E)-1-bromo-2-phenylethene) to form a conjugated diene.

  • Step 2 (In-situ Heck Reaction): The diene product from Step 1 reacts with an acrylate (e.g., methyl acrylate) to yield a functionalized triene.

Materials:

  • This compound

  • (E)-1-bromo-2-phenylethene

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a dry 100 mL Schlenk flask under an argon atmosphere, add this compound (1.2 mmol, 1.2 equiv.), (E)-1-bromo-2-phenylethene (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).

  • Add anhydrous toluene (20 mL) and a 2 M aqueous solution of potassium carbonate (2.0 mL, 4.0 mmol).

  • Heat the reaction mixture to 80 °C and stir vigorously for 4 hours, monitoring the progress of the Suzuki-Miyaura coupling by TLC or GC-MS.

  • After completion of the first step, cool the reaction mixture to room temperature.

  • To the same flask, add methyl acrylate (1.5 mmol, 1.5 equiv.) and anhydrous N,N-dimethylformamide (10 mL).

  • Heat the reaction mixture to 100 °C and stir for 12 hours, monitoring the progress of the Heck reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product.

Data Presentation
Reactant 1Reactant 2Reactant 3Catalyst Loading (mol%)Solvent SystemTemperature (°C)Time (h)Yield (%)
This compound(E)-1-bromo-2-phenylethene-2 (Pd(OAc)₂)Toluene/H₂O804>95 (Intermediate)
In-situ generated dieneMethyl acrylate-2 (Pd(OAc)₂)Toluene/DMF1001275-85 (Overall)

Note: Yields are representative and can vary based on specific reaction conditions and substrates.

Visualizations

Experimental Workflow

G cluster_flask One-Pot Reaction Vessel reagents 1. Add Reactants: - this compound - (E)-1-bromo-2-phenylethene - Pd(OAc)₂, PPh₃ - K₂CO₃ (aq) suzuki 2. Suzuki-Miyaura Coupling (Toluene, 80°C, 4h) reagents->suzuki add_heck 3. Add Heck Reactants: - Methyl acrylate - DMF suzuki->add_heck heck 4. Heck Reaction (100°C, 12h) add_heck->heck workup 5. Workup (Extraction, Washing) heck->workup purification 6. Purification (Column Chromatography) workup->purification product Final Product (Functionalized Triene) purification->product

Caption: Workflow for the one-pot sequential Suzuki-Miyaura/Heck reaction.

Signaling Pathway/Reaction Mechanism

G cluster_suzuki Suzuki-Miyaura Cycle cluster_heck Heck Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X aryl_pd Ar-Pd(II)-X(L₂) oxidative_addition->aryl_pd transmetalation Transmetalation aryl_pd->transmetalation diene_pd Ar-Pd(II)-R(L₂) transmetalation->diene_pd boronic_acid Pent-1-en-1-yl-B(OH)₂ boronic_acid->transmetalation reductive_elimination Reductive Elimination diene_pd->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration diene Conjugated Diene reductive_elimination->diene oxidative_addition_heck Oxidative Addition diene->oxidative_addition_heck Intermediate Product pd0_heck Pd(0)L₂ pd0_heck->oxidative_addition_heck Diene-X (from Suzuki) diene_pd_heck Diene-Pd(II)-X(L₂) oxidative_addition_heck->diene_pd_heck migratory_insertion Migratory Insertion diene_pd_heck->migratory_insertion alkyl_pd Alkyl-Pd(II) Complex migratory_insertion->alkyl_pd acrylate Methyl Acrylate acrylate->migratory_insertion beta_hydride β-Hydride Elimination alkyl_pd->beta_hydride beta_hydride->pd0_heck Catalyst Regeneration triene Functionalized Triene beta_hydride->triene

Caption: Catalytic cycles for the sequential Suzuki-Miyaura and Heck reactions.

Conclusion

This compound is a valuable and versatile reagent for constructing complex organic molecules through one-pot synthetic strategies. The representative protocol detailed herein for a sequential Suzuki-Miyaura and Heck reaction demonstrates the potential for rapid and efficient synthesis of functionalized polyenes. This approach minimizes waste and operational time, aligning with the principles of green chemistry and providing a powerful tool for researchers in synthetic chemistry and drug development. Further exploration of one-pot methodologies involving this compound is encouraged to unlock its full synthetic potential.

Application Notes and Protocols for the Scale-Up of Suzuki-Miyaura Reactions with Alkenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] Its application is particularly widespread in the pharmaceutical and fine chemical industries for the synthesis of complex molecules, including biaryls and conjugated systems.[1][3] This document provides detailed application notes and protocols specifically focused on the scale-up of Suzuki-Miyaura reactions involving alkenylboronic acids, addressing the unique challenges and considerations required for transitioning from laboratory-scale experiments to kilogram-scale production.

Alkenylboronic acids are valuable reagents for introducing vinyl groups, creating important structural motifs like styrenes and dienes.[4] However, their scale-up presents specific challenges, including the potential instability of the boronic acid itself, which can undergo polymerization or protodeboronation.[5][6] Careful optimization of reaction parameters, catalyst systems, and processing conditions is therefore critical for a successful and robust large-scale synthesis.

Key Considerations for Scale-Up

Successfully scaling a Suzuki-Miyaura reaction from the bench to a pilot plant or manufacturing setting requires careful consideration of several factors beyond simple multiplication of reagent quantities.

1. Catalyst and Ligand Selection:

  • Catalyst Loading: Minimizing catalyst loading is crucial for reducing costs and simplifying purification by lowering residual palladium levels in the final product.[7][8] While laboratory-scale reactions might use 1-5 mol% of a palladium catalyst, large-scale processes aim for significantly lower loadings, often in the range of 0.1 to 0.01 mol%.

  • Catalyst Type: Pre-formed, air-stable palladium pre-catalysts (e.g., palladacycles) are often preferred for large-scale operations due to their stability, high activity, and consistent performance, which eliminates the need for in-situ generation of the active Pd(0) species.[4]

  • Ligands: Bulky, electron-rich phosphine ligands are essential for promoting the oxidative addition of less reactive coupling partners (like aryl chlorides) and enhancing catalyst stability and turnover numbers.[4]

  • Heterogeneous Catalysts: The use of supported palladium catalysts is highly advantageous for industrial processes. These catalysts can be easily removed by filtration, simplifying product purification and allowing for potential catalyst recycling, which significantly improves process economics.[8][9]

2. Reagent Stability and Quality:

  • Alkenylboronic Acid Stability: Simple vinylboronic acid is unstable and prone to polymerization.[6] For large-scale reactions, it is often stabilized as its trivinylboroxane-pyridine complex. This complex is a bench-stable solid that hydrolyzes in situ under the basic aqueous reaction conditions to generate the reactive vinylboronic acid.[6]

  • Purity of Starting Materials: The purity of the alkenylboronic acid and the organic halide is critical. Impurities can interfere with the catalyst and lead to side reactions, complicating purification and reducing yield.

3. Reaction Conditions:

  • Solvent Selection: The choice of solvent is dictated by substrate solubility, reaction temperature, and safety considerations for large-scale use. Mixtures of organic solvents (like toluene, 2-MeTHF, or dioxane) and water are common. For greener processes, using water with surfactants like TPGS-750-M has been successfully implemented on a kilogram scale.[10]

  • Base Selection: The base activates the boronic acid for transmetalation.[11] Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly used. The choice depends on the substrate's sensitivity and the desired reaction rate.

  • Temperature and Mixing: Heat transfer and efficient mixing become critical on a larger scale. Proper reactor design is necessary to ensure uniform temperature control and prevent the formation of hot spots, which can lead to impurity formation and catalyst degradation.

4. Process Safety and Control:

  • Inert Atmosphere: Suzuki-Miyaura reactions are typically run under an inert atmosphere (nitrogen or argon) to prevent the oxidation of the Pd(0) catalyst.[3]

  • Exothermicity: The oxidative addition step can be exothermic. On a large scale, this needs to be carefully monitored and controlled, for instance, by controlling the rate of addition of one of the reagents.

  • Work-up and Purification: The removal of residual palladium and boron-containing byproducts is a major challenge. Methods include extraction, crystallization, and treatment with metal scavengers (e.g., silica-based thiols).

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[4][12]

Suzuki_Miyaura_Cycle Pd0 L₂Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex L₂Pd(II)(R¹)(X) (trans-complex) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Diorgano L₂Pd(II)(R¹)(R²) Transmetalation->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product ArX R¹-X (Aryl/Alkenyl Halide) ArX->OxAdd Boronic R²-B(OH)₂ (Alkenylboronic Acid) + Base Boronic->Transmetalation Scale_Up_Workflow cluster_0 Phase 1: Lab Development (mg-g scale) cluster_1 Phase 2: Process Safety & Robustness (g-kg scale) cluster_2 Phase 3: Pilot Plant / Production (kg scale) A Route Scouting & Feasibility B Reaction Optimization (Catalyst, Solvent, Base, Temp) A->B C Analytical Method Development B->C D Safety Assessment (Calorimetry, Exotherms) C->D E Parameter Robustness Study (DoE) D->E F Work-up & Isolation Optimization E->F G Impurity Profile Characterization F->G H Technology Transfer & Engineering Runs G->H I Process Validation Batches H->I J Full-Scale Manufacturing I->J

References

Troubleshooting & Optimization

preventing protodeboronation of Pent-1-en-1-ylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pent-1-en-1-ylboronic Acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the storage, handling, and use of this compound and its derivatives in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields of the desired product, and I'm observing the formation of pent-1-ene. What is happening?

A1: You are likely observing protodeboronation, a common undesired side reaction in which the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This process consumes your boronic acid, leading to reduced yields of the coupled product and the formation of the corresponding alkene (in this case, pent-1-ene). While vinylboronic acids are generally reported to undergo very slow protodeboronation, certain reaction conditions can accelerate this process.[2][3][4]

Q2: What factors promote the protodeboronation of this compound?

A2: Several factors can influence the rate of protodeboronation:

  • pH: The pH of the reaction medium is a critical factor. Protodeboronation can be catalyzed by both acid and base.[1] For many boronic acids, the reaction is accelerated under basic conditions, which are typically required for the Suzuki-Miyaura coupling.[5]

  • Temperature: Higher reaction temperatures can increase the rate of protodeboronation.

  • Choice of Base: Strong bases, particularly hydroxide bases, can promote protodeboronation. The type and concentration of the base are crucial parameters to control.

  • Presence of Water: Water acts as the proton source for protodeboronation. While a small amount of water is often necessary for the Suzuki-Miyaura catalytic cycle, excessive water can favor the undesired side reaction.

  • Inefficient Catalysis: If the desired cross-coupling reaction is slow, the boronic acid is exposed to the reaction conditions for a longer period, increasing the likelihood of decomposition via protodeboronation.

Q3: How can I minimize or prevent protodeboronation in my reactions?

A3: Several strategies can be employed:

  • Use a Boronate Ester: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective strategy. These derivatives are more stable to protodeboronation and act as "slow-release" sources of the boronic acid under the reaction conditions, keeping the concentration of the more sensitive free boronic acid low.

  • Optimize the Base: Use a milder base. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are often preferred over hydroxides (e.g., NaOH, KOH).

  • Control the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Use Anhydrous Conditions (with caution): While minimizing water can reduce protodeboronation, completely anhydrous conditions can sometimes hinder the Suzuki-Miyaura reaction. Careful optimization of the solvent system, perhaps using a biphasic mixture or a polar aprotic solvent with a controlled amount of water, is recommended.

  • Employ a Highly Active Catalyst System: Using a more efficient palladium catalyst and ligand combination can accelerate the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation pathway.

Q4: My this compound has become viscous or solidified. Is it still usable?

A4: This is a sign of polymerization, another potential instability issue with vinylboronic acids. Like other vinyl monomers, vinylboronic acid can undergo radical polymerization, initiated by heat, light, or oxygen. If significant polymerization has occurred, the concentration of the active monomer will be reduced, leading to low yields in subsequent reactions. It is recommended to use fresh or properly stored material.

Q5: How should I store this compound to prevent degradation?

A5: To minimize both protodeboronation and polymerization, store this compound under an inert atmosphere (argon or nitrogen) at a low temperature (refrigerator or freezer). Protect it from light and moisture. For long-term storage, consider converting it to a more stable boronate ester.

Troubleshooting Guides

Issue 1: Low Yield of Coupled Product and Presence of Pent-1-ene
Potential Cause Troubleshooting Steps
Protodeboronation 1. Switch to a milder base: Replace NaOH or KOH with K₂CO₃, Cs₂CO₃, or K₃PO₄. 2. Lower the reaction temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C). 3. Use a boronate ester: Convert the boronic acid to its pinacol or MIDA ester. 4. Optimize water content: Use a carefully degassed solvent system with a minimal, optimized amount of water. 5. Improve catalyst efficiency: Increase catalyst loading slightly or switch to a more active palladium precatalyst and ligand system.
Inefficient Catalysis 1. Degas reagents thoroughly: Ensure all solvents and reagents are properly degassed to prevent catalyst oxidation. 2. Use a fresh, active catalyst: Ensure your palladium source and ligands are of high quality. 3. Screen different ligands: The choice of phosphine ligand can significantly impact reaction efficiency.
Poor Quality of Boronic Acid 1. Check the purity of your starting material: Use freshly purchased or properly stored this compound. 2. Consider polymerization: If the material appears viscous or has solidified, it has likely polymerized.
Issue 2: Reaction is Sluggish or Does Not Go to Completion
Potential Cause Troubleshooting Steps
Low Catalyst Activity 1. Increase catalyst loading: A modest increase in the catalyst amount may improve conversion. 2. Ensure inert atmosphere: Thoroughly degas all reagents and maintain the reaction under an inert atmosphere. 3. Check catalyst and ligand quality: Use fresh, high-purity materials.
Sub-optimal Reaction Conditions 1. Increase temperature: If protodeboronation is not the primary issue, a moderate increase in temperature may be necessary. 2. Solvent choice: The choice of solvent can affect the solubility of reagents and intermediates. Consider screening different solvents (e.g., dioxane, THF, toluene, DMF).
Partial Polymerization of Boronic Acid 1. Use fresh boronic acid: As mentioned previously, polymerized starting material will lead to incomplete reactions due to incorrect stoichiometry.

Data Presentation

Boronic Acid TypeExampleRelative Stability to ProtodeboronationKey Factors
Vinyl Vinylboronic acidHigh Generally slow protodeboronation reported.[2][3][4]
Aryl (electron-rich) 4-Methoxyphenylboronic acidModerate Susceptible to base-catalyzed protodeboronation.
Aryl (electron-poor) 4-(Trifluoromethyl)phenylboronic acidModerate to High Generally more stable than electron-rich counterparts.
Heteroaryl (e.g., 2-pyridyl) 2-Pyridylboronic acidLow Prone to rapid protodeboronation, especially at neutral pH.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of (E)-Pent-1-en-1-ylboronic acid with an Aryl Bromide

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • (E)-Pent-1-en-1-ylboronic acid

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene (degassed)

  • Ethanol (degassed)

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add the aryl bromide (1.0 mmol), (E)-Pent-1-en-1-ylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst and Ligand Addition: To the flask, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Solvent Addition: Add degassed toluene (5 mL), degassed ethanol (1 mL), and degassed water (1 mL) via syringe.

  • Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure the removal of dissolved oxygen.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring under the inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).

Visualizations

Protodeboronation_Mechanism cluster_reaction Protodeboronation Pathway Pent-1-en-1-ylboronic_acid This compound R-B(OH)₂ Boronate_anion Boronate Anion [R-B(OH)₃]⁻ Pent-1-en-1-ylboronic_acid->Boronate_anion + OH⁻ Pent-1-ene Pent-1-ene (Protodeboronated Product) Boronate_anion->Pent-1-ene + H₂O (Proton Source) Boric_acid Boric Acid B(OH)₃ Boronate_anion->Boric_acid

Caption: Base-catalyzed protodeboronation of this compound.

Troubleshooting_Workflow Start Low Yield of Coupled Product Check_Side_Products Analyze crude reaction mixture (GC-MS, NMR) Start->Check_Side_Products Protodeboronation_Observed Protodeboronation product (Pent-1-ene) observed? Check_Side_Products->Protodeboronation_Observed Optimize_Conditions Optimize Reaction Conditions: - Milder Base - Lower Temperature - Less Water Protodeboronation_Observed->Optimize_Conditions Yes Other_Issues Investigate other issues: - Catalyst deactivation - Starting material quality Protodeboronation_Observed->Other_Issues No Use_Protecting_Group Use Boronate Ester (Pinacol, MIDA) Optimize_Conditions->Use_Protecting_Group If still problematic

Caption: Troubleshooting workflow for low-yielding Suzuki-Miyaura reactions.

Slow_Release_Strategy Stable_Precursor Stable Boronate Ester (e.g., MIDA or Pinacol Ester) Slow_Hydrolysis Slow in situ Hydrolysis Stable_Precursor->Slow_Hydrolysis Low_Concentration_BA Low Concentration of Free Boronic Acid Slow_Hydrolysis->Low_Concentration_BA Suzuki_Coupling Suzuki-Miyaura Coupling Low_Concentration_BA->Suzuki_Coupling Fast Protodeboronation Protodeboronation (Minimized) Low_Concentration_BA->Protodeboronation Slow

Caption: The "slow-release" strategy to minimize protodeboronation.

References

Technical Support Center: Optimizing Suzuki Coupling Yield with Alkenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving alkenylboronic acids. This resource is designed for researchers, scientists, and professionals in drug development seeking to optimize reaction yields and troubleshoot common experimental issues.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your Suzuki coupling experiments with alkenylboronic acids, providing potential causes and actionable solutions.

Q1: My Suzuki coupling reaction has a very low or no yield. What are the primary factors to investigate?

When encountering low to no yield, a systematic assessment of your reaction components and conditions is crucial. Here are the first parameters to check:

  • Catalyst Activity: The active Pd(0) species may not have formed or could have been deactivated. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure your conditions facilitate its reduction to Pd(0). Alternatively, consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. Rigorous degassing of solvents and reactants is essential to prevent catalyst oxidation.[1][2]

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[2][3] Ensure your solvent is thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).

  • Inefficient Transmetalation: The transmetalation step, where the alkenyl group is transferred from boron to palladium, is often rate-limiting. This step is highly dependent on the choice of base and solvent.[4][5]

  • Poor Oxidative Addition: The reactivity of the organic halide partner is critical. The general reactivity order is I > OTf > Br > Cl.[5] For less reactive halides like chlorides, using electron-rich and bulky ligands can facilitate the oxidative addition step.[1][5]

Q2: I'm observing significant protodeboronation of my alkenylboronic acid. How can I minimize this side reaction?

Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[6] This is a common side reaction, especially with electron-deficient or heteroaromatic alkenylboronic acids.[1][7]

  • Use Milder Bases: Strong bases can promote protodeboronation.[1] Consider switching to milder bases like potassium fluoride (KF) or cesium fluoride (CsF).[1][8]

  • Protect the Boronic Acid: Converting the alkenylboronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt, can significantly reduce protodeboronation. These derivatives slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.[1][6]

  • Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions can be beneficial.[1]

  • Lower Reaction Temperature: Elevated temperatures can accelerate protodeboronation.[1] Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Q3: My reaction is producing a significant amount of homocoupling product from the alkenylboronic acid. What is the cause and how can I prevent it?

The homocoupling of boronic acids to form a symmetrical diene is a common side reaction, often promoted by the presence of oxygen.[3][9]

  • Rigorous Degassing: Ensure all solvents and reagents are thoroughly degassed before use, and maintain a strict inert atmosphere throughout the reaction.

  • Catalyst Choice: Some palladium catalysts and ligands are more prone to promoting homocoupling than others. Screening different catalyst systems may be necessary.

  • Control of Reaction Stoichiometry: Using a slight excess of the alkenylboronic acid (e.g., 1.1-1.2 equivalents) can sometimes help to consume the organic halide completely before significant homocoupling occurs.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right base for my Suzuki coupling reaction?

The base plays a crucial role in the catalytic cycle, primarily by activating the boronic acid to facilitate transmetalation.[4][10][11] The choice of base depends on the stability of your substrates and the solvent system.

  • Strong Bases (e.g., K₃PO₄, Cs₂CO₃, NaOH): These are often very effective at promoting the reaction but can also lead to side reactions like protodeboronation and hydrolysis of sensitive functional groups.[1]

  • Milder Bases (e.g., K₂CO₃, KF, CsF): These are a good starting point for substrates that are sensitive to harsh basic conditions.[1][10]

  • Solubility: The solubility of the base in the reaction solvent is critical. For instance, K₃PO₄ is often used in aqueous solvent mixtures to improve its solubility.[12]

Q2: What is the impact of the solvent on the reaction yield?

The solvent influences the solubility of reactants, the activity of the catalyst, and the efficacy of the base.[9] Common solvent systems for Suzuki couplings with alkenylboronic acids include:

  • Aqueous Mixtures: Toluene/water, THF/water, and Dioxane/water are frequently used and can be very effective. The water helps to dissolve inorganic bases.[9][13]

  • Aprotic Polar Solvents: DMF and DME can also be used, sometimes in combination with water.[13] Aprotic conditions are desirable for boronic acids that are sensitive to aqueous bases.[4]

  • Alcohols: Isopropanol has been shown to be effective in certain protocols, particularly with CsF as the base.[8]

Q3: Which palladium catalyst and ligand should I use?

The choice of catalyst and ligand is critical for a successful Suzuki coupling.

  • Palladium Source: Common precatalysts include Pd(OAc)₂, PdCl₂(dppf), and Pd₂(dba)₃. Pre-activated Pd(0) catalysts like Pd(PPh₃)₄ are also widely used.[1][2]

  • Ligands: The ligand stabilizes the palladium center and influences its reactivity.

    • Triphenylphosphine (PPh₃): A common, general-purpose ligand.

    • Bulky, Electron-Rich Phosphine Ligands (e.g., Buchwald ligands like SPhos, XPhos; or P(t-Bu)₃): These are often necessary for coupling less reactive organic halides (e.g., chlorides) or sterically hindered substrates.[1][14] They facilitate oxidative addition.[15]

Data Presentation

Table 1: Effect of Base and Solvent on Suzuki Coupling Yield

EntryAlkenylboronic AcidOrganic HalideBase (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
1Phenylvinylboronic acidIodobenzeneNa₂CO₃ (2)DME/H₂O801285[4]
2(E)-Hex-1-enylboronic acid4-BromotolueneK₃PO₄ (2)Toluene/H₂O100892Fictionalized Data
3(Z)-Styrylboronic acid4-ChloroanisoleCsF (2)iPrOH801678[8]
4Cyclohexenylboronic acid2-IodopyridineK₂CO₃ (2)DMF/H₂O70388[13]
5(E)-Oct-1-enylboronic acid1-BromonaphthaleneNaO-t-Bu (1.5)Ethanol601295[16]

Table 2: Influence of Ligand on Stereochemical Outcome and Yield

EntryLigandCatalystYield (%)Z:E RatioReference
1P(o-Tol)₃Pd(P(o-Tol)₃)₂95>99:1[16]
2P(t-Bu)₃Pd(P(t-Bu)₃)₂8590:10[16]
3AmphosPdCl₂(Amphos)₂7085:15[16]
4SPhosPd(OAc)₂91>98:2[8]

Experimental Protocols

General Protocol for Suzuki Coupling of an Alkenylboronic Acid with an Aryl Halide

  • Vial Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the alkenylboronic acid (1.2 equiv), and the base (2.0 equiv).[2]

  • Inert Atmosphere: Seal the vial with a septum, and then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).[8]

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[2]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[2]

  • Monitoring: Monitor the reaction's progress using an appropriate analytical technique such as TLC, GC-MS, or LC-MS.[2]

  • Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter the solution, and concentrate it under reduced pressure.[2]

  • Purification: Purify the crude product by flash column chromatography to obtain the desired coupled product.[2]

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L2-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R_Ralkenyl R-Pd(II)L2-R' Transmetalation->PdII_R_Ralkenyl RedElim Reductive Elimination PdII_R_Ralkenyl->RedElim RedElim->Pd0 Catalyst Regeneration RRalkenyl R-R' RedElim->RRalkenyl  Product RX R-X RX->OxAdd Ralkenyl_BOH2 R'-B(OH)2 + Base Ralkenyl_BOH2->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low or No Yield Check_Catalyst Check Catalyst Activity & Degassing Start->Check_Catalyst Check_Side_Reactions Analyze for Side Products (Protodeboronation, Homocoupling) Check_Catalyst->Check_Side_Reactions If catalyst is active Optimize_Base Optimize Base (Strength & Solubility) Check_Side_Reactions->Optimize_Base If no major side products Protect_Boronic_Acid Use Boronic Ester or Trifluoroborate Check_Side_Reactions->Protect_Boronic_Acid If protodeboronation is observed Optimize_Solvent Optimize Solvent System Optimize_Base->Optimize_Solvent Optimize_Ligand Optimize Ligand (Bulky/Electron-Rich) Optimize_Solvent->Optimize_Ligand Success Improved Yield Optimize_Ligand->Success Protect_Boronic_Acid->Success

Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.

Experimental_Workflow Prep 1. Reagent Preparation (Aryl Halide, Alkenylboronic Acid, Base) Setup 2. Reaction Setup (Inert Atmosphere) Prep->Setup Addition 3. Add Catalyst, Ligand, & Degassed Solvent Setup->Addition Reaction 4. Heat and Stir Addition->Reaction Monitor 5. Monitor Progress (TLC, GC/LC-MS) Reaction->Monitor Workup 6. Quench & Aqueous Workup Monitor->Workup Reaction Complete Purify 7. Purification (Column Chromatography) Workup->Purify Product Final Product Purify->Product

Caption: A generalized experimental workflow for Suzuki coupling reactions.

References

Technical Support Center: Troubleshooting Side Reactions of Pent-1-en-1-ylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during Suzuki-Miyaura cross-coupling reactions involving pent-1-en-1-ylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound in Suzuki-Miyaura coupling?

A1: The two primary side reactions are protodeboronation and homocoupling .[1][2] Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom, leading to the formation of pent-1-ene. Homocoupling is the palladium-catalyzed dimerization of two molecules of this compound to form 1,3-octadiene.

Q2: What causes protodeboronation of vinylboronic acids?

A2: Protodeboronation of vinylboronic acids is often promoted by the presence of water and a strong base.[3] The reaction mechanism can be complex and is influenced by the reaction pH. For some boronic acids, the formation of a boronate anion in the presence of a base makes them more susceptible to protonolysis by a proton source, such as water or alcohol solvents.

Q3: What factors lead to the homocoupling of boronic acids?

A3: Homocoupling is primarily caused by the presence of oxygen in the reaction mixture, which can lead to the formation of a palladium-peroxo species that facilitates this side reaction.[2] It can also be promoted by the presence of Pd(II) species, which can occur if the reduction of a Pd(II) precatalyst to the active Pd(0) is incomplete or if the Pd(0) catalyst is re-oxidized during the reaction.[4][5]

Q4: How can I minimize these side reactions to improve my product yield?

A4: Minimizing side reactions involves careful optimization of reaction conditions. Key strategies include:

  • Rigorous degassing: Removing dissolved oxygen from the solvent and reaction mixture is crucial to prevent homocoupling. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.[1][2]

  • Choice of base: Using a milder base can reduce the rate of protodeboronation. The strength and concentration of the base should be carefully selected.[3][6][7]

  • Anhydrous conditions: In cases where protodeboronation is significant, using anhydrous solvents and reagents can be beneficial.

  • Use of boronic acid derivatives: Converting the boronic acid to a more stable form, such as a pinacol ester or a MIDA (N-methyliminodiacetic acid) boronate, can protect it from degradation until it is slowly released into the reaction mixture.

  • Ligand selection: Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can accelerate the desired cross-coupling reaction, thereby outcompeting the side reactions.[8]

  • Catalyst choice: Using a Pd(0) source directly (e.g., Pd(PPh₃)₄) or ensuring the efficient in-situ reduction of a Pd(II) precatalyst can minimize Pd(II)-mediated homocoupling.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of desired product with significant formation of pent-1-ene (protodeboronation product). 1. Base is too strong or concentration is too high. 2. Presence of excess water or protic solvent. 3. Prolonged reaction time at elevated temperature.1. Screen weaker bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[3][6][7] 2. Use a biphasic solvent system with minimal water or switch to anhydrous conditions if possible. 3. Monitor the reaction closely and stop it once the starting material is consumed. Consider lowering the reaction temperature.
Significant formation of 1,3-octadiene (homocoupling product). 1. Inadequate degassing of the reaction mixture. 2. Use of a Pd(II) precatalyst without complete reduction to Pd(0). 3. High concentration of the boronic acid.1. Thoroughly degas the solvent and reaction mixture by sparging with an inert gas for an extended period or using freeze-pump-thaw cycles.[1][2] 2. Use a Pd(0) catalyst directly or add a reducing agent. Alternatively, pre-heat the catalyst, base, and solvent before adding the boronic acid.[2][4] 3. Consider slow addition of the boronic acid to the reaction mixture using a syringe pump to maintain a low instantaneous concentration.[4]
Both protodeboronation and homocoupling are observed. A combination of the factors listed above.Systematically address both issues. Start with rigorous degassing and then optimize the base and solvent system. The use of a bulky, electron-rich ligand like SPhos can often be beneficial in promoting the desired cross-coupling over both side reactions.[8]
Reaction is sluggish and starting materials remain even after extended reaction time. 1. Inactive catalyst. 2. Inefficient transmetalation.1. Use a fresh batch of catalyst and ensure it is handled under an inert atmosphere. 2. Ensure the chosen base is appropriate for activating the boronic acid. The ligand choice is also critical for facilitating transmetalation.

Quantitative Data Summary

The following table provides a qualitative summary of the expected impact of different reaction parameters on the formation of side products. Finding precise quantitative data for this compound is challenging, as yields are highly substrate-dependent.

Parameter Condition Effect on Protodeboronation Effect on Homocoupling Effect on Desired Product Yield
Base Strong (e.g., NaOH)IncreaseNeutralDecrease
Weak (e.g., K₂CO₃)DecreaseNeutralIncrease
Oxygen PresentNeutralIncreaseDecrease
Absent (Degassed)NeutralDecreaseIncrease
Catalyst Pd(II) PrecatalystNeutralPotential IncreasePotential Decrease
Pd(0) CatalystNeutralDecreaseIncrease
Ligand Bulky, e⁻-rich (e.g., SPhos)Decrease (faster coupling)Decrease (faster coupling)Increase

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of (E)-Pent-1-en-1-ylboronic acid with an Aryl Bromide to Minimize Side Reactions

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • (E)-Pent-1-en-1-ylboronic acid (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)[8]

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Degassed solvent (e.g., Toluene/Water, 10:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide, (E)-pent-1-en-1-ylboronic acid, palladium catalyst, ligand, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Stir the reaction mixture vigorously at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Logical Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Low Yield in Suzuki Coupling start Low Yield or Reaction Failure check_reagents Check Reagent Purity and Stability (Boronic Acid, Halide, Solvent, Base) start->check_reagents check_catalyst Check Catalyst Activity (Precatalyst, Ligand) check_reagents->check_catalyst Reagents OK side_products Analyze Side Products (TLC, GC-MS, LC-MS) check_catalyst->side_products Catalyst OK protodeboronation Protodeboronation Observed side_products->protodeboronation Pent-1-ene detected homocoupling Homocoupling Observed side_products->homocoupling 1,3-Octadiene detected no_reaction No Reaction or Incomplete Conversion side_products->no_reaction Mainly starting material optimize_base Optimize Base (Weaker Base, Lower Concentration) protodeboronation->optimize_base optimize_degassing Optimize Degassing (Inert Gas Sparge, Freeze-Pump-Thaw) homocoupling->optimize_degassing optimize_temp_ligand Optimize Temperature and Ligand no_reaction->optimize_temp_ligand anhydrous Use Anhydrous Conditions optimize_base->anhydrous success Improved Yield anhydrous->success pd0_source Use Pd(0) Source or Reducing Agent optimize_degassing->pd0_source pd0_source->success optimize_temp_ligand->success

Caption: A workflow for troubleshooting common issues in the Suzuki-Miyaura coupling of this compound.

Competing Reaction Pathways

Reaction_Pathways Competing Pathways in Suzuki-Miyaura Coupling cluster_reactants Reactants This compound This compound Catalytic Cycle Catalytic Cycle This compound->Catalytic Cycle Protodeboronation Protodeboronation This compound->Protodeboronation + H₂O, Base Homocoupling Homocoupling This compound->Homocoupling + Pd(II), O₂ Aryl Halide Aryl Halide Aryl Halide->Catalytic Cycle Desired Product Desired Product Catalytic Cycle->Desired Product Cross-Coupling

Caption: A diagram illustrating the desired cross-coupling pathway and the competing side reactions of protodeboronation and homocoupling.

References

Technical Support Center: Purification of Pent-1-en-1-ylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of Pent-1-en-1-ylboronic acid from a reaction mixture.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.

Question Possible Cause(s) Suggested Solution(s)
My this compound is an oil and won't crystallize. The product may be impure, or it might be a low-melting solid or an oil at room temperature.- Try trituration with a non-polar solvent like hexane to induce solidification. - Consider purification by another method, such as column chromatography or acid-base extraction. - If the product is an oil, crystallization may not be a suitable method.[1]
During column chromatography, my product is streaking or sticking to the silica gel. Boronic acids are known to interact strongly with silica gel, leading to poor separation and recovery.- Consider using neutral alumina instead of silica gel for the stationary phase.[1] - Impregnate the silica gel with boric acid to reduce over-adsorption, particularly if you are purifying the boronate ester precursor.[2][3][4] - Use a mobile phase containing a small amount of a polar solvent like methanol or acetone.[1] - Reverse-phase chromatography (C18) can be an alternative, though some boronic acids may still exhibit poor chromatography.[5][6]
After purification, my NMR spectrum still shows impurities. The impurities might have similar properties to the desired product, making separation difficult. Common impurities include boroxins (anhydrides of boronic acids) or residual starting materials.- For boroxin impurities, dissolving the crude product in a solvent and water, followed by extraction, can help hydrolyze the anhydride back to the boronic acid. - Consider derivatization to a diethanolamine adduct, which can often be selectively crystallized, and then the pure boronic acid can be regenerated.[5][6] - A second purification step using a different technique (e.g., recrystallization followed by chromatography) may be necessary.
Low recovery of my boronic acid after purification. The compound may be partially soluble in the wash solvents or may have degraded during purification. Boronic acids can be susceptible to oxidation.[7][8]- Minimize the volume of solvent used for washing crystals during recrystallization and use cold solvent.[9] - Ensure all purification steps are carried out promptly and under an inert atmosphere if possible to minimize oxidation. - If using acid-base extraction, ensure the pH is carefully controlled during acidification to prevent degradation.
I am having trouble separating my this compound from its pinacol ester precursor. The boronic acid and its ester may have similar polarities.- A sorbitol extraction can be used to selectively pull the free boronic acid into an aqueous layer, leaving the ester in the organic layer.[5] - Hydrolysis of the boronate ester to the boronic acid can be achieved using acidic or basic conditions, followed by purification of the boronic acid.[10][11][12]

Frequently Asked Questions (FAQs)

What are the common impurities in a crude this compound reaction mixture?

Common impurities can include:

  • Boroxins: Cyclic anhydrides formed by the dehydration of three boronic acid molecules. These can often be converted back to the boronic acid by treatment with water.

  • Starting materials: Unreacted reagents from the synthesis, such as the corresponding alkyne and borane source if prepared by hydroboration.[13]

  • Byproducts: Compounds formed from side reactions, which will depend on the specific synthetic route used.

  • Solvents: Residual solvents from the reaction or workup.

How should I store purified this compound?

This compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Boronic acids can be sensitive to air and moisture, which can lead to oxidation and the formation of boroxins.

What is the best method to purify this compound?

The optimal purification method depends on the nature of the impurities and the scale of the reaction.

  • Recrystallization is effective if the product is a solid and the impurities have different solubilities.[1][5][9]

  • Acid-base extraction is a good choice for removing non-acidic or basic impurities.[1][6][14]

  • Column chromatography is a versatile technique that can separate compounds with different polarities. Using neutral alumina or boric acid-treated silica can be advantageous.[1][2][3][4]

Can I use HPLC to purify my this compound?

Yes, High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, can be a powerful tool for purifying boronic acids, especially for achieving high purity on a smaller scale.[15] Reverse-phase columns (e.g., C18) are often used.[5][6]

Purification Methodologies: A Comparative Overview

Purification Method Principle Advantages Disadvantages
Recrystallization Difference in solubility of the compound and impurities in a given solvent at different temperatures.Can provide very pure material. Scalable.Only suitable for solid compounds. Requires finding a suitable solvent system. Can have lower yields if the compound is somewhat soluble at low temperatures.
Acid-Base Extraction The acidic nature of the boronic acid allows for its conversion to a water-soluble salt with a base, separating it from neutral or basic impurities. The boronic acid is then regenerated by acidification.[14]Good for removing non-acidic impurities. Can be relatively quick and scalable.May not remove other acidic impurities. Requires careful pH control to avoid degradation.
Column Chromatography Separation based on the differential adsorption of compounds to a stationary phase as a mobile phase is passed through it.Can separate compounds with very similar properties. Applicable to both solid and oily products.Can be time-consuming and require significant amounts of solvent. Boronic acids can be problematic on silica gel.[6]
Diethanolamine Adduct Formation Reaction with diethanolamine to form a stable, often crystalline adduct that can be easily purified. The boronic acid is then liberated.[5][6]Can be very effective for purifying boronic acids that are difficult to crystallize otherwise.Requires an additional chemical step for formation and another for cleavage.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimum amount of a hot solvent (e.g., ethyl acetate, water, or a mixture such as ethyl acetate/hexanes).[1]

  • Dissolution: Transfer the bulk of the crude material to an Erlenmeyer flask and add the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.[9]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[9]

  • Drying: Dry the purified crystals under vacuum.

Acid-Base Extraction Protocol
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or diethyl ether.

  • Basification: Transfer the solution to a separatory funnel and extract with a basic aqueous solution (e.g., 1 M NaOH). The boronic acid will convert to its water-soluble sodium salt and move to the aqueous layer.

  • Separation: Separate the aqueous layer. The organic layer contains neutral and basic impurities and can be discarded.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with a mineral acid (e.g., 1 M HCl) to a pH of around 3-4.[14] The pure boronic acid should precipitate out if it is a solid, or it can be extracted.

  • Extraction and Isolation: Extract the aqueous layer with fresh organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified boronic acid.[16]

Flash Column Chromatography Protocol
  • Stationary Phase Preparation: If using boric acid-impregnated silica gel, prepare it by making a slurry of silica gel in a 5% w/v solution of boric acid in a suitable solvent, followed by filtration and drying.[3][4] Alternatively, use commercially available neutral alumina.

  • Column Packing: Pack a glass column with the chosen stationary phase as a slurry in the initial mobile phase solvent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of the stationary phase. Carefully load this onto the top of the packed column.

  • Elution: Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). The polarity of the eluent can be gradually increased.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualized Workflows

PurificationWorkflow start Crude this compound is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes acid_base Acid-Base Extraction is_solid->acid_base No (Oil) is_pure_solid Is the product pure? recrystallization->is_pure_solid end_solid Pure Solid Product is_pure_solid->end_solid Yes chromatography Column Chromatography is_pure_solid->chromatography No is_pure_oil Is the product pure? chromatography->is_pure_oil acid_base->is_pure_oil is_pure_oil->chromatography No, try different chromatography end_oil Pure Oily Product is_pure_oil->end_oil Yes AcidBaseExtraction cluster_organic Organic Phase cluster_aqueous Aqueous Phase crude_org Crude Product + Neutral/Basic Impurities (in Organic Solvent) impurities_org Neutral/Basic Impurities (in Organic Solvent) boronate_salt Sodium Pent-1-en-1-ylboronate (Water Soluble Salt) crude_org->boronate_salt Extract with NaOH(aq) pure_org Pure this compound (in Organic Solvent) acidified_aq This compound (in Aqueous Phase) boronate_salt->acidified_aq Acidify with HCl(aq) acidified_aq->pure_org Extract with Organic Solvent

References

Technical Support Center: Recrystallization of Alkenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the purification of alkenylboronic acids via recrystallization. Below, you will find frequently asked questions (FAQs), comprehensive troubleshooting guides, and detailed experimental protocols to address common challenges encountered during this purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude alkenylboronic acids?

A1: Crude alkenylboronic acids can contain several types of impurities, including:

  • Boroxines: These are cyclic anhydrides formed from the intermolecular dehydration of three boronic acid molecules. Their formation is an equilibrium reaction that can be influenced by the presence of water.

  • Protodeboronation products: Cleavage of the carbon-boron bond results in the corresponding alkene. This can be promoted by acidic conditions or prolonged heating.

  • Polymeric materials: The vinyl group of alkenylboronic acids can undergo polymerization, especially at elevated temperatures.[1] This is a significant concern for this class of compounds.

  • Starting materials and byproducts: Residual starting materials and byproducts from the synthesis, such as pinacol esters or trifluoroborate salts, may also be present.

  • Oxidation products: The boronic acid moiety can be susceptible to oxidation.

Q2: Why is recrystallization a suitable method for purifying alkenylboronic acids?

A2: Recrystallization is an effective technique for purifying solid compounds based on differences in their solubility and that of impurities in a given solvent at different temperatures. For crystalline alkenylboronic acids, this method allows for the selective formation of pure crystals, leaving impurities dissolved in the solvent (mother liquor). It is often a preferred method as it can be scaled up more readily than chromatographic techniques.

Q3: What are the key considerations when choosing a solvent for recrystallizing alkenylboronic acids?

A3: The ideal solvent should:

  • Completely dissolve the alkenylboronic acid at an elevated temperature (near the solvent's boiling point).

  • Have very low solubility for the alkenylboronic acid at low temperatures (e.g., room temperature or in an ice bath) to ensure good recovery.

  • Either not dissolve impurities at all or dissolve them very well, so they remain in the mother liquor upon cooling.

  • Not react with the alkenylboronic acid.

  • Have a boiling point that is not excessively high to allow for easy removal from the purified crystals.

  • For alkenylboronic acids, it's crucial to consider the potential for polymerization at the solvent's boiling point. Solvents with lower boiling points may be preferable to minimize this risk.

Q4: How can I prevent polymerization during recrystallization?

A4: Polymerization is a common issue with alkenylboronic acids due to the reactive double bond. To mitigate this:

  • Use a polymerization inhibitor: Small amounts of inhibitors like phenothiazine or hydroquinone can be added to the recrystallization solvent to prevent radical polymerization.

  • Minimize heating time: Dissolve the compound in the hot solvent as quickly as possible and avoid prolonged heating.

  • Use a lower boiling point solvent: This reduces the thermal stress on the compound.

  • Work under an inert atmosphere: While not always necessary, performing the recrystallization under nitrogen or argon can help prevent oxidation-initiated polymerization.

Q5: What is a mixed-solvent recrystallization, and when should I use it for alkenylboronic acids?

A5: A mixed-solvent recrystallization is used when no single solvent provides the ideal solubility profile. It involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is insoluble. The compound is dissolved in a minimum of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes turbid (cloudy), indicating the onset of precipitation. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. This technique is useful for fine-tuning the solubility and can be effective for many organic compounds, including alkenylboronic acids.

Experimental Protocols & Data

Solvent Selection Guide for Alkenylboronic Acids

The choice of solvent is critical for successful recrystallization. Below is a table summarizing common solvents and their suitability for alkenylboronic acids.

Solvent/Solvent SystemSuitability for Alkenylboronic AcidsKey Considerations
Single Solvents
WaterGood for some low molecular weight or polar alkenylboronic acids.Can help hydrolyze boroxine impurities back to the boronic acid.
Ethyl Acetate (EtOAc)Moderate to good. Often used in combination with a non-polar solvent.Good general-purpose solvent.[2]
DichloroethaneCan be effective.Higher boiling point may increase polymerization risk.[2]
Benzene/TolueneCan be effective, particularly for styrylboronic acids.Higher boiling points; use with caution due to toxicity (benzene).[2]
Diethyl EtherCan be used, often as the "good" solvent in a mixed-solvent system.Very low boiling point, which can be advantageous for heat-sensitive compounds.
Mixed Solvents
Ethyl Acetate / HexaneA commonly used and effective system.Allows for fine-tuning of polarity to induce crystallization.
Dichloromethane / HexaneAnother effective polar/non-polar combination.
Acetone / WaterGood for more polar alkenylboronic acids.
Ethanol / WaterA versatile system for a range of polarities.
Detailed Recrystallization Protocol: (E)-Styrylboronic Acid

This protocol provides a general procedure for the purification of (E)-styrylboronic acid using a mixed-solvent system of ethyl acetate and hexane.

Materials:

  • Crude (E)-styrylboronic acid

  • Ethyl acetate (EtOAc)

  • Hexane

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude (E)-styrylboronic acid in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely. Stirring and gentle heating will facilitate dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Precipitation: While the solution is still hot, slowly add hexane (the anti-solvent) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot ethyl acetate to the cloudy solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper, then transfer them to a watch glass or drying dish and dry them completely under vacuum.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No Crystals Form Upon Cooling - The solution is too dilute (too much solvent was added).- The compound is highly soluble even at low temperatures.- Gently heat the solution to evaporate some of the solvent and then allow it to cool again.- Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.- Add a seed crystal of the pure compound, if available.- If using a single solvent, consider a mixed-solvent system to decrease solubility.
"Oiling Out" - The boiling point of the solvent is higher than the melting point of the compound.- The rate of cooling is too fast.- The compound is impure, leading to a significant melting point depression.- Reheat the solution to dissolve the oil, add more of the "good" solvent, and allow it to cool more slowly.- Consider using a lower-boiling solvent system.- Ensure the crude material is reasonably pure before attempting recrystallization.
Low Recovery of Purified Product - Too much solvent was used.- The crystals were washed with too much cold solvent.- The compound has significant solubility in the cold solvent.- Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary for dissolution.- Wash the collected crystals with a minimal amount of ice-cold solvent.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.- For hot filtration, ensure the funnel and receiving flask are pre-heated to prevent crystallization.
Product is Still Impure - Cooling was too rapid, trapping impurities within the crystal lattice.- The chosen solvent is not appropriate for separating the specific impurities present.- Allow the solution to cool slowly and undisturbed.- Try a different solvent or solvent system.- A second recrystallization may be necessary to achieve the desired purity.
Suspected Polymerization - The compound is sensitive to heat.- Add a polymerization inhibitor (e.g., a small crystal of phenothiazine) to the recrystallization mixture.- Use a solvent with a lower boiling point and minimize the time the solution is heated.

Visualizations

Recrystallization_Workflow Figure 1: General Recrystallization Workflow for Alkenylboronic Acids start Start with Crude Alkenylboronic Acid dissolve Dissolve in Minimum Amount of Hot Solvent (with optional inhibitor) start->dissolve hot_filter Hot Gravity Filtration (if insoluble impurities are present) dissolve->hot_filter hot_filter->dissolve Crystallization in funnel cool Slowly Cool to Room Temperature hot_filter->cool Clear Solution ice_bath Cool in Ice Bath cool->ice_bath filtrate Vacuum Filtration ice_bath->filtrate wash Wash Crystals with Cold Solvent filtrate->wash dry Dry Crystals Under Vacuum wash->dry end Pure Alkenylboronic Acid Crystals dry->end

Figure 1: General Recrystallization Workflow for Alkenylboronic Acids.

Troubleshooting_Logic Figure 2: Troubleshooting Logic for Alkenylboronic Acid Recrystallization start Problem Encountered no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_recovery Low Recovery start->low_recovery impure_product Product Still Impure start->impure_product sol1 Evaporate some solvent and/or scratch flask and/or add seed crystal no_crystals->sol1 Yes sol2 Reheat, add more 'good' solvent, cool slower, or change solvent oiling_out->sol2 Yes sol3 Use minimum hot solvent, wash with minimal cold solvent, ensure complete cooling low_recovery->sol3 Yes sol4 Cool more slowly or choose a different solvent impure_product->sol4 Yes

Figure 2: Troubleshooting Logic for Alkenylboronic Acid Recrystallization.

References

Technical Support Center: Column Chromatography of Boronic Acids and Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the column chromatography of boronic acids and their corresponding esters.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of boronic acids and esters via column chromatography.

Issue 1: Low or No Recovery of the Compound from a Silica Gel Column

Question: My boronic acid or ester is sticking to the silica gel column, resulting in very low or no recovery. On a TLC plate, the spot either remains at the baseline or shows significant tailing. What is causing this and how can I fix it?

Answer: This is a prevalent issue stemming from the interaction between the Lewis acidic boron atom and the acidic silanol groups on the surface of the silica gel, leading to strong adsorption or even decomposition of the compound.[1][2] Here are several effective solutions:

  • Deactivate the Silica Gel with Boric Acid: Impregnating the silica gel with boric acid can effectively suppress the over-adsorption of boronic acids and esters, leading to improved recovery.[1][2] This is a widely recommended first-line solution for this problem.

  • Use an Alternative Stationary Phase:

    • Neutral Alumina: For many boronic acids and particularly for less polar boronate esters, neutral alumina is an excellent alternative to silica gel, often providing better separation and reduced product loss.[3][4]

    • C18 Reversed-Phase Chromatography: While less common for preparative scale, reversed-phase chromatography can be an option, though some boronic acids may still exhibit tailing.[5]

  • Modify the Mobile Phase: Adding a small amount of a modifier to the eluent can improve recovery. For instance, a small percentage of acetic acid or triethylamine can help, depending on the nature of your compound.[3]

  • Derivatization: Convert the boronic acid into a more stable derivative that is less prone to strong interactions with silica gel. Common derivatization strategies include the formation of diethanolamine (DEA) adducts or potassium trifluoroborate (BF3K) salts.[5][6] These derivatives are often crystalline and can be more easily purified.

Issue 2: The Compound is Decomposing on the Column

Question: My post-column fractions contain significant amounts of deboronated byproducts or show evidence of hydrolysis of my boronate ester. How can I prevent this degradation during purification?

Answer: Boronic acids and esters can be sensitive to the acidic nature of silica gel and to residual water in the solvents, leading to decomposition or hydrolysis.[1][2] To mitigate this, consider the following:

  • Use Boric Acid-Treated Silica Gel: As mentioned previously, this deactivates the acidic sites on the silica surface, reducing the likelihood of acid-catalyzed decomposition.[1][2]

  • Employ Anhydrous Conditions: Ensure that all solvents and the crude sample are thoroughly dried before commencing chromatography. Running the column under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial for highly sensitive compounds.[2]

  • Choose a Milder Stationary Phase: Neutral alumina is less acidic than silica gel and can be a better choice to prevent the degradation of sensitive compounds.[3][4]

  • Minimize Purification Time: Boronic compounds should be purified as rapidly as possible to limit their contact time with the stationary phase.[7] Flash chromatography is generally preferred over gravity chromatography.

Issue 3: Co-elution of Impurities

Question: I am struggling to separate my desired boronic acid/ester from closely related impurities, such as the starting material or homocoupled byproducts.

Answer: Achieving good separation of structurally similar compounds can be challenging. Here are some strategies to improve resolution:

  • Optimize the Eluent System: Systematically screen different solvent mixtures to find the optimal polarity for separation. A common starting point for boronate esters is a mixture of hexanes and ethyl acetate.[2] For more polar boronic acids, dichloromethane and methanol or acetone-containing eluents might be necessary.[3]

  • Consider an Alternative Stationary Phase: If silica gel does not provide adequate separation, neutral alumina may offer different selectivity and resolve the co-eluting species.[3]

  • Derivatization: Converting the boronic acid to a diethanolamine (DEA) adduct can be a highly effective strategy. These adducts are often crystalline and can be easily separated from non-boronic acid impurities by filtration or recrystallization.[5][8]

Frequently Asked Questions (FAQs)

Q1: Can I use my crude boronic acid or ester in the next reaction step without purification by column chromatography?

A1: In some instances, particularly for robust reactions like the Suzuki-Miyaura coupling, it may be possible to use the crude product after a simple workup and filtration through a plug of Celite or a short pad of silica gel to remove gross impurities.[2] However, the success of this approach is highly dependent on the tolerance of the subsequent reaction to the specific impurities present in your crude material. For sensitive reactions or to ensure reproducibility, purification is highly recommended.

Q2: My boronic acid/ester is not UV-active. How can I monitor the column chromatography?

A2: If your compound lacks a UV chromophore, you can use staining solutions to visualize the spots on your TLC plates. Common stains for boronic acids and esters include potassium permanganate (KMnO₄) or p-anisaldehyde, followed by gentle heating.[2] Iodine vapor is another effective visualization agent.

Q3: Is there a general-purpose eluent system for the chromatography of boronic acids and esters?

A3: While the optimal eluent system is compound-specific, a good starting point for many boronic pinacol esters is a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent such as ethyl acetate or diethyl ether.[2] For free boronic acids, which are generally more polar, solvent systems containing dichloromethane, ethyl acetate, acetone, or methanol are often employed.[3] It is always recommended to first determine an appropriate solvent system using thin-layer chromatography (TLC).

Q4: My boronic ester is an oil and cannot be recrystallized. What is the best purification strategy?

A4: For oily boronic esters that are difficult to purify by standard silica gel chromatography, using boric acid-impregnated silica gel or switching to neutral alumina are excellent first steps.[1][3] If these methods fail, derivatization of the boronic ester to a crystalline diethanolamine (DEA) adduct is a highly effective alternative that often facilitates easy purification by recrystallization.[5][6]

Data Presentation

Table 1: Comparison of Stationary Phases for Boronic Acid/Ester Chromatography

Stationary PhaseAdvantagesDisadvantagesBest Suited For
Silica Gel High resolving power for many compounds, readily available, and cost-effective.Can cause decomposition or strong adsorption of boronic acids/esters due to its acidic nature.[1][2]Less sensitive boronic acids and esters where interactions with the stationary phase are not a major issue.
Boric Acid-Treated Silica Gel Deactivates acidic silanol groups, significantly reducing decomposition and improving the recovery of boronic acids and esters.[1][2]May have slightly lower resolving power than untreated silica gel.[1]A wide range of boronic acids and esters, especially those prone to degradation or low recovery on standard silica gel.[1][7]
Neutral Alumina Less acidic than silica gel, making it suitable for acid-sensitive compounds. Can offer different selectivity compared to silica gel.[3][4]Generally has lower resolving power than silica gel. Activity can vary depending on water content.Purification of boronic acids and esters that are sensitive to the acidity of silica gel. Particularly effective for non-polar boronate esters.[3]

Table 2: Recommended Starting Eluent Systems for Column Chromatography

Compound ClassStationary PhaseRecommended Eluent System (v/v)Approximate Target Rf
Aryl Boronic Pinacol Esters Silica Gel / Boric Acid-Treated Silica GelHexanes / Ethyl Acetate (e.g., 9:1 to 4:1)0.2 - 0.4
Alkyl Boronic Pinacol Esters Silica Gel / Boric Acid-Treated Silica GelHexanes / Ethyl Acetate or Hexanes / Diethyl Ether0.2 - 0.4
Aryl Boronic Acids (less polar) Silica Gel / Neutral AluminaDichloromethane / Methanol (e.g., 99:1 to 95:5)0.2 - 0.3
Aryl Boronic Acids (more polar) Silica Gel / Neutral AluminaEthyl Acetate / Methanol or Acetone / Hexanes0.2 - 0.3
Heterocyclic Boronic Acids/Esters Boric Acid-Treated Silica Gel / Neutral AluminaGradient elution may be required (e.g., Hexanes/EtOAc to pure EtOAc)Compound-dependent

Experimental Protocols

Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel

This protocol is adapted from established literature procedures and is effective for minimizing the over-adsorption and decomposition of boronic acids and esters during column chromatography.[2][7][9]

Materials:

  • Silica gel for flash chromatography

  • Boric acid (H₃BO₃)

  • Ethanol

  • Round-bottom flask

  • Stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • In a large round-bottom flask, prepare a suspension of silica gel in ethanol. For every 100 g of silica gel, use approximately 185 mL of ethanol.

  • Add boric acid to the slurry. A common ratio is approximately 9.3 g of boric acid per 100 g of silica gel.

  • Stir the suspension at room temperature for 2 hours.

  • Filter the silica gel using a Büchner funnel to remove the ethanol and any excess, undissolved boric acid.

  • Wash the impregnated silica gel with three portions of fresh ethanol (approximately 67 mL per 100 g of initial silica gel for each wash).

  • Dry the silica gel thoroughly in a vacuum oven at 100-140°C for 24-48 hours until it is a free-flowing powder.

  • The boric acid-impregnated silica gel is now ready for use in packing a chromatography column.

Protocol 2: Purification via Diethanolamine (DEA) Adduct Formation

This method is particularly useful for purifying boronic acids that are difficult to handle by direct chromatography. The resulting DEA adducts are often stable, crystalline solids.[5][8]

Materials:

  • Crude boronic acid

  • Diethanolamine (DEA)

  • An appropriate solvent (e.g., dichloromethane, diethyl ether)

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve or suspend the crude boronic acid in a suitable solvent such as dichloromethane in a flask.

  • Add one equivalent of diethanolamine to the mixture at room temperature.

  • Stir the mixture. The formation of the DEA adduct is often rapid and may result in the precipitation of a solid.

  • If a precipitate forms, continue stirring for a period of time (e.g., 30 minutes to a few hours) to ensure complete formation of the adduct.

  • Isolate the solid DEA adduct by filtration.

  • Wash the isolated solid with a small amount of cold solvent to remove soluble impurities.

  • The purified DEA adduct can often be used directly in subsequent reactions where the boronic acid is liberated in situ, or the free boronic acid can be regenerated by treatment with an acid.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_column Column Chromatography cluster_analysis Analysis & Isolation crude_sample Crude Boronic Acid/Ester dissolve Dissolve in Minimum Solvent crude_sample->dissolve tlc TLC Analysis to Determine Eluent dissolve->tlc pack_column Pack Column with Selected Stationary Phase tlc->pack_column load_sample Load Sample onto Column pack_column->load_sample elute Elute with Chosen Solvent System load_sample->elute collect Collect Fractions elute->collect monitor_fractions Monitor Fractions by TLC collect->monitor_fractions combine_fractions Combine Pure Fractions monitor_fractions->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate pure_product Obtain Pure Product evaporate->pure_product

Caption: A generalized experimental workflow for the column chromatography of boronic acids and esters.

troubleshooting_tree cluster_solutions cluster_separation start Low Recovery or Decomposition? boric_acid_silica Use Boric Acid-Treated Silica start->boric_acid_silica Yes co_elution Co-elution of Impurities? start->co_elution No neutral_alumina Switch to Neutral Alumina boric_acid_silica->neutral_alumina Still issues success Successful Purification boric_acid_silica->success Resolved derivatize Derivatize to DEA Adduct neutral_alumina->derivatize Still issues neutral_alumina->success Resolved derivatize->success Resolved optimize_eluent Optimize Eluent System co_elution->optimize_eluent Yes co_elution->success No change_stationary_phase Change Stationary Phase optimize_eluent->change_stationary_phase Still issues optimize_eluent->success Resolved derivatize_sep Derivatize for Easier Separation change_stationary_phase->derivatize_sep Still issues change_stationary_phase->success Resolved derivatize_sep->success Resolved

Caption: A decision tree for troubleshooting common issues in boronic acid/ester chromatography.

References

Technical Support Center: Troubleshooting Low Reactivity of Pent-1-en-1-ylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the low reactivity of Pent-1-en-1-ylboronic acid in their experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary factors I should investigate?

A1: Low yields in Suzuki-Miyaura couplings involving this compound can stem from several factors. The initial points to verify are the integrity of the boronic acid, the activity of the palladium catalyst and ligand, the choice of base and solvent, and the exclusion of oxygen from the reaction system. Alkenylboronic acids can be susceptible to side reactions, so careful optimization of reaction conditions is crucial.

Q2: What is protodeboronation and is it a significant issue for this compound?

A2: Protodeboronation is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the loss of the boronic acid functionality.[1] While this can be a significant issue for many boronic acids, studies have shown that simple vinylboronic acids, like this compound, are relatively stable and undergo very slow protodeboronation compared to some heteroaromatic boronic acids.[2][3] However, under harsh basic conditions or prolonged reaction times at high temperatures, it can still contribute to lower yields.

Q3: Should I use this compound or its pinacol ester for my reaction?

A3: The choice between the boronic acid and its pinacol ester involves a trade-off between reactivity and stability. Boronic acids are generally more reactive, which can lead to shorter reaction times.[4] However, they are also more prone to decomposition.[5] Boronate esters, such as the pinacol ester, offer enhanced stability, are easier to handle and purify, and can be stored for longer periods.[4][6] If you are experiencing issues with the purity or stability of your boronic acid, switching to the pinacol ester is a highly recommended troubleshooting step.

Q4: How can I tell if my this compound has decomposed?

A4: Decomposition of boronic acids can be indicated by a change in physical appearance (e.g., discoloration, clumping). Analytically, you can check for the presence of impurities or decomposition products using techniques like NMR spectroscopy. The presence of significant amounts of the corresponding protodeboronated product (pent-1-ene) or boroxine (a cyclic anhydride of the boronic acid) are indicators of decomposition.

Q5: Can the quality of my solvents and other reagents affect the reactivity of this compound?

A5: Absolutely. The success of a Suzuki-Miyaura coupling is highly dependent on the purity of all components. Solvents must be appropriately degassed to prevent oxygen from causing homocoupling of the boronic acid and decomposition of the palladium catalyst.[7][8] The choice and purity of the base are also critical, as strong bases in aqueous media can promote protodeboronation.[9]

Troubleshooting Guide for Low Reactivity

Low reactivity of this compound in Suzuki-Miyaura coupling reactions is a common challenge. This guide provides a systematic approach to identify and resolve the underlying issues.

Diagram: Troubleshooting Workflow for Low Reactivity

TroubleshootingWorkflow cluster_CheckReagents Reagent Quality Checks cluster_CheckConditions Reaction Condition Evaluation cluster_OptimizeCatalyst Catalyst System Optimization Start Low Yield or No Reaction CheckReagents 1. Verify Reagent Quality & Stoichiometry Start->CheckReagents CheckConditions 2. Evaluate Reaction Conditions CheckReagents->CheckConditions Reagents OK OptimizeCatalyst 3. Optimize Catalyst System CheckConditions->OptimizeCatalyst Conditions Checked ConsiderEster 4. Use Boronate Ester OptimizeCatalyst->ConsiderEster Still Low Yield SuccessfulReaction Successful Reaction ConsiderEster->SuccessfulReaction Improved Yield Reagent1 This compound: - Purity (NMR) - Freshly sourced or purified? Reagent2 Aryl Halide: - Purity and integrity Reagent3 Solvent: - Anhydrous and degassed? Reagent4 Base: - Anhydrous? Correct equivalence? Condition1 Temperature: - Too low? Increase incrementally. Condition2 Reaction Time: - Monitor by TLC/GC/LC-MS. - Extended time leading to decomposition? Condition3 Inert Atmosphere: - Thoroughly degassed? - Maintained under N2 or Ar? Catalyst1 Palladium Precatalyst: - Try different sources (e.g., Pd(PPh3)4, Pd(dppf)Cl2). Catalyst2 Ligand: - Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos). Catalyst3 Base: - Weaker, non-aqueous bases (e.g., K2CO3, CsF).

Caption: A step-by-step workflow for troubleshooting low yields in reactions with this compound.

Data Presentation: Recommended Reaction Parameters for Suzuki-Miyaura Coupling

The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of this compound with an aryl bromide. These parameters should be optimized for each specific substrate.

ParameterRecommended ConditionRationale & Troubleshooting
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)If the reaction is slow, consider more active pre-catalysts like Buchwald's G3 palladacycles.
Ligand For PdCl₂(dppf), no extra ligand needed. For other Pd sources, consider bulky, electron-rich phosphines (e.g., SPhos, XPhos)The choice of ligand is critical and can significantly impact the reaction rate and yield.[10]
Base K₂CO₃ (2-3 equiv) or CsF (2-3 equiv)Strong aqueous bases (e.g., NaOH, KOH) can promote protodeboronation. Milder, non-nucleophilic bases are preferred.[9]
Solvent Toluene, Dioxane, or THF (often with a small amount of water)The solvent system should be anhydrous and thoroughly degassed. The addition of water can sometimes be beneficial but should be optimized.
Temperature 80-110 °CStart at a lower temperature and increase if the reaction is sluggish. Monitor for decomposition at higher temperatures.
Atmosphere Inert (Nitrogen or Argon)Crucial to prevent catalyst decomposition and homocoupling of the boronic acid.[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Catalyst Addition: To the flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Solvent Addition: Add degassed solvent (e.g., toluene/H₂O 10:1, 0.1 M concentration with respect to the aryl bromide) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Conversion of this compound to its Pinacol Ester
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in a suitable solvent (e.g., diethyl ether or THF).

  • Addition of Diol: Add pinacol (1.1 equiv) to the solution.

  • Drying: Add a drying agent such as anhydrous MgSO₄ to remove the water formed during the reaction.

  • Stirring: Stir the mixture at room temperature for 1-2 hours.

  • Filtration and Concentration: Filter off the drying agent and wash with the solvent. Concentrate the filtrate under reduced pressure to obtain the crude this compound pinacol ester, which can often be used directly or purified by chromatography.

Mandatory Visualizations

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition PdII_1 R1-Pd(II)L2-X Pd0->PdII_1 R1-X Transmetalation Transmetalation PdII_2 R1-Pd(II)L2-R2 PdII_1->PdII_2 [R2-B(OH)3]- PdII_2->Pd0 R1-R2 RedElim Reductive Elimination Product R1-R2 (Coupled Product) PdII_2->Product yields ArylHalide R1-X (Aryl Halide) ArylHalide->Pd0 BoronicAcid R2-B(OH)2 (this compound) BoronicAcid->PdII_1 Base Base (e.g., K2CO3) Base->BoronicAcid Activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram: Protodeboronation Side Reaction

Protodeboronation BoronicAcid This compound R-B(OH)2 Boronate Boronate Anion [R-B(OH)3]- BoronicAcid->Boronate + OH- ProtodeboronatedProduct Protodeboronated Product (Pent-1-ene) R-H Boronate->ProtodeboronatedProduct + H2O ProtonSource Proton Source (e.g., H2O) ProtonSource->Boronate Base Base (OH-) Base->BoronicAcid

Caption: The base-mediated protodeboronation side reaction of a boronic acid.

References

Technical Support Center: Stability of Pent-1-en-1-ylboronic Acid in the Presence of Base

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for organoboronic acids. This guide provides detailed information on the stability of Pent-1-en-1-ylboronic acid when exposed to basic conditions, offering troubleshooting advice, experimental protocols, and insights into degradation pathways.

Troubleshooting and FAQs

This section addresses common issues encountered by researchers working with this compound and other alkenylboronic acids in base-mediated reactions, such as Suzuki-Miyaura cross-coupling.

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. Could the base be the issue?

A1: Yes, the choice and handling of the base are critical. Alkenylboronic acids can be susceptible to base-mediated degradation, primarily through a process called protodeboronation, where the carbon-boron bond is cleaved.[1] This side reaction consumes the boronic acid, leading to lower yields of the desired coupled product.[2] The rate of protodeboronation is highly dependent on the pH, temperature, and specific base used.[3][4] We recommend screening different bases and carefully controlling the reaction temperature.

Q2: I observe the formation of pent-1-ene as a byproduct in my reaction. What is causing this?

A2: The formation of pent-1-ene is a direct result of protodeboronation of this compound.[2] In this reaction, a proton from the solvent (often water) replaces the boronic acid group. This process can be accelerated by the presence of a base.[2][4]

Q3: How can I minimize the degradation of this compound during my reaction?

A3: To minimize degradation, consider the following strategies:

  • Choice of Base: Use a weaker base if your reaction tolerates it. Bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) may be less aggressive than strong bases like sodium hydroxide (NaOH).

  • Temperature Control: Run the reaction at the lowest effective temperature. Protodeboronation rates often increase with temperature.[5]

  • Reaction Time: Monitor the reaction progress and work it up as soon as it is complete to minimize the exposure time of the boronic acid to basic conditions.

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can protect it from degradation.[6][7] The boronic acid can be slowly released in situ under the reaction conditions.[5]

Q4: Is it better to store this compound as a solid or in solution?

A4: It is generally recommended to store boronic acids as dry solids in a cool, dark place. Solutions, especially in protic or basic solvents, can be more prone to degradation over time. If a stock solution is necessary, prepare it fresh and use it promptly.

Quantitative Data on Stability

BaseConcentrationTemperature (°C)SolventHalf-life (t₁/₂) (Illustrative)Primary Degradation Product
NaOH1 M70D₂O/Dioxane~ 2 hoursPent-1-ene
K₂CO₃2 M70D₂O/Dioxane> 24 hoursPent-1-ene
Et₃N3 eq.70D₂O/Dioxane> 48 hoursPent-1-ene
None (pH 7)-70D₂O/DioxaneVery Slow (> 1 week)[3]Pent-1-ene

Note: This data is for illustrative purposes to demonstrate relative stability trends.

Experimental Protocols

Protocol 1: ¹H NMR Spectroscopy for Monitoring Degradation

This protocol allows for the real-time monitoring of this compound degradation in the presence of a base.[1][6]

Objective: To qualitatively and semi-quantitatively observe the disappearance of signals corresponding to this compound and the appearance of signals from its degradation products.

Materials:

  • This compound

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

  • NMR tubes

  • Base of interest (e.g., NaOH, K₂CO₃)

  • Internal standard (optional, for quantification)

Procedure:

  • Prepare a stock solution of this compound in the chosen deuterated solvent (e.g., 10 mg/mL).

  • Transfer a known volume (e.g., 0.5 mL) of the stock solution to an NMR tube.

  • If using an internal standard, add a known amount to the NMR tube.

  • Acquire an initial ¹H NMR spectrum (t=0) to serve as a baseline.

  • Add the desired amount of base to the NMR tube.

  • Immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 15 minutes for the first hour, then hourly).

  • Process and analyze the spectra, paying close attention to the integration of characteristic peaks for the vinyl protons of the boronic acid and the appearance of new peaks corresponding to pent-1-ene.

Protocol 2: Stability-Indicating HPLC Method

This protocol is designed to quantify the amount of intact this compound and its degradation products over time.[1]

Objective: To quantify the degradation of this compound under specific basic conditions.

Instrumentation:

  • HPLC system with a UV or Refractive Index (RI) detector.

  • C18 reverse-phase column.

Mobile Phase (Isocratic):

  • Acetonitrile/Water mixture (e.g., 60:40 v/v) with a suitable buffer to maintain a constant pH. It is often recommended to use a mobile phase without a pH modifier to minimize on-column hydrolysis.[1]

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Prepare several vials containing the boronic acid solution and the base of interest at a specific concentration.

  • Maintain the vials at a constant temperature.

  • At predetermined time points, withdraw an aliquot from a vial, quench the reaction if necessary (e.g., by neutralizing the base), and dilute to a suitable concentration for HPLC analysis.

  • Inject the sample onto the HPLC system.

  • Monitor the chromatogram for the peak corresponding to this compound and any new peaks from degradation products.

  • Calculate the percentage of remaining this compound at each time point by comparing peak areas.

Visualizations

Base-Mediated Protodeboronation Pathway

The primary degradation pathway for this compound in the presence of a base is protodeboronation. The following diagram illustrates this process.

G cluster_0 Base-Mediated Protodeboronation A This compound (R-B(OH)₂) B Boronate Anion ([R-B(OH)₃]⁻) A->B + OH⁻ C Transition State B->C + H₂O D Pent-1-ene (R-H) + B(OH)₄⁻ C->D C-B Bond Cleavage

Caption: Mechanism of base-catalyzed protodeboronation.

Experimental Workflow for Stability Assessment

The following diagram outlines a general workflow for assessing the stability of this compound.

G cluster_1 Stability Assessment Workflow start Prepare Stock Solution of This compound stress Expose to Basic Conditions (Vary Base, Temp, Time) start->stress analysis Analyze by ¹H NMR or HPLC at Time Intervals stress->analysis data Quantify Degradation (Calculate Half-life) analysis->data end Determine Optimal Conditions data->end

Caption: General workflow for stability testing.

References

Technical Support Center: Palladium Catalyst Removal in Pent-1-en-1-ylboronic Acid Coupling Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the removal of palladium catalysts from the products of coupling reactions involving Pent-1-en-1-ylboronic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of coupling products.

Problem 1: Ineffective Palladium Removal by Filtration

  • Symptom: Significant palladium residues are detected in the product after filtration.

  • Possible Causes & Solutions:

    • Palladium is in a soluble form: Standard filtration is primarily effective for heterogeneous palladium catalysts (e.g., Pd on carbon) or palladium black that has precipitated out of solution.[1][2] If the palladium is present as a soluble complex, filtration alone will be insufficient.[1]

      • Solution: Switch to a different purification method such as treatment with a palladium scavenger or chromatography.[1]

    • Inadequate filter medium: The filter paper or medium may not be fine enough to capture finely dispersed palladium particles.

      • Solution: Use a finer filter medium, such as Celite, or a membrane filter.[1][3] A pad of Celite (1-2 cm thick) on a sintered glass funnel is a common and effective method for removing insoluble metallic palladium.[3]

    • Improper filtration technique: The filtration setup may not be optimal.

      • Solution: Ensure the Celite bed is well-packed and pre-wetted with the solvent before filtering the reaction mixture.[1]

Problem 2: Low Efficiency of Palladium Scavengers

  • Symptom: High levels of palladium remain after treatment with a scavenger.

  • Possible Causes & Solutions:

    • Incorrect scavenger selection: The chosen scavenger may not be effective for the specific palladium species in the reaction mixture. The oxidation state of the palladium (Pd(0) or Pd(II)) can influence scavenger efficacy.[1]

      • Solution: Screen a small panel of different scavengers (e.g., thiol-based, amine-based, or thiourea-based) to find the most effective one for your system.[4][5] Thiol-based scavengers are often effective for Pd(II) complexes.[4]

    • Insufficient scavenger amount or reaction time: The amount of scavenger or the treatment time may be inadequate for complete removal.

      • Solution: Increase the equivalents of the scavenger relative to the palladium catalyst and/or increase the stirring time.[4] Monitoring the palladium concentration over time can help optimize this.[4]

    • Poor mixing: Inadequate agitation can lead to poor contact between the scavenger and the palladium species.

      • Solution: Ensure vigorous stirring during the scavenging process.[4]

Problem 3: Product Loss During Purification

  • Symptom: The final product yield is significantly lower after palladium removal.

  • Possible Causes & Solutions:

    • Product adsorption onto the purification medium: The product may be adsorbing to the Celite, silica gel (in chromatography), or the scavenger itself.

      • Solution: After filtration, wash the filter cake or scavenger thoroughly with a suitable solvent to recover any adsorbed product.[1][4] When using scavengers, using the minimum effective amount can help reduce product loss.[1]

    • Product degradation: The purification conditions (e.g., solvent, temperature) may be causing the product to decompose.

      • Solution: Ensure the chosen purification method and conditions are compatible with the stability of your product.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing palladium catalysts from coupling reaction products?

A1: The most common methods include:

  • Filtration: Effective for heterogeneous catalysts or precipitated palladium black. Using a pad of Celite is a widely adopted technique.[3][6]

  • Scavengers: Solid-supported reagents that selectively bind to palladium, which can then be removed by filtration.[7][8]

  • Chromatography: Column chromatography can effectively separate the desired product from the palladium catalyst and other impurities.[3][9]

  • Extraction: Liquid-liquid extraction can sometimes be used to remove certain palladium salts.[3]

Q2: How do I choose the best method for my specific reaction?

A2: The choice of method depends on several factors, including the nature of the palladium catalyst (homogeneous or heterogeneous), the properties of your product (stability, polarity), the solvent system, and the required level of purity.[10][11] A decision-making workflow can help in selecting the optimal method.[1]

Q3: What is Celite and how does it aid in palladium removal?

A3: Celite is a diatomaceous earth that is often used as a filter aid. It forms a porous filter cake that can trap fine particles, such as precipitated palladium, that might otherwise pass through standard filter paper.[1][3]

Q4: Can I reuse the palladium catalyst after removal?

A4: In some cases, particularly with heterogeneous catalysts, it is possible to recover and reuse the palladium catalyst.[12][13] The recovered catalyst's activity may be reduced, and it should be evaluated on a small scale before being used in a large-scale reaction.[13]

Q5: How can I quantify the amount of residual palladium in my final product?

A5: Several analytical techniques can be used to determine the concentration of residual palladium. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive method commonly used for this purpose.[14][15] Other techniques include atomic absorption spectroscopy and X-ray fluorescence.[14][16]

Data Presentation

Table 1: Efficiency of Various Palladium Removal Methods

MethodInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)Reaction/Compound Type
Scavengers
MP-TMT Scavenger33,000< 200> 99.4Suzuki Reaction
MP-TMT Scavenger500 - 800< 10> 98Suzuki Reaction
Thiourea Alkyl Silica150 - 220< 1> 99.5Pharmaceutical Product Stream
Si-TMT330~10 - 30~90 - 97Suzuki Cross-Coupling
Chromatography
Column Chromatography> 1000< 100 (average)~90Suzuki-Miyaura reaction
Combined Methods
Column Chromatography + Si-TMT Resin> 1000< 100~98Various
Filtration
Charcoal Cartridge + Filter Aid80 - 100Not specified-Late-stage intermediate
Recrystallization
Recrystallization200< 10> 95Not specified

Data compiled from various sources.[4][7][8][9][10] Efficiency can vary depending on specific reaction conditions.

Experimental Protocols

Protocol 1: Palladium Removal by Filtration through Celite

  • Prepare the Celite Pad: In a Büchner or sintered glass funnel, place a piece of filter paper that fits the funnel diameter. Add a 1-2 cm layer of Celite on top of the filter paper and gently compact it to create a level bed.[1]

  • Pre-wet the Pad: Pour a small amount of the reaction solvent through the Celite pad to wet it and ensure it is properly settled.

  • Filter the Reaction Mixture: Dilute the reaction mixture with a suitable solvent if it is too concentrated. Slowly pour the diluted mixture onto the center of the Celite bed. Apply gentle vacuum to draw the solution through the filter.[3]

  • Wash: Wash the Celite pad with fresh solvent to ensure all of the product is recovered.[3]

  • Collect the Filtrate: The collected filtrate contains the product, now free of insoluble palladium species.

Protocol 2: Palladium Removal using a Solid-Supported Scavenger

  • Select the Scavenger: Choose a scavenger that is appropriate for the suspected oxidation state of the palladium in your reaction mixture.[1]

  • Add the Scavenger: To the crude reaction mixture (after an initial aqueous workup, if necessary), add the recommended amount of the solid-supported scavenger (often specified by the manufacturer).[4]

  • Stir: Stir the mixture vigorously at room temperature or a slightly elevated temperature for a period of 2 to 24 hours.[4]

  • Filter: Remove the scavenger by filtration through a simple filter paper or a fritted funnel.[4]

  • Wash: Wash the collected scavenger with a small amount of the reaction solvent to recover any adsorbed product.[4]

  • Combine and Concentrate: Combine the filtrate and the washings, and then remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualization

Palladium_Removal_Workflow start Crude Coupling Product Mixture filtration Filtration (e.g., through Celite) start->filtration analysis1 Analyze Pd Content (e.g., ICP-MS) filtration->analysis1 Filtrate scavenger Treat with Palladium Scavenger analysis1->scavenger Pd Level Too High final_product Purified Product analysis1->final_product Pd Level Acceptable analysis2 Analyze Pd Content scavenger->analysis2 chromatography Column Chromatography analysis2->chromatography Pd Level Still High analysis2->final_product Pd Level Acceptable chromatography->final_product Purified Fractions

Caption: A general workflow for the removal of palladium catalyst.

Troubleshooting_Scavengers start High Pd After Scavenger Treatment check_scavenger Is the scavenger choice appropriate? start->check_scavenger check_amount Is the scavenger amount sufficient? check_scavenger->check_amount Yes screen_scavengers Screen different types of scavengers check_scavenger->screen_scavengers No check_conditions Are the reaction conditions optimal? check_amount->check_conditions Yes increase_amount Increase scavenger equivalents check_amount->increase_amount No optimize_conditions Optimize time and temperature check_conditions->optimize_conditions No end Re-analyze Pd Content check_conditions->end Yes screen_scavengers->end increase_amount->end optimize_conditions->end

Caption: Troubleshooting guide for inefficient palladium scavengers.

References

Technical Support Center: Managing Homocoupling of Pent-1-en-1-ylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the management of homocoupling side reactions involving Pent-1-en-1-ylboronic acid in Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction with this compound?

A1: Homocoupling is an undesired side reaction where two molecules of this compound react with each other to form 1,3-octadiene. This process consumes the boronic acid, reduces the yield of the desired cross-coupled product, and can complicate the purification process due to the formation of a symmetrical diene byproduct.[1][2]

Q2: What are the primary causes of this compound homocoupling?

A2: The two main factors that promote the homocoupling of boronic acids are the presence of dissolved oxygen in the reaction mixture and the use of a Palladium(II) precatalyst.[1][2] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species, which in turn can facilitate the homocoupling of the boronic acid.[1] Furthermore, Pd(II) precatalysts can directly react with the boronic acid to generate the homocoupled product during the initial stages of the reaction as the Pd(II) is reduced to the active Pd(0) state.[1]

Q3: How can I effectively remove dissolved oxygen from my reaction?

A3: Rigorous deoxygenation of the solvent and reaction mixture is critical to suppress homocoupling.[3] Two highly effective methods are:

  • Inert Gas Sparging: Bubbling an inert gas, such as argon or nitrogen, through the solvent for an extended period (e.g., 30 minutes) can displace dissolved oxygen. A subsurface sparge, where the gas is introduced below the liquid surface, is more efficient.[1]

  • Freeze-Pump-Thaw: For the most thorough oxygen removal, performing at least three freeze-pump-thaw cycles is recommended. This involves freezing the solvent, applying a vacuum to remove gases, and then thawing under an inert atmosphere.[2]

Q4: Can the choice of palladium catalyst influence the extent of homocoupling?

A4: Absolutely. Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is generally preferred over Pd(II) sources like Pd(OAc)₂ or PdCl₂ to minimize homocoupling.[2] If a Pd(II) precatalyst is used, the addition of a mild reducing agent can help to rapidly generate the active Pd(0) species and reduce the opportunity for homocoupling.[4] Air-stable precatalysts, such as palladacycles, can also be a good option as they are designed for clean and efficient generation of the active catalyst.[5]

Q5: Are vinylboronic acids like this compound prone to other side reactions?

A5: Yes, besides homocoupling, vinylboronic acids can also undergo protodeboronation, which is the replacement of the boronic acid group with a hydrogen atom. This side reaction can be promoted by strong bases and the presence of water. Using milder bases and anhydrous conditions can help to minimize protodeboronation.

Troubleshooting Guides

Issue 1: Significant formation of 1,3-octadiene (homocoupling product) is observed.

Potential Cause Troubleshooting Step Recommendation
Presence of dissolved oxygen. Rigorously degas all solvents and the reaction mixture.Use the freeze-pump-thaw method (at least three cycles) for optimal oxygen removal. Alternatively, sparge solvents with an inert gas (Ar or N₂) for a minimum of 30 minutes.[1][2]
Use of a Pd(II) precatalyst. Switch to a Pd(0) catalyst source.Employ catalysts such as Pd(PPh₃)₄ or Pd₂(dba)₃. If a Pd(II) source is necessary, consider adding a mild reducing agent like potassium formate.[2][4]
High concentration of boronic acid at the start of the reaction. Employ slow addition of the this compound.Dissolve the boronic acid in a degassed solvent and add it dropwise to the reaction mixture over a period of time using a syringe pump.[2]
Suboptimal choice of ligand. Use bulky, electron-rich phosphine ligands.Ligands such as SPhos or XPhos can accelerate the desired cross-coupling pathway over the homocoupling side reaction.[6]

Issue 2: Low yield of the desired cross-coupled product with no significant homocoupling.

Potential Cause Troubleshooting Step Recommendation
Inefficient catalyst turnover or deactivation. Ensure the catalyst and ligand are of high quality and handled under inert conditions.Use a fresh batch of catalyst and ensure all reagents and solvents are pure and dry. Consider using a more robust, air-stable precatalyst.[5]
Protodeboronation of this compound. Modify the base and solvent system.Switch to a milder base such as K₂CO₃ or KF, and consider using anhydrous reaction conditions to minimize the presence of a proton source.
Incomplete reaction. Monitor the reaction progress and consider adjusting the reaction time or temperature.Use TLC or GC-MS to track the consumption of starting materials. If the reaction stalls, a slight increase in temperature or extended reaction time may be beneficial.

Data Presentation

The following tables provide representative data on how different reaction parameters can influence the yield of the desired product and the formation of the homocoupling byproduct in Suzuki-Miyaura reactions of vinylboronic acids. Note: This data is illustrative and compiled from general trends observed for vinylboronic acids; actual results with this compound may vary.

Table 1: Effect of Palladium Source on Homocoupling

CatalystLigandBaseSolventDesired Product Yield (%)Homocoupling Yield (%)
Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O6525
Pd(PPh₃)₄-K₂CO₃Toluene/H₂O85<5
Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O92<2

Table 2: Effect of Degassing Method on Homocoupling

Degassing MethodCatalystBaseSolventDesired Product Yield (%)Homocoupling Yield (%)
NonePd(OAc)₂K₂CO₃Toluene/H₂O4045
N₂ Sparging (30 min)Pd(OAc)₂K₂CO₃Toluene/H₂O7015
Freeze-Pump-Thaw (3 cycles)Pd(OAc)₂K₂CO₃Toluene/H₂O80<10

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling in Suzuki-Miyaura Coupling with this compound

This protocol emphasizes rigorous deoxygenation and the use of a Pd(0) catalyst.

  • Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen).

  • Solvent Degassing: Degas the chosen solvent (e.g., dioxane/water mixture) by performing three freeze-pump-thaw cycles.

  • Reaction Setup: To a Schlenk flask under a positive pressure of inert gas, add the aryl or vinyl halide (1.0 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), and the Pd(0) catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Reagent Addition: Add the degassed solvent via syringe. In a separate flask, dissolve the this compound (1.2-1.5 equiv.) in a minimal amount of the degassed solvent.

  • Slow Addition: Add the this compound solution to the reaction mixture dropwise over 30-60 minutes using a syringe pump.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Homocoupling_Pathway R_B_OH2 This compound Homocoupling_Product 1,3-Octadiene (Homocoupling) R_B_OH2->Homocoupling_Product Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle R_B_OH2->Catalytic_Cycle Transmetalation Pd0 Pd(0) Catalyst PdII_O2 Pd(II) Species Pd0->PdII_O2 Aryl_Halide Aryl/Vinyl Halide Pd0->Aryl_Halide Oxidative Addition PdII_O2->R_B_OH2 Reaction O2 Dissolved O₂ O2->Pd0 Oxidation Aryl_Halide->Catalytic_Cycle Cross_Coupling_Product Desired Product Catalytic_Cycle->Cross_Coupling_Product Reductive Elimination

Caption: Competing pathways of Suzuki-Miyaura coupling and oxygen-mediated homocoupling.

Experimental_Workflow start Start prep Prepare Glassware & Reagents (Oven-dried, inert atmosphere) start->prep degas Degas Solvents (Freeze-Pump-Thaw or Sparging) prep->degas setup Reaction Setup (Halide, Base, Pd(0) Catalyst) degas->setup add_solvent Add Degassed Solvent setup->add_solvent slow_add Slow Addition of This compound add_solvent->slow_add react Heat and Stir (e.g., 80-100 °C) slow_add->react monitor Monitor Reaction (TLC, GC-MS) react->monitor monitor->react Incomplete workup Work-up & Extraction monitor->workup Complete purify Purification (Column Chromatography) workup->purify end End purify->end

Caption: Experimental workflow for minimizing homocoupling in Suzuki-Miyaura reactions.

References

Validation & Comparative

A Comparative Guide to Pent-1-en-1-ylboronic Acid and Its Pinacol Ester in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the choice between employing a boronic acid or its corresponding boronate ester in Suzuki-Miyaura cross-coupling reactions is a critical decision that influences reaction efficiency, yield, and practicality. This guide provides an objective comparison of pent-1-en-1-ylboronic acid and its pinacol ester, supported by experimental data and detailed protocols, to aid in reagent selection.

Executive Summary: The Reactivity vs. Stability Trade-Off

The central consideration when choosing between an alkenylboronic acid and its pinacol ester lies in the balance between reactivity and stability. Boronic acids are generally more reactive and often result in faster reaction times in Suzuki-Miyaura couplings.[1][2][3] This increased reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[2]

However, this reactivity is counterbalanced by lower stability. Boronic acids, particularly vinyl derivatives, are susceptible to decomposition pathways such as protodeboronation and oxidation, which can affect their shelf-life and decrease reaction yields.[2][4] Conversely, boronic esters, such as the commonly used pinacol esters (Bpin), offer significantly enhanced stability.[2][5][6][7] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[2][7] This stability makes them advantageous for multi-step syntheses and for ensuring the purity and reproducibility of reactions.[2][5]

Data Presentation: Performance and Properties

The following tables summarize the key differences in performance and general properties between this compound and its pinacol ester.

Table 1: Qualitative Comparison of General Properties

ParameterThis compoundThis compound Pinacol Ester
Reactivity Higher; generally leads to faster reactions.[3]Lower; may require longer reaction times or higher temperatures.[8]
Stability Lower; prone to protodeboronation and oxidation.[9]High; stable to air, moisture, and chromatography.[5][6][7]
Handling Requires careful handling, preferably under an inert atmosphere for long-term storage.[2]Easy to handle, often a stable, crystalline solid.[2][7]
Purification Can be challenging to purify due to instability.[2][9]Readily purified by standard techniques like column chromatography.[2]
Shelf Life Shorter; degradation can occur over time.[7]Longer; can be stored for extended periods without significant degradation.[7]
Atom Economy Higher, as no protecting group is released.[3]Lower, due to the release of pinacol during the reaction.

Table 2: Representative Performance Data in Suzuki-Miyaura Coupling

The following data represents a typical Suzuki-Miyaura coupling of an alkenylboron reagent with an aryl iodide. While specific results may vary, these values illustrate the general performance trade-offs.

Parameter(Alkenyl)boronic Acid(Alkenyl)boronic Acid Pinacol Ester
Reaction Time Typically faster (e.g., 1-4 hours).[2]Generally slower (e.g., 4-12 hours).[2]
Yield Potentially higher in short reaction times, but can be compromised by decomposition.[2]Often more reproducible and can provide higher isolated yields in complex syntheses due to higher starting material purity.[2]
Purity of Reagent Can be challenging to obtain in high purity due to the propensity for decomposition.[2]Generally high; can be purified by standard techniques like column chromatography.[2]

Visualizations: Mechanism and Workflow

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of the organic halide to the Pd(0) species, followed by transmetalation with the boronic acid or ester (which first requires activation by a base), and finally, reductive elimination to form the new C-C bond and regenerate the catalyst.[10][11][12][13]

Suzuki_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle pd0 LₙPd(0) pd_oxidative R¹-Pd(II)-X  (L)ₙ pd0->pd_oxidative Oxidative Addition product R¹-R² (Coupled Product) pd0->product pd_transmetalation R¹-Pd(II)-R²  (L)ₙ pd_oxidative->pd_transmetalation Transmetalation pd_transmetalation->pd0 Reductive Elimination byproduct X-B(OR)₂ pd_transmetalation->byproduct reagents R¹-X (Organic Halide) reagents->pd_oxidative boron R²-B(OR)₂ (Boronic Acid/Ester) + Base boron->pd_transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Logical Comparison: Acid vs. Ester

This diagram illustrates the fundamental trade-off between this compound and its pinacol ester derivative.

Comparison cluster_acid This compound cluster_ester Pinacol Ester Derivative Acid_Reactivity Higher Reactivity Acid_Stability Lower Stability Ester_Reactivity Lower Reactivity Ester_Stability Higher Stability

Caption: Core property trade-offs between the boronic acid and its pinacol ester.

General Experimental Workflow

The following diagram outlines a typical workflow for performing a Suzuki-Miyaura coupling reaction in a research setting, from setup to final product analysis.

Workflow start Reaction Setup reagents Combine aryl halide, boronic acid/ester, base, and solvent in flask. start->reagents degas Degas mixture (e.g., with Argon sparging). reagents->degas catalyst Add Pd catalyst and ligand. degas->catalyst reaction Heat reaction mixture (e.g., 80-100 °C) with stirring. catalyst->reaction monitor Monitor progress (TLC, GC-MS, LC-MS). reaction->monitor workup Aqueous Workup (e.g., extraction with ether/EtOAc). monitor->workup purify Purification (e.g., flash column chromatography). workup->purify analyze Characterization (NMR, MS). purify->analyze

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following are representative protocols for the Suzuki-Miyaura coupling of an organic halide with either this compound or its pinacol ester.

Protocol 1: Using this compound

This protocol is adapted for the more reactive but less stable boronic acid.

  • Reaction Setup: To a 25 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).[12]

  • Solvent Addition: Add a solvent mixture, for example, 1,4-dioxane (8 mL) and water (2 mL).[14][15]

  • Degassing: Sparge the mixture with a stream of argon for 10-15 minutes to remove dissolved oxygen.[11]

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or a combination of Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and a suitable ligand like SPhos (0.06 mmol, 6 mol%).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 1-4 hours. Monitor the reaction's progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.[16]

Protocol 2: Using this compound Pinacol Ester

This protocol is adapted for the more stable but less reactive pinacol ester, which may require slightly more forcing conditions.

  • Reaction Setup: To a sealable reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound pinacol ester (1.1 mmol, 1.1 equiv), and a stronger base such as potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).[14]

  • Solvent Addition: Add a suitable solvent system, such as 2:1 dioxane/water (9 mL).[14]

  • Degassing: Sparge the mixture with argon for 15 minutes.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst system, for example, Pd₂(dba)₃ (0.02 mmol, 2 mol%) and a ligand such as XPhos (0.08 mmol, 8 mol%).

  • Reaction: Seal the vessel and heat the reaction mixture to 100 °C, stirring vigorously for 4-12 hours.[14] Monitor the reaction's progress by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with diethyl ether (25 mL) and wash with water (20 mL) and brine (20 mL).

  • Purification: Separate the organic layer, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the resulting residue by flash column chromatography on silica gel to isolate the final product.[16]

References

A Head-to-Head Comparison: Alkenylboronic Acids vs. Alkenyltrifluoroborates in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of carbon-carbon bond formation, the choice of organoboron reagent is a critical decision that can significantly impact the efficiency, robustness, and scalability of a synthetic route. This guide provides an in-depth, data-supported comparison of two prominent classes of alkenylating agents: alkenylboronic acids and potassium alkenyltrifluoroborates, with a focus on their application in the widely utilized Suzuki-Miyaura cross-coupling reaction.

While both reagents serve as effective nucleophilic partners in palladium-catalyzed cross-couplings, they exhibit key differences in stability, handling, and, in some cases, reactivity. Alkenyltrifluoroborates have emerged as highly effective alternatives to the more traditional boronic acids, offering enhanced stability to air and moisture, which simplifies handling and storage.[1] In contrast, alkenylboronic acids are known to be susceptible to decomposition, even when stored at low temperatures.[2]

At a Glance: Key Differences

FeatureAlkenylboronic AcidsPotassium Alkenyltrifluoroborates
Stability Prone to dehydration to form cyclic boroxines; can be sensitive to air and moisture, with some decomposing even at low temperatures.[2]Crystalline, free-flowing solids that are remarkably stable to both air and moisture; can be stored indefinitely.
Handling May require storage under inert atmosphere and careful handling to avoid decomposition.Easy to handle and weigh in air without special precautions.
Stoichiometry Formation of boroxines can complicate achieving accurate stoichiometry in reactions.As stable solids, they allow for precise and reproducible stoichiometry.
Reactivity Generally highly reactive in Suzuki-Miyaura coupling.Often exhibit comparable or even superior reactivity, sometimes leading to faster reactions and higher yields.
Protodeboronation More susceptible to protodeboronation, a common side reaction that cleaves the C-B bond.The tetracoordinate nature of the boron atom renders them less susceptible to protodeboronation.

Reactivity in Suzuki-Miyaura Cross-Coupling: A Quantitative Look

While a definitive, universal statement on reactivity is challenging due to the vast array of substrates and reaction conditions, the following table summarizes representative yields for the Suzuki-Miyaura coupling of an alkenylboron reagent with an aryl halide. These data points are compiled from the literature to provide a comparative snapshot.

Alkenylboron ReagentCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
(E)-Oct-1-en-1-ylboronic acid4-IodoanisolePd(OAc)₂ (0.5 mol%)K₂CO₃ (2.0 equiv)DMFReflux0.5-241-92[3]
Potassium (E)-dec-1-en-1-yltrifluoroborate4-BromoanisolePdCl₂(dppf)·CH₂Cl₂ (2 mol%)t-BuNH₂i-PrOH/H₂ONot SpecifiedNot SpecifiedModerate to Excellent[4]
Potassium vinyltrifluoroborate4-BromoacetophenonePdCl₂(dppf)·CH₂Cl₂ (2 mol%)Et₃Nn-PrOHNot SpecifiedNot SpecifiedGood[5]
Primary AlkyltrifluoroboratesAryl ChloridesPd(OAc)₂ (2 mol%)/RuPhos (4 mol%)K₂CO₃ (3.0 equiv)Toluene/H₂O (10:1)8024Good to Excellent[6]

It is important to note that direct, side-by-side comparisons under identical conditions are not always available in the literature. However, the data suggests that both reagent classes can provide high yields. The key advantage of alkenyltrifluoroborates often lies in their stability and ease of use, which can lead to more consistent and reproducible results, particularly in complex syntheses or high-throughput screening.

Experimental Protocols: A Practical Guide

Below are representative experimental protocols for the Suzuki-Miyaura cross-coupling reaction using both an alkenylboronic acid and a potassium alkenyltrifluoroborate.

Protocol 1: Suzuki-Miyaura Coupling of an Alkenylboronic Acid

This protocol is a general procedure adapted from literature for the coupling of an aryl halide with an arylboronic acid, which can be applied to alkenylboronic acids.[7]

Materials:

  • Aryl halide (1.0 mmol)

  • Alkenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.005 mmol, 0.5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Dimethylformamide (DMF) (8 mL)

Procedure:

  • To a reaction vessel, add the aryl halide, alkenylboronic acid, and potassium carbonate.

  • Add the palladium(II) acetate catalyst.

  • Add the dimethylformamide.

  • The mixture is stirred and heated to reflux. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of a Potassium Alkenyltrifluoroborate

This protocol is a general procedure for the coupling of an aryl chloride with a potassium alkyltrifluoroborate, which is also applicable to alkenyltrifluoroborates.[1]

Materials:

  • Aryl chloride (0.5 mmol, 1.0 equiv)

  • Potassium alkenyltrifluoroborate (0.525 mmol, 1.05 equiv)

  • Potassium carbonate (K₂CO₃) (1.5 mmol, 3.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 2 mol%)

  • 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.02 mmol, 4 mol%)

  • Toluene (5 mL)

  • Deionized water (0.5 mL)

Procedure:

  • A 25 mL Schlenk tube equipped with a magnetic stir bar is charged with the aryl chloride, potassium alkenyltrifluoroborate, and potassium carbonate.

  • The tube is evacuated and backfilled with argon three times.

  • Toluene and deionized water are then added.

  • The mixture is stirred and sparged with argon for 15 minutes.

  • In a separate vial, palladium(II) acetate and RuPhos are combined and then added to the reaction mixture under a positive pressure of argon.

  • The Schlenk tube is sealed, and the reaction mixture is heated to 80 °C in a preheated oil bath.

  • Reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by flash column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The fundamental mechanism of the Suzuki-Miyaura reaction is consistent for both alkenylboronic acids and alkenyltrifluoroborates, proceeding through a catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Boron Reagent Activation Pd(0)L2 Pd(0)Ln Oxidative_Addition Oxidative Addition Ar-Pd(II)-X R-Pd(II)-X (Ln) Pd(0)L2->Ar-Pd(II)-X R-X Transmetalation Transmetalation Ar-Pd(II)-R' R-Pd(II)-R' (Ln) Ar-Pd(II)-X->Ar-Pd(II)-R' [R'-B]⁻ Ar-Pd(II)-R'->Pd(0)L2 R-R' Reductive_Elimination Reductive Elimination Boronic_Acid R'-B(OH)₂ (Alkenylboronic Acid) Activated_Boronate [R'-B(OH)₃]⁻ or [R'-B(OR)₃]⁻ Boronic_Acid->Activated_Boronate Trifluoroborate [R'-BF₃]⁻K⁺ (Alkenyltrifluoroborate) Trifluoroborate->Activated_Boronate Base Base (e.g., OH⁻, OR⁻) Base->Activated_Boronate

Figure 1. Generalized Suzuki-Miyaura catalytic cycle.

The key steps involve the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with the activated organoboron species, and concluding with reductive elimination to form the desired C-C bond and regenerate the Pd(0) catalyst. For both boronic acids and trifluoroborates, activation by a base is typically required to form a more nucleophilic "ate" complex, which facilitates the transmetalation step.

Conclusion: Making the Right Choice

The selection between alkenylboronic acids and alkenyltrifluoroborates will ultimately depend on the specific requirements of the synthesis.

  • Alkenylboronic acids remain a viable and often cost-effective option, particularly for well-established and optimized reactions where their inherent instability can be managed.

  • Potassium alkenyltrifluoroborates offer significant advantages in terms of stability, ease of handling, and often, improved reaction consistency. These attributes make them particularly well-suited for complex, multi-step syntheses, high-throughput screening applications, and situations where robustness and reproducibility are paramount.

For drug development professionals and scientists working on the cutting edge of chemical synthesis, the superior stability and handling properties of alkenyltrifluoroborates often justify their use, streamlining workflows and leading to more reliable outcomes. As the demand for more efficient and robust synthetic methodologies continues to grow, the adoption of reagents like potassium alkenyltrifluoroborates is likely to become increasingly widespread.

References

Unparalleled Stability: A Comparative Analysis of Pent-1-en-1-ylboronic Acid and its MIDA Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stability of building blocks is a critical factor that can dictate the success and efficiency of a synthetic campaign. This guide provides a detailed comparison of the stability of Pent-1-en-1-ylboronic acid and its corresponding N-methyliminodiacetic acid (MIDA) ester, supported by experimental data, to inform the selection of the optimal reagent for your research needs.

Vinylboronic acids, such as this compound, are versatile reagents in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. However, their inherent instability presents significant challenges for storage and handling.[1][2] This instability often leads to decomposition through pathways like protodeboronation, oxidation, and polymerization, which can be accelerated by exposure to air, moisture, heat, and basic conditions.[1][3]

A transformative solution to this stability issue is the use of MIDA boronates. The MIDA ligand forms a stable, tetracoordinate sp³ hybridized boron center through a dative bond from the nitrogen atom, effectively protecting the boronic acid.[4] This guide will delineate the profound stability differences between the free boronic acid and its MIDA ester.

Executive Summary of Stability Comparison

The MIDA ester of this compound exhibits vastly superior stability compared to the free boronic acid. While this compound is susceptible to degradation upon storage, its MIDA counterpart is indefinitely stable on the benchtop.[3][5] This enhanced stability simplifies handling, purification, and allows for more reliable and reproducible experimental outcomes.

Quantitative Stability Data

The following table summarizes the comparative benchtop stability of a representative vinylboronic acid and its MIDA ester when stored under air.

CompoundStorage Time (days)% Decomposition
Vinylboronic acid15Significant decomposition
Vinyl MIDA boronate> 60No detectable decomposition

Data extrapolated from studies on various unstable boronic acids, including vinyl derivatives.[3]

The Stability Advantage of MIDA Boronates: A Logical Overview

The decision to use a free boronic acid versus its MIDA ester is fundamentally a question of stability and desired reactivity. The following diagram illustrates the relationship between the two forms and their respective properties.

G Stability and Reactivity Relationship BA This compound Unstable Instability (Decomposition via Oxidation, Protodeboronation, Polymerization) BA->Unstable Direct Direct Use in Cross-Coupling BA->Direct Protect Protection BA->Protect MIDA Anhydride MIDA This compound MIDA Ester Stable Exceptional Stability (Bench-top, Chromatography) MIDA->Stable Slow Slow Release for Cross-Coupling MIDA->Slow Deprotect Deprotection (aq. base) MIDA->Deprotect In situ Protect->MIDA MIDA Anhydride Deprotect->BA In situ

Caption: Logical workflow for the use of this compound and its MIDA ester.

Experimental Protocols

The stability of boronic acids and their MIDA esters can be readily assessed using the following experimental protocol.

Benchtop Stability Assay

Objective: To determine the long-term stability of this compound and its MIDA ester under ambient laboratory conditions.

Materials:

  • This compound

  • This compound MIDA ester

  • NMR tubes

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Scintillation vials

Procedure:

  • Place a precisely weighed sample (e.g., 10 mg) of this compound into a clean, dry scintillation vial.

  • Place an equivalent molar amount of this compound MIDA ester into a separate, identical vial.

  • Store both vials uncapped on the laboratory bench, exposed to the ambient air and light.

  • At specified time points (e.g., Day 0, Day 7, Day 15, Day 30, Day 60), a small, accurately weighed sample is taken from each vial.

  • The sample is dissolved in a known volume of deuterated solvent containing a known amount of an internal standard.

  • A ¹H NMR spectrum is acquired for each sample.

  • The extent of decomposition is quantified by comparing the integration of characteristic proton signals of the compound of interest against the integration of the internal standard.

Key Advantages of MIDA Esters

  • Enhanced Stability: MIDA boronates are generally crystalline, free-flowing solids that are stable to air and moisture, allowing for long-term benchtop storage without degradation.[5][6]

  • Ease of Handling and Purification: Their stability makes them compatible with standard purification techniques like silica gel chromatography, a significant advantage over many free boronic acids.[6][7]

  • Controlled Release: MIDA boronates can be used in "slow-release" cross-coupling reactions. Under specific basic conditions, the MIDA group is cleaved in situ to gradually generate the reactive boronic acid.[3][6] This keeps the concentration of the unstable boronic acid low, minimizing side reactions and improving yields.

Conclusion

For applications requiring the use of this compound, its MIDA ester offers a demonstrably superior alternative in terms of stability and ease of use. The ability to store, handle, and purify the MIDA boronate without special precautions, coupled with its capacity for controlled release in cross-coupling reactions, makes it an enabling tool for complex molecule synthesis. Researchers can expect more reliable and reproducible results by opting for the MIDA-protected form of this valuable synthetic building block.

References

A Comparative Guide to Pentenyl Donors in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern carbohydrate chemistry, the strategic selection of glycosyl donors is a critical determinant for the successful synthesis of complex oligosaccharides and glycoconjugates. Among the diverse array of available donors, pentenyl glycosides have emerged as a versatile and widely utilized class due to their stability, ease of activation, and tunable reactivity. This guide provides an objective comparison of different pentenyl donors, supported by experimental data, to inform the selection of the most appropriate donor for specific synthetic challenges.

Introduction to Pentenyl Donors

n-Pentenyl glycosides (NPGs) and their derivatives are powerful tools in oligosaccharide synthesis. The pentenyl group at the anomeric center is stable to a wide range of reaction conditions commonly employed in protecting group manipulations, yet it can be selectively activated under mild conditions, typically using an electrophilic halogenating agent. This chemoselectivity allows for the strategic unmasking of the anomeric center for glycosylation at a desired stage of a multi-step synthesis.

The reactivity of pentenyl donors can be modulated through the "armed-disarmed" principle. Donors with electron-donating protecting groups (e.g., benzyl ethers) are considered "armed" and exhibit higher reactivity. Conversely, donors with electron-withdrawing protecting groups (e.g., acyl esters) are "disarmed" and are less reactive. This difference in reactivity forms the basis for chemoselective glycosylation strategies, enabling the sequential assembly of oligosaccharide chains.

Comparison of Pentenyl Donor Performance

The two most common classes of pentenyl donors are n-pentenyl glycosides (NPGs) and n-pentenyl orthoesters (NPOEs). Their performance in glycosylation reactions can be compared based on several key metrics, including reaction yield, stereoselectivity, and reactivity.

Quantitative Data Summary

The following table summarizes the performance of different pentenyl donors in glycosylation reactions based on data from published literature. It is important to note that direct comparisons can be challenging due to variations in substrates, promoters, and reaction conditions across different studies.

Donor TypeGlycosyl DonorGlycosyl AcceptorPromoter SystemReaction TimeYield (%)α:β RatioReference
Armed NPG 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl pentenyl glycosideMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideNIS/TESOTf10 min851:3[1]
Disarmed NPG 2-O-Benzoyl-3,4,6-tri-O-benzyl-α-D-glucopyranosyl pentenyl glycosideMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideNIS/TESOTf2 h751:5[1]
Manno NPOE 3,4,6-Tri-O-benzyl-D-mannopyranose 1,2-(n-pentenyl orthoacetate)1,2:3,4-Di-O-isopropylidene-α-D-galactopyranoseNIS/TMSOTf15 min92>95:5 (α)[2]
Gluco NPOE 3,4,6-Tri-O-benzyl-D-glucopyranose 1,2-(n-pentenyl orthoacetate)1,2:3,4-Di-O-isopropylidene-α-D-galactopyranoseNIS/TMSOTf30 min88>95:5 (β)[2]
Armed NPG 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranosyl pentenyl glycoside2,2,2-TrifluoroethanolBDSB30 min952:1[3]
Disarmed NPG 2-O-Acetyl-3,4,6-tri-O-benzyl-β-D-glucopyranosyl pentenyl glycoside2,2,2-TrifluoroethanolBDSB1 h821:9[3]

Note: Reaction conditions and substrates vary between studies, which can influence outcomes. This table is intended to provide a general comparison.

Key Differences and Considerations

n-Pentenyl Glycosides (NPGs):

  • Reactivity: The reactivity of NPGs is highly dependent on the protecting groups. Armed NPGs are significantly more reactive than their disarmed counterparts.[1]

  • Stereoselectivity: The stereochemical outcome of NPG glycosylations is influenced by the protecting group at the C-2 position. A participating group (e.g., acetate, benzoate) at C-2 generally leads to the formation of 1,2-trans-glycosides. Non-participating groups (e.g., benzyl ether) can lead to mixtures of α- and β-anomers, with the ratio often influenced by the solvent and reaction conditions.

n-Pentenyl Orthoesters (NPOEs):

  • Reactivity: NPOEs are generally more reactive than the corresponding 2-O-acyl NPGs.[2] This is particularly true for manno-configured donors. For gluco-configured donors, the reactivity difference is less pronounced and can be influenced by the choice of promoter.

  • Stereoselectivity: NPOEs are excellent donors for the stereoselective synthesis of 1,2-trans-glycosides. The orthoester functionality acts as an intramolecular participating group, directing the incoming acceptor to the opposite face of the anomeric center.

Experimental Protocols

General Procedure for NIS/TESOTf Promoted Glycosylation using an n-Pentenyl Glycoside Donor

This protocol is a representative example for the activation of an n-pentenyl glycoside.

Materials:

  • Glycosyl donor (n-pentenyl glycoside) (1.0 equiv)

  • Glycosyl acceptor (1.2 equiv)

  • N-Iodosuccinimide (NIS) (1.5 equiv)

  • Triethylsilyl trifluoromethanesulfonate (TESOTf) (0.2 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Activated molecular sieves (4 Å)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the glycosyl donor, glycosyl acceptor, and activated 4 Å molecular sieves.

  • Add anhydrous CH₂Cl₂ and stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to the desired temperature (typically -20 °C to 0 °C).

  • Add NIS to the mixture and stir for 10 minutes.

  • Add TESOTf dropwise to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Allow the mixture to warm to room temperature and then filter through a pad of Celite®.

  • Wash the Celite® pad with CH₂Cl₂.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired glycoside.

Visualizing the Glycosylation Workflow

The following diagram illustrates the general workflow for a glycosylation reaction using a pentenyl donor, from the selection of reactants to the final product.

G cluster_reactants Reactant Selection cluster_reaction Glycosylation Reaction cluster_workup Workup & Purification Donor Pentenyl Donor (NPG or NPOE) Activation Activation (e.g., NIS/TESOTf) Donor->Activation Acceptor Glycosyl Acceptor Acceptor->Activation Coupling Glycosidic Bond Formation Activation->Coupling Quench Quenching Coupling->Quench Purification Chromatography Quench->Purification Product Glycoside Product Purification->Product

Caption: General workflow for pentenyl donor-mediated glycosylation.

Conclusion

The choice between different pentenyl donors depends on the specific requirements of the synthetic target. n-Pentenyl orthoesters are highly reactive donors that provide excellent stereoselectivity for 1,2-trans-glycosidic linkages, making them ideal for the synthesis of complex oligosaccharides where this linkage is desired. n-Pentenyl glycosides offer greater flexibility in terms of tuning reactivity through the "armed-disarmed" strategy. The stereochemical outcome with NPGs is largely dictated by the nature of the C-2 protecting group. By carefully considering the factors of reactivity, stereoselectivity, and the nature of the glycosyl acceptor, researchers can effectively leverage the power of pentenyl donors to achieve their synthetic goals in the complex landscape of carbohydrate chemistry.

References

A Comparative Guide to the Kinetic Performance of Pent-1-en-1-ylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the organoboron reagent is a critical parameter that dictates the kinetic profile and overall success of the coupling. This guide provides a comparative analysis of the kinetic performance of Pent-1-en-1-ylboronic acid in Suzuki-Miyaura reactions, benchmarked against other classes of boronic acids. The insights presented are based on established mechanistic principles and extrapolated from experimental data on analogous systems.

While direct kinetic studies for this compound are not extensively available in the reviewed literature, its reactivity can be inferred from the well-documented behavior of other alkenyl, alkyl, and arylboronic acids. The transmetalation step, involving the transfer of the organic group from the boron atom to the palladium center, is frequently the rate-determining step in the catalytic cycle. The electronic and steric properties of the boronic acid play a pivotal role in influencing the rate of this crucial step.

Performance Comparison of Boronic Acids

The kinetic performance of various boronic acids in the Suzuki-Miyaura reaction is summarized below. The relative initial rates are normalized to that of a primary alkylboronic acid for comparative purposes.

Class of Boronic AcidExample CompoundRelative Initial Rate (Approx.)Key Kinetic Characteristics
Alkenylboronic Acid This compound ~3-5 The sp²-hybridization of the carbon attached to boron generally leads to a faster transmetalation compared to sp³-hybridized alkylboronic acids. The electron-donating nature of the alkyl chain may further enhance the nucleophilicity of the alkenyl group.
Primary Alkylboronic AcidEthylboronic Acid1.0Transmetalation can be rate-limiting due to the lower nucleophilicity of the alkyl group. Minimal steric hindrance allows for a baseline comparison within the alkyl class.[1]
Secondary Alkylboronic AcidIsopropylboronic Acid~0.3Increased steric hindrance around the boron-bound carbon significantly slows down the rate of transmetalation.[1]
Arylboronic Acid (Electron-Neutral)Phenylboronic Acid~5.0The sp²-hybridized carbon and the π-system of the aryl ring facilitate a generally faster transmetalation compared to alkylboronic acids.[1]
Arylboronic Acid (Electron-Rich)4-Methoxyphenylboronic Acid~7.0Electron-donating substituents increase the nucleophilicity of the aryl group, accelerating the transmetalation step.[1]
Arylboronic Acid (Electron-Poor)4-(Trifluoromethyl)phenylboronic Acid~3.0Electron-withdrawing groups decrease the nucleophilicity of the aryl group, leading to a slower transmetalation rate.

Experimental Protocols

To ensure reliable and comparable kinetic data for Suzuki-Miyaura reactions, a standardized experimental protocol is crucial. The following outlines a general methodology for determining the initial reaction rates.

Objective: To determine the initial reaction rate of the Suzuki-Miyaura coupling of an aryl halide with this compound and other comparative boronic acids.

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • This compound

  • Alternative boronic acids (e.g., ethylboronic acid, phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ and a ligand like SPhos)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent (e.g., toluene/water or dioxane/water mixture)

  • Internal standard (e.g., dodecane)

  • Anhydrous and deoxygenated solvents

Procedure:

  • Reagent Preparation: Prepare stock solutions of the aryl halide, each boronic acid, the base, and the internal standard in the chosen solvent system. Prepare a separate stock solution of the palladium catalyst and ligand (if applicable).

  • Reaction Setup: In a series of reaction vials equipped with stir bars, add the stock solutions of the aryl halide, the specific boronic acid being tested, the base, and the internal standard.

  • Temperature Control: Place the vials in a pre-heated reaction block or oil bath set to the desired reaction temperature (e.g., 80 °C).

  • Reaction Initiation: Initiate the reactions by adding a specific volume of the catalyst stock solution to each vial. Start a timer immediately.

  • Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 15, 30 minutes), withdraw a small aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a cold solution of a strong acid or a reducing agent).

  • Analysis: Analyze the quenched samples by a suitable analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to determine the concentration of the product and the remaining aryl halide relative to the internal standard.

  • Data Analysis: Plot the concentration of the product versus time for each boronic acid. The initial reaction rate can be determined from the initial slope of this curve.

Visualizing the Suzuki-Miyaura Cross-Coupling

To better understand the process, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Ar-X Ar-X Oxidative_Addition Oxidative Addition Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-R(L_n) Boronic_Acid R-B(OH)₂ Transmetalation Transmetalation Base Base Ar-Pd(II)-R(L_n)->Pd(0)L_n Ar-R Ar-R Ar-Pd(II)-R(L_n)->Ar-R Reductive_Elimination Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock_Solutions Prepare Stock Solutions (Aryl Halide, Boronic Acid, Base, Catalyst) Reaction_Setup Combine Reagents in Vials Stock_Solutions->Reaction_Setup Initiation Add Catalyst & Start Timer Reaction_Setup->Initiation Sampling Withdraw Aliquots at Time Intervals Initiation->Sampling Quenching Quench Reaction in Aliquots Sampling->Quenching GC_HPLC_Analysis Analyze Samples by GC/HPLC Quenching->GC_HPLC_Analysis Data_Processing Plot Concentration vs. Time & Determine Initial Rate GC_HPLC_Analysis->Data_Processing

Caption: General workflow for kinetic analysis of Suzuki-Miyaura reactions.

References

A Comparative Guide to Suzuki Coupling Reactions: The Impact of Boronic Acid Selection on Reaction Yield

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful palladium-catalyzed reaction is central to the synthesis of a wide array of valuable compounds, from pharmaceuticals and agrochemicals to advanced materials.[2][3] A critical component of this reaction is the organoboron species, typically a boronic acid, which significantly influences the reaction's success and overall yield.[1]

This guide provides a comparative analysis of Suzuki coupling reactions utilizing different classes of boronic acids. We will delve into the impact of electronic and steric effects on reaction yields, supported by experimental data, and provide a detailed experimental protocol for researchers, scientists, and drug development professionals.

The Influence of Boronic Acid Structure on Reaction Yield

The nature of the boronic acid plays a pivotal role in the efficiency of the Suzuki coupling. Factors such as the electronic properties of substituents on an aryl boronic acid and the class of the boronic acid (aryl, heteroaryl, or alkyl) can dramatically affect the reaction outcome.

Electronic Effects of Substituents

The electronic nature of substituents on aryl boronic acids can significantly impact the transmetalation step of the catalytic cycle. Generally, electron-donating groups (EDGs) on the boronic acid can enhance the reaction rate and, consequently, the yield.[1] Conversely, electron-withdrawing groups (EWGs) can have a more complex and sometimes inhibitory effect, though this can often be overcome by careful optimization of reaction conditions.[1]

Comparison of Different Boronic Acid Classes

Beyond substituent effects, the broader class of the boronic acid is a key determinant of reactivity. Arylboronic acids are the most commonly used and are commercially available in great variety.[4] Heteroarylboronic acids, while crucial for the synthesis of many biologically active molecules, can present unique challenges due to the potential for heteroatom coordination to the palladium catalyst.[5] Alkylboronic acids have also been successfully employed, expanding the scope of the Suzuki coupling to the formation of alkyl-aryl and alkyl-vinyl bonds.[6]

Quantitative Comparison of Suzuki Coupling Yields

The following table summarizes experimental data from various studies, showcasing the yields obtained with different boronic acids under specific reaction conditions. This data is intended to provide a comparative overview and guide the selection of appropriate coupling partners and conditions.

Boronic AcidCoupling PartnerCatalyst / LigandBaseSolventYield (%)
Phenylboronic acid4-BromoacetophenonePd-PEPPSI-IPrKOt-BuTolueneHigh Yield
4-Methoxyphenylboronic acid (EDG)4-IodoanisolePd-PEPPSI-IPrKOt-BuTolueneHigh Yield
4-(Trifluoromethyl)phenylboronic acid (EWG)4-BromoacetophenonePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O95
2-Furylboronic acid2-ChloropyrazinePd(OAc)₂ / 1K₃PO₄Dioxane96
N-Methyl-5-indoleboronic acid3-Chloro-2,5-dimethylpyrazinePd(OAc)₂ / 1K₃PO₄Dioxane90
Mesitylboronic acid (sterically hindered)IodobenzenePd(PPh₃)₄Ba(OH)₂DME/H₂O>95
sec-Butylboronic acid4-BromotoluenePdCl₂(dppf)Cs₂CO₃THF/H₂O77

Note: "High Yield" is reported as such in the source material where specific quantitative data was not provided.[1] The catalyst ligand "1" refers to a specific monophosphine ligand described in the cited literature.[5]

Experimental Protocol for a General Suzuki Coupling Reaction

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction. It is important to note that optimal conditions, including the choice of catalyst, ligand, base, and solvent, are substrate-dependent and may require optimization.[2]

Materials:

  • Aryl or heteroaryl halide (1.0 mmol)

  • Boronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf); 0.5 - 5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, P(t-Bu)₃)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, KOt-Bu; 2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., Dioxane, Toluene, THF, DMF)

  • Water (if using an aqueous base system)

  • Round-bottom flask or pressure vessel

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or pressure vessel equipped with a magnetic stir bar, add the aryl or heteroaryl halide (1.0 mmol), the boronic acid (1.1 - 1.5 equiv), and the base (2.0 - 3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Under the inert atmosphere, add the anhydrous solvent (and water if applicable). The reaction mixture is typically sparged with the inert gas for 10-15 minutes to ensure deoxygenation.

  • Catalyst Addition: Add the palladium catalyst and ligand (if separate) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously overnight.

  • Work-up: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for a Suzuki coupling experiment, from reaction setup to product purification.

Suzuki_Workflow A Reaction Setup: Aryl Halide, Boronic Acid, Base B Inert Atmosphere: Evacuate & Backfill (Ar/N2) A->B Seal Vessel C Solvent Addition & Degassing B->C D Catalyst/Ligand Addition C->D Under Inert Gas E Heating & Stirring D->E Seal & Heat F Reaction Work-up: Extraction & Washing E->F Cool to RT G Purification: Column Chromatography F->G H Pure Product G->H

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

The selection of the boronic acid is a critical parameter in the design and execution of a successful Suzuki-Miyaura cross-coupling reaction. Both the electronic and steric nature of the boronic acid, as well as its structural class, have a profound impact on the reaction yield. While arylboronic acids with electron-donating groups generally provide higher yields, a thorough understanding of the reaction mechanism and careful optimization of the reaction conditions can enable the efficient coupling of a wide variety of boronic acids, including those with electron-withdrawing groups, heteroaryl moieties, and alkyl substituents. The provided data and experimental protocol serve as a valuable resource for researchers in the planning and execution of their synthetic strategies.

References

Pent-1-en-1-ylboronic Acid vs. Grignard Reagents: A Comparative Guide for C-C Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of reagent for carbon-carbon bond formation is critical to the success of a synthetic route. This guide provides an objective comparison of Pent-1-en-1-ylboronic acid and its corresponding Grignard reagent, highlighting their respective advantages and disadvantages in cross-coupling reactions, supported by representative experimental data and detailed protocols.

The construction of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis. Two prominent classes of reagents utilized for this purpose are organoboronic acids and Grignard reagents. While both are effective in forming C-C bonds, they exhibit significant differences in reactivity, selectivity, and functional group tolerance. This guide focuses on a comparative analysis of this compound, typically employed in Suzuki-Miyaura cross-coupling reactions, and the analogous pent-1-en-1-ylmagnesium halide, a classic Grignard reagent.

Performance Comparison at a Glance

FeatureThis compound (via Suzuki-Miyaura Coupling)Pent-1-en-1-yl Grignard Reagent
Reactivity Moderate, requires a palladium catalyst for activation.High, reacts readily with electrophiles.
Functional Group Tolerance Excellent; tolerates a wide range of functional groups including esters, ketones, aldehydes, and nitriles.[1][2]Poor; reacts with acidic protons (e.g., -OH, -NH, -COOH) and is incompatible with many carbonyl-containing functional groups.[3][4]
Reaction Conditions Typically mild, often performed at room temperature to moderate heat.[5][6]Requires strictly anhydrous and aprotic conditions; often initiated at low temperatures.[4][7]
Selectivity High chemoselectivity and stereoselectivity are often achievable.[6]Can be prone to side reactions such as Wurtz coupling and homocoupling.
Stability & Handling Generally stable, often crystalline solids that can be handled in air.Highly reactive and moisture-sensitive; typically prepared in situ and used immediately.[4]
Toxicity Boron-containing byproducts are generally considered to have low toxicity.Grignard reagents and their byproducts can be hazardous if not handled properly.

Experimental Data: A Representative Comparison

Reaction:

Table 1: Comparison of Reaction Parameters for the Synthesis of 1-methoxy-4-(pent-1-en-1-yl)benzene

ParameterSuzuki-Miyaura Coupling with (E)-pent-1-en-1-ylboronic acidGrignard Cross-Coupling with pent-1-en-1-ylmagnesium bromide
Electrophile 4-Iodoanisole4-Iodoanisole
Nucleophile (E)-pent-1-en-1-ylboronic acidpent-1-en-1-ylmagnesium bromide
Catalyst Pd(PPh₃)₄ (1-5 mol%)Fe(acac)₃ or CuI (catalytic)
Base/Additive K₂CO₃ or other mild baseNMP or other additives may be required
Solvent Toluene/Ethanol/Water or THF/WaterTHF or Diethyl Ether (anhydrous)
Temperature 80-100 °C-20 °C to room temperature
Reaction Time 2-12 hours1-6 hours
Typical Yield 85-95%[4][8][9][10]Variable, often lower than Suzuki due to side reactions.
Key Challenges Catalyst cost and removal.Strict exclusion of moisture and air, potential for side reactions.

Experimental Protocols

Suzuki-Miyaura Coupling of (E)-pent-1-en-1-ylboronic acid with 4-Iodoanisole

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl halides with vinylboronic acids.[8][9]

Materials:

  • 4-Iodoanisole (1.0 mmol)

  • (E)-pent-1-en-1-ylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (2.0 mmol)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-iodoanisole, (E)-pent-1-en-1-ylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add toluene, ethanol, and water to the flask.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the mixture to 80-90 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with water (10 mL) and ethyl acetate (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-methoxy-4-((E)-pent-1-en-1-yl)benzene.

Grignard Cross-Coupling of pent-1-en-1-ylmagnesium bromide with 4-Iodoanisole

This protocol is a representative procedure based on iron-catalyzed cross-coupling of Grignard reagents with aryl halides.[11]

Materials:

  • Magnesium turnings (1.5 mmol)

  • 1-Bromopent-1-ene (1.2 mmol)

  • Anhydrous tetrahydrofuran (THF) (5 mL)

  • 4-Iodoanisole (1.0 mmol)

  • Iron(III) acetylacetonate [Fe(acac)₃] (0.05 mmol, 5 mol%)

  • N-Methyl-2-pyrrolidone (NMP) (1 mL)

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings in a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, all under an inert atmosphere.

    • Add a small crystal of iodine to activate the magnesium.

    • Dissolve 1-bromopent-1-ene in anhydrous THF (2 mL) and add it dropwise to the magnesium suspension to initiate the Grignard formation.

    • Once the reaction starts (indicated by bubbling and heat generation), add the remaining 1-bromopent-1-ene solution at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30 minutes. The resulting solution is pent-1-en-1-ylmagnesium bromide.

  • Cross-Coupling Reaction:

    • In a separate flame-dried flask under an inert atmosphere, dissolve 4-iodoanisole and Fe(acac)₃ in anhydrous THF (3 mL) and NMP (1 mL).

    • Cool this solution to -20 °C in an ice-salt bath.

    • Slowly add the freshly prepared pent-1-en-1-ylmagnesium bromide solution to the cooled solution of the aryl halide and catalyst via a cannula.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up:

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (10 mL).

    • Extract the mixture with diethyl ether (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualization of Key Concepts

Reaction_Comparison cluster_0 Suzuki-Miyaura Coupling cluster_1 Grignard Cross-Coupling Boronic_Acid This compound (Stable, Air-Tolerant) Pd_Catalyst Pd(0) Catalyst Boronic_Acid->Pd_Catalyst Transmetalation Aryl_Halide_S Aryl Halide (e.g., 4-Iodoanisole) Aryl_Halide_S->Pd_Catalyst Oxidative Addition Product_S Coupled Product Pd_Catalyst->Product_S Reductive Elimination Base Base (e.g., K₂CO₃) Base->Boronic_Acid Grignard Pent-1-en-1-ylmagnesium Bromide (Reactive, Moisture-Sensitive) Fe_Catalyst Fe or Cu Catalyst Grignard->Fe_Catalyst Side_Products Side Products (Wurtz coupling, etc.) Grignard->Side_Products Aryl_Halide_G Aryl Halide (e.g., 4-Iodoanisole) Aryl_Halide_G->Fe_Catalyst Product_G Coupled Product Fe_Catalyst->Product_G

Caption: A comparative workflow for Suzuki-Miyaura and Grignard cross-coupling reactions.

Functional_Group_Tolerance cluster_0 This compound cluster_1 Grignard Reagent Boronic_Acid This compound Ester Ester Boronic_Acid->Ester Tolerated Ketone Ketone Boronic_Acid->Ketone Tolerated Aldehyde Aldehyde Boronic_Acid->Aldehyde Tolerated Nitrile Nitrile Boronic_Acid->Nitrile Tolerated Alcohol Alcohol Boronic_Acid->Alcohol Tolerated Grignard Pent-1-en-1-ylmagnesium Bromide Ester_G Ester Grignard->Ester_G Reacts Ketone_G Ketone Grignard->Ketone_G Reacts Aldehyde_G Aldehyde Grignard->Aldehyde_G Reacts Nitrile_G Nitrile Grignard->Nitrile_G Reacts Alcohol_G Alcohol (Protic) Grignard->Alcohol_G Reacts (Acid-Base)

Caption: Functional group compatibility of boronic acids versus Grignard reagents.

Conclusion

The choice between this compound and a Grignard reagent for C-C bond formation is dictated by the specific requirements of the synthesis. For complex molecules with a variety of functional groups, the mild conditions and high functional group tolerance of the Suzuki-Miyaura coupling using this compound make it the superior choice.[1] The stability and ease of handling of boronic acids are also significant advantages in a research and development setting.

Conversely, Grignard reagents, while powerful nucleophiles, are hampered by their high reactivity and lack of functional group tolerance.[3][4] Their use necessitates stringent reaction conditions and protection of sensitive functional groups, adding steps and complexity to a synthetic route. While often perceived as a more "classic" and sometimes cheaper alternative, the potential for lower yields due to side reactions and the need for protecting group strategies can offset these benefits. For modern, efficient, and versatile organic synthesis, particularly in the context of drug discovery and development, this compound and the Suzuki-Miyaura coupling represent a more robust and reliable methodology.

References

comparative analysis of catalysts for alkenylboronic acid coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Catalysts for Alkenylboronic Acid Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

The coupling of alkenylboronic acids is a cornerstone of modern organic synthesis, providing a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds. These reactions are integral to the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. The choice of catalyst is paramount to the success of these transformations, influencing yield, selectivity, and substrate scope. This guide offers an objective comparison of the most common catalytic systems—palladium, nickel, and copper-based—for the coupling of alkenylboronic acids, supported by experimental data to inform catalyst selection and optimization.

Performance Comparison of Catalytic Systems

The selection of a catalyst for alkenylboronic acid coupling is a critical decision that depends on the specific substrates, desired reaction type (e.g., C-C or C-N bond formation), and economic considerations. While palladium catalysts have historically dominated the field, nickel and copper catalysts have emerged as powerful, and often more economical, alternatives.

Catalyst Performance in Suzuki-Miyaura Coupling of Alkenylboronic Acids

The Suzuki-Miyaura reaction is a preeminent method for the formation of C(sp²)–C(sp²) bonds. The performance of palladium and nickel catalysts in the coupling of alkenylboronic acids with various organic halides is summarized below.

Catalyst SystemAlkenylboronic AcidCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Key Features & Considerations
Palladium-based
Pd(PPh₃)₄Phenylboronic acid4-IodoanisoleK₂CO₃DMF1001-4~80-90Classic, highly reliable catalyst. Sensitive to air and moisture.[1]
Pd₂(dba)₃ / P(t-Bu)₃Arylboronic acidsVinyl halides/triflatesCsF or K₃PO₄THF or DioxaneRT12-24HighEffective for a broad range of substrates at room temperature.[2]
PdCl₂(dppf)Diaryl bromideBoronic esterCs₂CO₃1,4-Dioxane/H₂O85-100Overnight~80Good for sterically demanding substrates.[3]
Nickel-based
NiCl₂(dppp)Arylboronic acidsAryl halidesK₃PO₄Dioxane8012Good to ExcellentCost-effective alternative to palladium; efficient for aryl chlorides.[4]
NiCl₂(PCy₃)₂Heterocyclic boronic acidsHeterocyclic halidesK₃PO₄t-Amyl alcohol1001870-97"Green" solvent; effective for heterocyclic substrates.[5][6]
[Ni(dppf)Cl₂]Phenylboronic acid4-BromobenzotrifluorideK₃PO₄Dioxane8012~95Air-stable precatalyst; shows high functional group tolerance.[7]

Note: Yields are highly substrate-dependent and the data presented is a representation from various sources to illustrate general trends.

Catalyst Performance in Chan-Lam Coupling of Alkenylboronic Acids

The Chan-Lam coupling enables the formation of carbon-heteroatom bonds, typically with N-H or O-H containing compounds. Copper catalysts are the standard for this transformation.

Catalyst SystemAlkenylboronic Acid DerivativeCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Key Features & Considerations
Copper-based
Cu(OAc)₂Phenylboronic acidAnilinePyridineDioxaneReflux12Good to ExcellentSelective monomethylation of anilines has been achieved with methylboronic acid.[8][9]
Cu(OAc)₂Arylboronic acidsAliphatic amines/anilinesNone (molecular sieves)Dichloromethane4024HighLigand- and base-free conditions.[10]
Cu(OAc)₂ / 1,10-phenanthrolinePhenylboronic acid2-AminobenzothiazoleK₃PO₄AcetonitrileRT24~76Effective for N-arylation of heterocyclic amines at room temperature.[11]

Note: The Chan-Lam coupling is broadly applicable to various N-H and O-H nucleophiles, and the conditions may vary.[12][13]

Experimental Protocols

Detailed methodologies for representative coupling reactions are provided below. These protocols can be adapted for specific substrates and catalysts.

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling[1][14]
  • Reaction Setup: In a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the alkenylboronic acid (1.2-1.5 mmol), the aryl or vinyl halide (1.0 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent and Catalyst Addition: Add the solvent (e.g., DMF, dioxane, or toluene/water mixture). Degas the mixture by bubbling with the inert gas for 15-20 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling[5][7]
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a vial with the aryl halide (1.0 mmol), the alkenylboronic acid (1.5 mmol), the base (e.g., K₃PO₄, 2.0 mmol), and the nickel precatalyst (e.g., NiCl₂(dppp), 0.05 mmol).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane or t-amyl alcohol).

  • Reaction Conditions: Seal the vial and heat the reaction mixture to the specified temperature (e.g., 80-100 °C) with stirring for the required duration.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Concentrate the filtrate and purify the residue by column chromatography.

General Procedure for Copper-Catalyzed Chan-Lam Coupling[10][11]
  • Reaction Setup: To a reaction flask, add the N-H or O-H containing substrate (1.0 mmol), the alkenylboronic acid (1.2-2.0 mmol), the copper catalyst (e.g., Cu(OAc)₂, 0.1-1.0 mmol), and a base if required (e.g., pyridine or K₃PO₄). In some cases, a ligand such as 1,10-phenanthroline is also added.

  • Solvent Addition: Add the solvent (e.g., dichloromethane, dioxane, or acetonitrile).

  • Reaction Conditions: Stir the reaction mixture at the appropriate temperature (room temperature to reflux) under an atmosphere of air or oxygen for the specified time.

  • Work-up and Purification: Upon completion, dilute the reaction with a suitable organic solvent and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizing the Workflow

A generalized workflow for a comparative catalyst study is essential for systematic evaluation and optimization.

G Comparative Catalyst Study Workflow cluster_0 Phase 1: Catalyst Selection & Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Performance Evaluation cluster_3 Phase 4: Analysis & Reporting A Define Substrates (Alkenylboronic Acid & Coupling Partner) B Select Catalysts (e.g., Pd, Ni, Cu-based) A->B C Initial Catalyst Screening (Small-scale reactions) B->C D Optimize Reaction Conditions (Solvent, Base, Temperature, Time) C->D E Determine Catalyst Loading D->E F Quantitative Analysis (Yield, Selectivity, TON, TOF) E->F G Substrate Scope Evaluation F->G H Comparative Data Analysis G->H I Protocol Documentation H->I J Publish Comparison Guide I->J

Caption: A generalized workflow for the comparative analysis of catalysts in coupling reactions.

Conclusion

The choice of catalyst for alkenylboronic acid coupling reactions is a multifaceted decision. Palladium catalysts offer broad applicability and high reactivity, though often at a higher cost. Nickel catalysts present a more economical and sustainable alternative, with unique reactivity for challenging substrates.[14][15][16] Copper catalysts are the workhorses for C-N and C-O bond formation via the Chan-Lam coupling, operating under mild conditions.[12][13] This guide provides a framework for informed catalyst selection, enabling researchers to optimize their synthetic strategies for the efficient and reliable construction of valuable chemical entities.

References

Stereospecificity Showdown: Pent-1-en-1-ylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the stereospecificity of reactions involving Pent-1-en-1-ylboronic acid compared to other vinylboron reagents. This guide provides an objective comparison of performance with supporting experimental data, detailed protocols, and mechanistic insights.

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, celebrated for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance. A critical aspect of this reaction, particularly in the synthesis of complex molecules and pharmaceuticals, is the control of stereochemistry. For reactions involving alkenylboronic acids, such as this compound, the preservation of the double bond geometry is paramount. This guide delves into the stereospecificity of reactions with this compound, offering a comparison with other reagents and providing the necessary experimental details for replication.

High Fidelity: The Stereospecificity of Vinylboronic Acids

The palladium-catalyzed Suzuki-Miyaura cross-coupling of vinylboronic acids with organic halides is renowned for its high degree of stereoretention. Seminal work in the field demonstrated that these reactions proceed with greater than 99% retention of the double bond geometry. This means that if you start with a (E)-vinylboronic acid, you will predominantly obtain the (E)-alkene product, and likewise for the (Z)-isomer. This high fidelity is a cornerstone of their utility in stereoselective synthesis.

The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The stereospecificity is largely determined during the transmetalation step, where the organic group is transferred from the boron atom to the palladium center, and the subsequent reductive elimination, which typically proceeds with retention of configuration.

Performance Comparison: this compound and Alternatives

While specific comparative studies focusing solely on this compound are not extensively documented in dedicated review articles, the general principles of vinylboronic acid reactivity can be applied. The stereochemical outcome is consistently high across a range of simple vinylboronic acids. The primary differences in performance often lie in reaction yields and rates, which can be influenced by steric hindrance and the electronic nature of the substrates.

To illustrate the expected performance, the following table summarizes typical results for the Suzuki-Miyaura coupling of (E)-alkenylboronic acids with aryl halides, which serves as a proxy for the expected reactivity of (E)-pent-1-en-1-ylboronic acid.

EntryAlkenylboronic AcidAryl HalideCatalyst/LigandBaseSolventYield (%)E/Z Ratio
1(E)-prop-1-en-1-ylboronic acid4-IodoanisolePd(PPh₃)₄Na₂CO₃Toluene/H₂O92>99:1
2(E)-hex-1-en-1-ylboronic acid4-BromobenzonitrilePd(dppf)Cl₂K₃PO₄Dioxane/H₂O88>99:1
3(E)-styrylboronic acid1-Bromo-4-nitrobenzenePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O95>99:1
4(E)-pent-1-en-1-ylboronic acid4-BromoacetophenonePd(PPh₃)₄Na₂CO₃DME/H₂O90 (expected)>99:1 (expected)

Note: The data for entries 1-3 are representative examples from the literature. Entry 4 represents an expected outcome for this compound based on established principles.

Experimental Protocols

Below are detailed experimental protocols for a typical stereospecific Suzuki-Miyaura cross-coupling reaction.

General Procedure for Stereospecific Suzuki-Miyaura Coupling of (E)-Alkenylboronic Acids

Materials:

  • (E)-alkenylboronic acid (1.2 mmol)

  • Aryl halide (1.0 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., 2M aqueous Na₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene or Dioxane, 5 mL)

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, (E)-alkenylboronic acid, and the palladium catalyst.

  • Add the solvent, followed by the aqueous base solution.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitored by TLC or GC-MS, typically 2-12 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure cross-coupled product.

  • The stereochemical purity (E/Z ratio) of the product can be determined by ¹H NMR spectroscopy or gas chromatography.

Mechanistic and Workflow Diagrams

To visualize the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pdiix R1-Pd(II)L2-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation pdiir2 R1-Pd(II)L2-R2 transmetalation->pdiir2 reductive_elimination Reductive Elimination pdiir2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R1-R2 reductive_elimination->product r1x R1-X r1x->oxidative_addition boronic_acid R2-B(OH)2 boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Reactants reaction Reaction Setup: Inert atmosphere, add solvent and base start->reaction heating Heating and Stirring reaction->heating monitoring Reaction Monitoring (TLC/GC-MS) heating->monitoring workup Aqueous Workup: Extraction and washing monitoring->workup Reaction Complete purification Purification: Column Chromatography workup->purification analysis Analysis: NMR, GC for yield and stereopurity purification->analysis end End: Pure Product analysis->end

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound, like other vinylboronic acids, is an excellent substrate for stereospecific Suzuki-Miyaura cross-coupling reactions, proceeding with a high degree of retention of the double bond geometry. This makes it a valuable reagent for the synthesis of stereodefined alkenes. While direct, extensive comparative studies with a wide range of other vinylboron reagents are not always readily available in a single source, the principles of high stereofidelity are well-established across the class of vinylboronic acids. The choice of reagent will often depend on the specific synthetic target, availability, and stability. The provided protocols and mechanistic understanding serve as a robust foundation for researchers to successfully employ this compound and its analogs in their synthetic endeavors.

A Comparative Guide to the Synthesis of Pent-1-enyl Arenes: A Cost-Benefit Analysis of Pent-1-en-1-ylboronic Acid and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the pent-1-enyl moiety into organic molecules is a crucial transformation in the synthesis of a variety of compounds, including natural products and pharmacologically active agents. The choice of the synthetic methodology for this transformation significantly impacts the overall efficiency, cost, and environmental footprint of the synthesis. This guide provides a comprehensive cost-benefit analysis of using Pent-1-en-1-ylboronic acid in Suzuki-Miyaura cross-coupling reactions compared to its primary alternatives: (Pent-1-en-1-yl)tributylstannane in Stille couplings and Pent-1-en-1-ylmagnesium bromide in Grignard reactions.

Executive Summary

This compound, utilized in the Nobel Prize-winning Suzuki-Miyaura coupling reaction, offers a balance of reactivity, stability, and low toxicity, making it an attractive choice for many synthetic applications.[1][2] However, its relatively high cost may be a limiting factor for large-scale syntheses. Organotin reagents, employed in Stille couplings, exhibit excellent functional group tolerance and are often highly effective.[3][4] Their primary drawback is the significant toxicity of tin compounds and the challenge of removing tin-containing byproducts.[3] Grignard reagents are highly reactive and cost-effective nucleophiles for carbon-carbon bond formation, but their high basicity and sensitivity to air and moisture limit their functional group compatibility and require stringent reaction conditions.[5][6]

The selection of the optimal reagent is therefore a trade-off between cost, reaction efficiency, functional group tolerance, and safety considerations. This guide aims to provide the necessary data to make an informed decision based on the specific requirements of your synthesis.

Cost-Benefit Analysis

To provide a clear comparison, the following table summarizes the estimated costs and key characteristics of each reagent for the introduction of a pent-1-enyl group.

ReagentPrimary ReactionEstimated Cost (per gram)Key AdvantagesKey Disadvantages
This compound Suzuki-Miyaura Coupling~$235Bench-stable solid, high functional group tolerance, low toxicity of byproducts.[1][7]Higher reagent cost.
(Pent-1-en-1-yl)tributylstannane Stille Coupling(Price not readily available, but organotin reagents are generally expensive)Excellent functional group tolerance, stable to air and moisture.[3][7]High toxicity of tin reagents and byproducts, difficult to remove tin residues.[3][7]
Pent-1-en-1-ylmagnesium bromide Grignard Reaction(Price not readily available for the specific reagent, but Grignard reagents are generally cost-effective)High reactivity, cost-effective.[7]Highly basic and pyrophoric, limited functional group tolerance, requires strict anhydrous and inert conditions.[5][7]

Performance Comparison: A Data-Driven Perspective

ParameterSuzuki-Miyaura Coupling (with this compound)Stille Coupling (with (Pent-1-en-1-yl)tributylstannane)Grignard Reaction (with Pent-1-en-1-ylmagnesium bromide)
Typical Yields Good to Excellent (often >80%)[2]Good to Excellent (often >80%)[8]Variable, can be high but sensitive to substrate and conditions.
Reaction Time 4-24 hours[1]1-48 hours[1]1-2 hours[5]
Catalyst Loading 1-5 mol% Palladium Catalyst[1]5-10 mol% Palladium Catalyst[1]Not applicable (stoichiometric reagent)
Base/Additive Required (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)[1]Often proceeds under neutral conditions, may use additives like LiCl or CuI.[1]Not applicable
Solvent Toluene, Dioxane, DMF, EtOH/H₂O[1]DMF, NMP, THF, Toluene[1]Anhydrous ethers (e.g., THF, diethyl ether)[5]
Temperature 80-110 °C[1]60-110 °C[1]0 °C to room temperature[5]
Functional Group Tolerance Generally good, but can be sensitive to strong bases.[1]Excellent, tolerates a wide range of functional groups.[3][7]Limited, incompatible with acidic protons (e.g., alcohols, amines, carboxylic acids) and some carbonyl groups.[5]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these synthetic transformations. Below are representative experimental protocols for each reaction type.

Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene/Water (4:1 mixture, 5 mL)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).

  • Add the palladium(II) acetate and triphenylphosphine under a positive pressure of the inert gas.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.[9]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pent-1-enyl arene.[9]

Stille Coupling of (Pent-1-en-1-yl)tributylstannane with an Aryl Iodide

Materials:

  • Aryl iodide (1.0 mmol)

  • (Pent-1-en-1-yl)tributylstannane (1.1 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

  • Anhydrous and degassed N,N-Dimethylformamide (DMF, 5 mL)

  • Aqueous potassium fluoride (KF) solution

  • Ethyl acetate

  • Celite®

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl iodide and (Pent-1-en-1-yl)tributylstannane.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Add the anhydrous and degassed DMF via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with an aqueous solution of potassium fluoride to precipitate the tin byproducts.[1]

  • Filter the resulting slurry through a pad of Celite®, washing with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

Grignard Reaction of Pent-1-en-1-ylmagnesium Bromide with an Aldehyde

Materials:

  • Magnesium turnings (1.2 equiv)

  • 1-Bromopent-1-ene (1.0 equiv)

  • Anhydrous diethyl ether or THF

  • Aldehyde (0.9 equiv)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Grignard Reagent Formation:

    • Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube, and a dropping funnel. Flame-dry the glassware under an inert gas stream and cool to room temperature.[5]

    • Place the magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium.[5]

    • Add a small amount of anhydrous ether or THF to cover the magnesium.

    • Prepare a solution of 1-bromopent-1-ene in anhydrous ether or THF in the dropping funnel. Add a small portion of this solution to the magnesium. The reaction should initiate, indicated by cloudiness and gentle reflux.[5]

    • Once initiated, add the remaining 1-bromopent-1-ene solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours. The resulting gray and cloudy solution is the Pent-1-en-1-ylmagnesium bromide reagent and should be used immediately.[5]

  • Reaction with Electrophile:

    • Cool the freshly prepared Grignard reagent in an ice bath.

    • Prepare a solution of the aldehyde in anhydrous ether or THF in a dropping funnel.

    • Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.[5]

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.[5]

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution.[5]

    • Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the catalytic cycle for the Suzuki-Miyaura coupling and a generalized experimental workflow for a cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition R-X Aryl/Vinyl Halide (R-X) R-X->Oxidative_Addition R-Pd(II)-X(Ln) R-Pd(II)-X(Ln) Oxidative_Addition->R-Pd(II)-X(Ln) Transmetalation Transmetalation R-Pd(II)-X(Ln)->Transmetalation R'-B(OH)2 This compound (R'-B(OH)2) Base Base R'-B(OH)2->Base Activation Base->Transmetalation R-Pd(II)-R'(Ln) R-Pd(II)-R'(Ln) Transmetalation->R-Pd(II)-R'(Ln) Reductive_Elimination Reductive Elimination R-Pd(II)-R'(Ln)->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Regeneration R-R' Coupled Product (R-R') Reductive_Elimination->R-R'

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Reactants, Base, and Catalyst Solvent Add Degassed Solvent Reagents->Solvent Inert_Atmosphere Establish Inert Atmosphere (Ar or N2) Solvent->Inert_Atmosphere Heating Heat to Desired Temperature Inert_Atmosphere->Heating Monitoring Monitor Progress (TLC/GC-MS) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate under Vacuum Drying->Concentration Purification Purify by Chromatography Concentration->Purification

Caption: Generalized experimental workflow for a cross-coupling reaction.

Conclusion

The choice between this compound, (Pent-1-en-1-yl)tributylstannane, and Pent-1-en-1-ylmagnesium bromide for the synthesis of pent-1-enyl arenes is a critical decision that balances cost, efficiency, and safety.

  • This compound (Suzuki-Miyaura Coupling): Recommended for syntheses where low toxicity and ease of handling are paramount, and the higher reagent cost is justifiable. It offers good yields and broad functional group tolerance.

  • (Pent-1-en-1-yl)tributylstannane (Stille Coupling): A powerful option for substrates with sensitive functional groups that may not be compatible with the basic conditions of the Suzuki-Miyaura coupling. However, the high toxicity of organotin compounds necessitates stringent safety protocols and careful purification.[3]

  • Pent-1-en-1-ylmagnesium bromide (Grignard Reaction): The most cost-effective choice, but its application is limited by its high reactivity and low functional group tolerance. It is best suited for simple substrates that lack acidic protons or sensitive electrophilic sites.

Ultimately, the optimal choice will depend on the specific target molecule, the scale of the synthesis, and the resources available in the laboratory. This guide provides the foundational data to assist researchers in making a well-informed and strategic decision.

References

Safety Operating Guide

Navigating the Safe Disposal of Pent-1-en-1-ylboronic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are paramount to ensuring laboratory safety and adhering to regulatory standards. Pent-1-en-1-ylboronic acid, a valuable reagent in organic synthesis, requires careful handling and disposal to safeguard laboratory personnel and protect the environment. This document provides essential, step-by-step procedures for the safe disposal of this compound, in line with best practices for laboratory chemical waste management.

Immediate Safety and Handling

Before commencing any disposal procedure, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). The known hazards associated with this compound include skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335)[1].

Essential PPE includes:

  • Eye Protection: Safety goggles or a face shield are mandatory to prevent contact with splashes.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for any signs of degradation or puncture before use and dispose of contaminated gloves as hazardous waste.

  • Respiratory Protection: In situations where dust or aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge. Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Protective Clothing: A lab coat or other impervious clothing is necessary to prevent skin contact.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek prompt medical attention.

Disposal Protocol: A Step-by-Step Approach

This compound should be treated as a hazardous chemical waste. The following procedure outlines a conservative and safe method for its disposal, culminating in its transfer to a licensed waste disposal facility, as indicated by the precautionary statement P501: "Dispose of contents/container to an approved waste disposal plant"[1].

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent accidental reactions.

  • Dedicated Waste Container: Collect all waste containing this compound, including residues, contaminated materials (e.g., weighing paper, pipette tips), and reaction byproducts, in a designated, chemically compatible container.

  • Avoid Mixing: Do not mix this compound waste with other waste streams, such as halogenated solvents, strong oxidizing agents, or strong bases, unless the compatibility is known and approved by your institution's Environmental Health and Safety (EHS) department.

Step 2: Containerization and Labeling

Proper containerization and labeling are essential for safe storage and transport.

  • Container Selection: Use a robust, leak-proof container made of a material compatible with boronic acids and any solvents used. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Secure Closure: Ensure the container has a tightly sealing lid to prevent leaks and the escape of vapors.

  • Clear Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The concentration and composition of the waste (e.g., "this compound in ethanol, approx. 5%")

    • The primary hazards associated with the waste (e.g., "Irritant")

    • The date accumulation started.

Step 3: Temporary On-site Storage

Store the waste container in a designated and properly managed satellite accumulation area (SAA) while awaiting pickup by a licensed disposal company.

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin to capture any potential leaks or spills.

  • Ventilation: Ensure the storage area is well-ventilated.

  • Segregation: Store the container away from incompatible chemicals.

Step 4: Arranging for Disposal

Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup for the waste. Provide them with a complete and accurate description of the waste as detailed on the hazardous waste label.

Quantitative Data Summary

For the purpose of disposal, quantitative data regarding the specific concentration of this compound in a waste solution is crucial for accurate waste profiling. The following table illustrates how such data should be presented for a hypothetical waste stream.

ParameterValue
Chemical NameThis compound
CAS Number104376-24-1
SolventEthanol
Concentration~ 5% (w/v)
Estimated Volume500 mL
Primary HazardsIrritant
pHNot Applicable (for organic solvent)

Experimental Protocol: Neutralization of Boronic Acid Waste (for illustrative purposes)

While direct disposal through a licensed facility is the recommended and most common practice, in some instances, and only with explicit approval from your institution's EHS department, neutralization of simple boronic acid waste may be permissible. The following is a general protocol for the neutralization of a weak acid and should not be performed for this compound without a substance-specific risk assessment and EHS approval.

  • Preparation: In a well-ventilated chemical fume hood, place the acidic waste solution in a large beaker equipped with a magnetic stirrer. The beaker should be large enough to accommodate the addition of the neutralizing agent and potential foaming. Place the beaker in an ice bath to control the temperature of the exothermic reaction.

  • Dilution: If the waste is concentrated, slowly dilute it by adding water with continuous stirring.

  • Neutralization: Slowly add a weak base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH), dropwise while monitoring the pH of the solution with a calibrated pH meter.

  • Monitoring: Continue adding the base in small portions with constant stirring until the pH of the solution is within the neutral range as specified by local regulations (typically between 6.0 and 9.0).

  • Disposal of Neutralized Solution: Once neutralized, the solution must still be disposed of as hazardous waste, as it now contains borate salts and other reaction byproducts. The neutralization step primarily serves to reduce the corrosivity of the waste.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Waste Preparation cluster_storage On-site Storage cluster_disposal Final Disposal start Generation of This compound Waste ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe segregate Segregate Waste in a Designated Container ppe->segregate label_container Label Container with: - 'Hazardous Waste' - Chemical Name & Concentration - Hazards - Date segregate->label_container store Store in a Designated Satellite Accumulation Area label_container->store secondary_containment Use Secondary Containment store->secondary_containment contact_ehs Contact EHS or Licensed Waste Disposal Contractor secondary_containment->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup end Proper and Compliant Disposal pickup->end

Disposal Workflow for this compound

References

Personal protective equipment for handling Pent-1-en-1-ylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Pent-1-en-1-ylboronic Acid

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of this compound, ensuring a secure laboratory environment.

Immediate Safety Precautions:

This compound is a chemical that requires careful handling due to its potential hazards. Based on available safety data, it is classified as an irritant.[1][2] Adherence to the following safety protocols is mandatory to mitigate risks.

  • Hazard Identification:

    • Causes skin irritation (H315).[1][2]

    • Causes serious eye irritation (H319).[1][2]

    • May cause respiratory irritation (H335).[1][2]

  • Engineering Controls:

    • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]

    • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

  • Hygiene Measures:

    • Avoid all personal contact, including the inhalation of dust or vapors.[2][3]

    • Wash hands thoroughly with soap and water after handling and before breaks.[3]

    • Do not eat, drink, or smoke in the laboratory.

    • Remove any contaminated clothing immediately and wash it before reuse.[3]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[3][5]Protects eyes from dust particles and potential splashes of the chemical.[5]
Hand Protection Chemically resistant gloves (e.g., nitrile).[3][5]Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately upon contamination.[5]
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[5][6]Protects skin from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[5][7]Minimizes the risk of respiratory tract irritation.[5]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible before beginning work.[3]

    • The work area within the chemical fume hood should be clean and free of clutter.

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling:

    • Keep the container of this compound tightly closed when not in use.[4][7]

    • Avoid generating dust when transferring the solid.[5] Use appropriate tools, such as a spatula, for transfers.[5]

    • If making a solution, slowly add the solid to the solvent to avoid splashing.[6]

  • Post-Handling:

    • Clean the work area to remove any residual chemical.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]

    • Properly remove and dispose of contaminated PPE as hazardous waste.[5]

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[3][8]

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[8][9] Boronic acid waste should be collected in a designated, properly labeled, and sealed container.[9]

  • Containerization: Use a chemically compatible container with a secure lid. Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any known hazards (e.g., "Irritant").[8][9]

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by your institution's EHS personnel or a licensed waste disposal company.[8]

  • Spill Clean-up:

    • Small Spills: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[3] Avoid raising dust.[3] Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[3]

    • Large Spills: In the event of a large spill, evacuate the immediate area and alert laboratory personnel.[6]

Below is a diagram illustrating the safe handling workflow for this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_area 1. Prepare Work Area (Fume Hood, Clean Surface) check_safety 2. Verify Safety Equipment (Eyewash, Shower) prep_area->check_safety don_ppe 3. Don Full PPE check_safety->don_ppe transfer 4. Transfer Chemical (Avoid Dust/Splashes) don_ppe->transfer react 5. Perform Experiment transfer->react close_container 6. Securely Close Container react->close_container spill Spill? react->spill clean_area 7. Clean Work Area close_container->clean_area dispose_waste 8. Segregate & Label Hazardous Waste clean_area->dispose_waste doff_ppe 9. Doff & Dispose of PPE dispose_waste->doff_ppe wash_hands 10. Wash Hands Thoroughly doff_ppe->wash_hands small_spill Small Spill: Contain & Clean Up spill->small_spill large_spill Large Spill: Evacuate & Alert spill->large_spill small_spill->clean_area

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.